3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-15-13-7-8-14(15)11-16(10-13)9-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIXVQRBAFSAQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301203903 | |
| Record name | 8-Methyl-3-(phenylmethyl)-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17783-48-1 | |
| Record name | 8-Methyl-3-(phenylmethyl)-3,8-diazabicyclo[3.2.1]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17783-48-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Methyl-3-(phenylmethyl)-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301203903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical properties of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
[1][2][3][4]
Executive Summary
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic diamine characterized by a bridged piperazine architecture.[1][2] It serves as a versatile intermediate in the synthesis of bioactive alkaloids, particularly analogues of epibatidine and cytisine . The molecule features two distinct nitrogen centers: the bridgehead nitrogen (
Physicochemical Characterization
Structural Analysis
The [3.2.1] bicyclic system forces the piperazine ring into a rigid chair-like conformation.
- (Bridgehead): Sterically constrained and methylated. The lone pair orientation is fixed, influencing basicity and nucleophilicity.
- (Exocyclic): Located at the "tip" of the bridge, this nitrogen is less sterically hindered and serves as the primary vector for derivatization in drug discovery campaigns.
Key Properties Table[1][2][5]
| Property | Value / Description | Note |
| Molecular Formula | ||
| Molecular Weight | 216.32 g/mol | |
| Predicted pKa ( | ~8.5 - 9.0 | Typical for tertiary piperazines. |
| Predicted pKa ( | ~9.5 - 10.0 | Bridgehead amines often exhibit enhanced basicity due to solvation effects and lack of inversion. |
| LogP | 1.4 - 1.8 | Lipophilic, crosses BBB effectively. |
| Boiling Point | >250°C (Predicted) | Usually handled as a salt (HCl or fumarate) or oil. |
| Solubility | Soluble in DCM, MeOH, Et2O. | Free base is sparingly soluble in water; Salts are water-soluble. |
Synthetic Methodology
The most robust synthesis follows a Robinson-Schöpf-inspired cyclization followed by reduction. This route is preferred for its scalability and the ability to control stereochemistry.
Core Protocol: From Pyrrolidine Precursors
This method constructs the [3.2.1] bridge upon a pre-formed pyrrolidine ring.
Step 1: Imide Formation (Cyclization)
-
Reagents: cis-1-Methyl-2,5-dicarbethoxypyrrolidine, Benzylamine, Xylene (solvent).
-
Conditions: Reflux (140°C) for 12–24 hours.
-
Mechanism: Double nucleophilic attack of benzylamine on the diester functionalities creates the cyclic imide (2,4-dione).
-
Intermediate: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.[3][4]
Step 2: Global Reduction
-
Reagents: Lithium Aluminum Hydride (LiAlH
), THF (anhydrous). -
Conditions: Reflux under
atmosphere. -
Workup: Fieser workup (Water/15% NaOH/Water) to precipitate aluminum salts.
-
Yield: Typically 60–75% overall.
Synthetic Pathway Visualization[6]
Figure 1: Two-step synthesis of the target scaffold via the dione intermediate.
Reactivity & Functionalization
The chemical value of this molecule lies in the orthogonal reactivity of its two nitrogen atoms. The benzyl group at
Regioselective Debenzylation
-
Reaction: Hydrogenolysis (
, Pd/C, MeOH). -
Outcome: Cleavage of the benzyl group yields 8-methyl-3,8-diazabicyclo[3.2.1]octane .
-
Utility: This exposes the secondary amine at
, allowing for the introduction of heteroaryl groups (common in nAChR ligands) or amide linkers.
Quaternization (Salt Formation)
-
Selectivity: The
nitrogen is generally more accessible for alkylation if the benzyl group is removed. However, in the parent molecule (3-Benzyl-8-methyl), treating with methyl iodide can lead to quaternary salts. -
Sterics: The bridgehead
is sterically shielded from bulky electrophiles but can be methylated by small agents like MeI, often leading to mixtures if stoichiometry is not controlled.
Acylation
-
Post-debenzylation, the
position reacts rapidly with acid chlorides or anhydrides to form amides, a key structural feature in opioid receptor ligands (e.g., 3-propionyl analogues).
Reactivity Flowchart
Figure 2: Divergent reactivity pathways for library generation.
Applications in Drug Discovery[7]
Nicotinic Acetylcholine Receptors (nAChR)
The 3,8-diazabicyclo[3.2.1]octane core is a bioisostere of the tropane ring found in cocaine and the azabicycloheptane ring in epibatidine.
-
Mechanism: Derivatives substituted at
with chloropyridines or pyridazines often show high affinity for nAChR subtypes. -
Analgesia: These compounds act as potent analgesics with reduced toxicity compared to epibatidine.
Opioid Receptors
Modifications at the
Safety & Handling
-
Hazards: As a basic amine, the compound is corrosive and an irritant. Precursors (benzylamine) and reagents (LiAlH
) require standard safety protocols (fume hood, inert atmosphere). -
Storage: Store under nitrogen at 2–8°C to prevent oxidation or carbonate formation from atmospheric
. -
Toxicity: While specific tox data for this intermediate is limited, related tropane and epibatidine analogs are potent neurotoxins. Handle with extreme caution.
References
-
Synthesis of 3,8-Diazabicyclo[3.2.1]octane Derivatives Journal of Medicinal Chemistry, 1998. Describes the synthesis of epibatidine analogues using this scaffold.
-
Improved Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane ResearchGate, 2007.[5] Details the optimized Robinson-Schöpf type cyclization and reduction protocols.
-
PubChem Compound Summary: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione National Center for Biotechnology Information. Provides physicochemical data for the key dione intermediate.
-
3,8-Diazabicyclo[3.2.1]octane Scaffold in Medicinal Chemistry BenchChem. Overview of synthetic strategies including Robinson-Schöpf and cycloaddition methods.
Molecular Structure and Conformation of 3,8-Diazabicyclo[3.2.1]octane Derivatives
This is an in-depth technical guide on the molecular structure, conformation, and medicinal chemistry of 3,8-diazabicyclo[3.2.1]octane derivatives.
Technical Guide for Medicinal Chemists and Structural Biologists
Executive Summary: The "Privileged" Bridged Piperazine
The 3,8-diazabicyclo[3.2.1]octane scaffold represents a "privileged structure" in drug discovery, serving as a rigidified geometric mimetic of piperazine and tropane alkaloids. Unlike flexible piperazines, which suffer from rapid ring inversion and rotameric entropy penalties upon binding, this scaffold locks the N-N distance and vector orientation into a defined pharmacophore.
This guide dissects the structural anatomy, conformational preferences, and spectroscopic signatures of this bicyclic system, providing actionable insights for designing high-affinity ligands for nicotinic acetylcholine receptors (nAChR) and opioid receptors.
Structural Anatomy & Nomenclature
To manipulate this scaffold effectively, one must master its 3D numbering system, which dictates stereochemical outcomes.
The Bicyclic Framework
The scaffold is best conceptualized as a bridged piperazine .
-
The Core Ring: Atoms C1-C2-N3-C4-C5-N8 form a six-membered piperazine ring.
-
The Bridge: Atoms C6 and C7 form an ethano-bridge connecting bridgeheads C1 and C5.
-
The "One-Atom" Bridge: Nitrogen N8 acts as the one-atom bridge, distinguishing this from the tropane (8-azabicyclo[3.2.1]octane) system where position 3 is a carbon.
Numbering and Stereochemistry
The standard IUPAC numbering initiates at a bridgehead (C1), moves along the largest bridge (C2-N3-C4) to the other bridgehead (C5), then across the second largest bridge (C6-C7), and finally to the one-atom bridge (N8).
-
N3 (Secondary/Tertiary Amine): The "distal" nitrogen, highly accessible for derivatization.
-
N8 (Bridgehead Nitrogen): The "proximal" nitrogen, sterically congested and structurally rigid.
-
Exo/Endo Isomerism: Substituents at C2/C4 or on the N3 lone pair are defined relative to the N8-bridge.
-
Exo: Pointing towards the N8 bridge (same face).
-
Endo: Pointing away from the N8 bridge (opposite face).
-
Note: This convention can reverse depending on the priority of the bridge, so "syn/anti" to the C6-C7 bridge is often more precise.
-
Caption: Topological connectivity of the 3,8-diazabicyclo[3.2.1]octane core. N8 bridges C1 and C5, creating the bicyclic constraint.
Conformational Analysis
The biological activity of this scaffold is governed by the conformation of the piperazine ring and the pyramidalization of the nitrogens.
The Chair Preference
Unlike monocyclic piperazines that flip rapidly between chair and boat forms, the 3,8-diazabicyclo[3.2.1]octane system is conformationally locked in a chair geometry .
-
Mechanism: The C6-C7 ethano-bridge acts as a "strap" across the C1 and C5 positions. Forcing the piperazine ring into a boat conformation would require severe distortion of the C1-C7-C6-C5 dihedral angle and introduce prohibitive flag-pole interactions.
-
Thermodynamic Stability: Molecular mechanics (MM2/MM3) and DFT calculations consistently show the chair conformer is >5 kcal/mol more stable than the boat form.
Nitrogen Inversion and Lone Pair Vectors
The orientation of the lone pairs (LP) on N3 and N8 is critical for receptor binding (e.g., H-bond accepting capability).
| Nitrogen | Geometry | Inversion Barrier | Preferred Orientation |
| N8 (Bridge) | Pyramidal | High (>10 kcal/mol) | Equatorial (Anti): The substituent (R) prefers to point away from the C6-C7 bridge to minimize steric clash. The LP points towards the bridge. |
| N3 (Ring) | Pyramidal | Moderate (~6-8 kcal/mol) | Equatorial: The substituent prefers the equatorial position to avoid 1,3-diaxial interactions with the C1/C5 protons, though this is less rigid than N8. |
The "Bredt's Rule" Analogy
While Bredt's rule applies to double bonds, a similar geometric constraint applies to N8. The bridgehead nitrogen cannot flatten to a planar transition state easily without straining the bicyclic cage. This makes N8 chiral (if substituted) and configurationally stable at physiological temperatures in many derivatives.
Spectroscopic Characterization (Self-Validating Protocols)
To confirm the structure of synthesized derivatives, rely on these specific NMR signatures.
1H NMR Coupling Constants ( )
The chair conformation imposes specific dihedral angles that result in a distinct coupling pattern.
-
Bridgehead (H1/H5) to Bridge (H6/H7):
-
Typically
Hz.
-
-
Bridgehead (H1/H5) to Ring (H2/H4):
-
Crucial Diagnostic: In the chair form, the H1-C1-C2-H2(ax) dihedral angle is approx 60° (gauche), and H1-C1-C2-H2(eq) is also approx 60°.
-
Result: You will NOT observe a large anti-periplanar coupling (
Hz). Both couplings are typically small ( Hz). -
Contrast: If the ring were a boat or twisted, different angles would emerge. The absence of a large coupling at the bridgehead is a hallmark of the [3.2.1] chair.
-
NOE (Nuclear Overhauser Effect)
-
N8-Substituent: Strong NOE to H6/H7 (exo face) indicates the substituent is anti to the C6-C7 bridge.
-
N3-Substituent: NOE to H2/H4 (axial) confirms the equatorial orientation of the N3-substituent.
Medicinal Chemistry Applications
Why choose this scaffold? It offers a vector-defined platform for bis-basic pharmacophores.
Ligands for nAChR (Epibatidine Analogs)
The 3,8-diazabicyclo[3.2.1]octane core is a structural isomer of the 7-azabicyclo[2.2.1]heptane core found in Epibatidine .
-
Pharmacophore Mapping: The N3 nitrogen mimics the secondary amine of epibatidine, while the N8 nitrogen can mimic the pyridine nitrogen or serve as an auxiliary binding point.
-
Selectivity: Substituents at N3 (e.g., pyridazinyl, pyridinyl) drive affinity for
vs subtypes. The rigid distance between the aromatic center and the basic nitrogen is the key driver of affinity.
Mu-Opioid Receptor Ligands
Derivatives substituted at N3 with cinnamyl or phenylpropyl groups and at N8 with propionyl groups have shown potent mu-opioid agonist activity.
-
Mechanism: The bicyclic core fixes the "tyramine" mimic in a bioactive conformation that overlaps with the piperidine ring of fentanyl or morphine.
Caption: Structure-Activity Relationship (SAR) logic for 3,8-diaza derivatives in nAChR drug design.
Experimental Protocols
Synthesis: The Pyrrolidine Route
The most robust synthesis constructs the bicyclic system from a pre-functionalized pyrrolidine.
Step-by-Step Protocol:
-
Precursor: Start with N-benzyl-2,5-dicarbethoxypyrrolidine (cis-isomer).
-
Reduction: Reduce esters to alcohols using
or in THF.-
Checkpoint: Ensure complete reduction to the diol.
-
-
Activation: Convert the diol to a bis-mesylate or bis-tosylate (MsCl, Et3N, DCM, 0°C).
-
Cyclization: React the bis-mesylate with a primary amine (R-NH2, e.g., Benzylamine or Ammonia) in refluxing acetonitrile or DMF with
.-
Mechanism: Double
displacement closes the 6-membered ring, forming the N3 bridge.
-
-
Deprotection: Use Pd/C hydrogenation to remove N-benzyl groups if necessary.
Computational Modeling Setup
To accurately model this scaffold, standard force fields often underestimate the N-pyramidalization strain.
-
Software: Gaussian or Schrodinger Jaguar.
-
Method: DFT (B3LYP/6-31G* or wB97X-D).
-
Key Parameter: Constrain the C1-C7-C6-C5 dihedral to check energy penalties for boat transitions.
References
-
Synthesis of Epibatidine Analogues: Murray, A. T., et al. "Synthesis of Epibatidine Analogues by Pyrrole Diels-Alder Reactions." European Journal of Organic Chemistry, 2017.
-
Opioid Receptor Affinity: Barlocco, D., et al. "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine." Journal of Medicinal Chemistry, 1998.
-
Conformational Analysis: Toma, L., et al. "Molecular mechanics and 1H NMR conformational study of 3,8-diazabicyclo[3.2.1]octanes."[1] Tetrahedron, 1992.
-
Scaffold Synthesis: Teng, D. W., et al. "An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane." Chinese Chemical Letters, 2010.
-
PubChem Compound Summary: "3,8-Diazabicyclo[3.2.1]octane."[2][3][4][5] National Center for Biotechnology Information.
Sources
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. 3,8-Diazabicyclo(3.2.1)octane | C6H12N2 | CID 12430587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8-Boc-3,8-diaza-bicyclo(3.2.1)octane | C11H20N2O2 | CID 15740908 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 149771-44-8: 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
Thermodynamic Stability of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane: A Structural & Kinetic Analysis
Topic: Thermodynamic Stability of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Directive: The Rigidified Scaffold Advantage
In medicinal chemistry, the 3,8-diazabicyclo[3.2.1]octane scaffold represents a critical structural hybrid between the tropane (8-azabicyclo[3.2.1]octane) and piperazine systems. Unlike flexible piperazines, which suffer from high entropic penalties during receptor binding, this bicyclic framework locks the diamine motif into a defined spatial orientation.
This guide provides a rigorous analysis of the thermodynamic and kinetic stability of the 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane derivative. By understanding the energetic penalties of the bridged system and its specific degradation pathways, researchers can optimize its utility as a pharmacophore or synthetic intermediate.
Thermodynamic & Structural Architecture
Conformational Landscape: The "Locked" Chair
The thermodynamic stability of this molecule is governed by the [3.2.1] bicyclic framework.
-
The Core: The six-membered ring containing N3 (C1-C2-N3-C4-C5-C8) predominantly adopts a chair conformation . This is thermodynamically superior to the boat form by approximately 5–7 kcal/mol due to the alleviation of torsional strain and flag-pole interactions.
-
The Bridge (N8): The one-atom nitrogen bridge (N8) locks C1 and C5, creating a rigid bicyclic system.
-
Substituent Orientation:
-
N8-Methyl: The methyl group at the bridgehead nitrogen (N8) typically adopts an equatorial-like orientation relative to the six-membered ring to minimize 1,3-diaxial interactions with the axial protons at C2 and C4.
-
N3-Benzyl: The benzyl group at N3 undergoes rapid pyramidal inversion but thermodynamically prefers the equatorial position to avoid steric clash with the C6-C7 ethylene bridge.
-
Ring Strain & Enthalpy
While "rigid," the [3.2.1] system possesses inherent ring strain compared to cyclohexane or piperazine:
-
Angle Strain: The internal angles at the bridgehead carbons (C1, C5) are compressed (<109.5°), contributing to a higher heat of formation (
) than non-bridged analogs. -
Entropic Stability: Despite the enthalpic penalty of strain, the molecule gains free energy of binding (
) advantages. The rigid scaffold pre-pays the entropic cost of binding, making it a "thermodynamic trap" for specific receptor pockets (e.g., opioid or nicotinic receptors).
Basicity and pKa Prediction
The two nitrogen atoms exhibit distinct electronic environments:
-
N3 (Piperazine-like): Resembles a standard tertiary amine in a chair cyclohexane. Estimated pKa
7.8 – 8.5. -
N8 (Bridgehead): Although tertiary, the bridgehead constraints slightly increase s-character in the lone pair orbital, potentially lowering basicity compared to N3. However, the methyl substitution maintains significant basic character. Estimated pKa
8.5 – 9.2.
Stability Profile & Degradation Pathways
Thermal Stability
The molecule is highly thermally stable .
-
Decomposition: Significant thermal decomposition (C-N bond homolysis) is not observed below 200°C. The synthesis involves refluxing in ethers or higher boiling solvents, confirming robustness.
Chemical Stability[3]
-
Hydrolysis: Absolute Resistance. The molecule contains no hydrolyzable esters, amides, or acetals. It is stable in aqueous acid (1N HCl) and base (1N NaOH) at ambient temperatures.
-
Oxidation (The Primary Threat): The electron-rich tertiary amines are susceptible to N-oxidation by peroxides or metabolic enzymes (FMOs/CYPs), forming N-oxides. N3 is sterically more accessible than the bridged N8, making it the primary site for oxidative attack.
Metabolic Liabilities (In Vivo)
-
N-Dealkylation: CYP450-mediated oxidative dealkylation is the dominant metabolic pathway. The N3-Benzyl group is rapidly metabolized to the secondary amine (N3-H) + benzaldehyde. The N8-Methyl is more resistant due to the steric bulk of the bridge.
Visualization: Stability & Reactivity Map
The following diagram maps the synthesis, conformational equilibrium, and primary degradation routes.
Figure 1: Synthesis, conformational preference, and degradation logic of the 3,8-diazabicyclo[3.2.1]octane scaffold.
Experimental Protocols
Self-Validating Synthesis Protocol
Objective: Access the target molecule to verify thermal stability during workup.
Reagents:
-
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (Precursor)
-
Lithium Aluminum Hydride (LiAlH4) (Reductant)[3]
-
Tetrahydrofuran (THF), Anhydrous
Workflow:
-
Inert Atmosphere: Purge a 3-neck RBF with Argon. Add LiAlH4 (4.0 equiv) suspended in anhydrous THF.
-
Controlled Addition: Add the 2,4-dione precursor (dissolved in THF) dropwise at 0°C. Control Point: Exothermic H2 evolution indicates active reduction.
-
Thermodynamic Push: Heat the mixture to reflux (66°C) for 12–18 hours.
-
Validation: The survival of the bicyclic core under aggressive reduction conditions confirms the stability of the [3.2.1] skeleton.
-
-
Quench: Cool to 0°C. Perform Fieser quench (
g LiAlH4 mL H2O, mL 15% NaOH, mL H2O). -
Isolation: Filter the granular precipitate. Evaporate solvent. The resulting oil is the target diamine.
Stability-Indicating HPLC Method
Objective: Quantify thermodynamic degradation products (N-oxides, de-benzylated species).
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm |
| Mobile Phase A | 10 mM Ammonium Formate, pH 9.0 (Basic pH ensures amines are free bases or singly protonated for better peak shape) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm (amide bonds/backbone) and 254 nm (Benzyl chromophore) |
| Stress Testing | Oxidative: 3% H2O2, RT, 4h.[4] Acid/Base: 1N HCl/NaOH, 60°C, 24h. |
Interpretation:
-
Target Peak: ~12-14 min.
-
N-Oxide: Elutes earlier (more polar).
-
Des-benzyl: Elutes earlier (loss of lipophilic benzyl group).
References
-
Synthesis of 3,8-diazabicyclo[3.2.
- Source: Organic Process Research & Development.
- Title: "The Synthesis of 3,8-Diazabicyclo[3.2.
-
URL:[Link]
-
Conformational Analysis of Bridged Diamines
- Source: Journal of Medicinal Chemistry.
- Title: "Synthesis, Molecular Modeling, and Opioid Receptor Affinity of 3,8-Diazabicyclo[3.2.1]octanes."
-
URL:[Link]
-
Physical Properties & Safety Data
-
Bredt's Rule & Bridgehead Stability
- Source: Chemical Reviews.
- Title: "Bicyclic Conform
-
URL:[Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 149771-44-8 CAS MSDS (8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,8-Diazabicyclo(3.2.1)octane, 3,8-di(3-methyl-2-butenyl)- | C16H28N2 | CID 3051618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,8-Diazabicyclo(3.2.1)octane | C6H12N2 | CID 12430587 - PubChem [pubchem.ncbi.nlm.nih.gov]
Pharmacological Potential of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane Ligands: A Comprehensive Technical Guide
Executive Summary
The pursuit of novel, highly selective neuropharmacological agents has driven medicinal chemistry toward conformationally restricted scaffolds. Among these, the 3,8-diazabicyclo[3.2.1]octane core—and specifically its substituted derivatives like 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane—has emerged as a highly versatile pharmacophore. By locking the spatial orientation of its nitrogen heteroatoms, this bicyclic system effectively mimics natural alkaloids, offering high-affinity binding to both nicotinic acetylcholine receptors (nAChRs) and μ-opioid receptors (MORs).
This technical whitepaper provides an in-depth analysis of the mechanistic pharmacology, quantitative structure-activity relationships (SAR), and self-validating experimental protocols required to develop and evaluate these potent ligands.
Structural Grounding and Mechanistic Pharmacology
Conformational Restriction and the Epibatidine Pharmacophore
The precursor molecule, 1[1], serves as a critical synthetic intermediate. When reduced to the fully saturated 3,8-diazabicyclo[3.2.1]octane core, the resulting scaffold exhibits a rigid, bridged topology. This rigidity is not merely a structural novelty; it is the fundamental driver of its pharmacological selectivity. By restricting the rotational degrees of freedom, the entropic penalty upon receptor binding is minimized, leading to sub-nanomolar binding affinities.
Dual-Target Analgesic Potential
The pharmacological utility of these ligands is primarily bifurcated into two distinct analgesic pathways:
-
α4β2 nAChR Agonism: The 3,8-diazabicyclo[3.2.1]octane system aligns perfectly with the binding pocket of the α4β2 nicotinic acetylcholine receptor, functioning as a structural analog to the potent natural analgesic epibatidine. For instance, derivatives like DBO-83 demonstrate a high affinity for the α4β2 subtype (
nM) and produce profound antinociception without the dose-limiting neuromuscular toxicity typically associated with full nicotinic agonists 2[2]. -
μ-Opioid Receptor (MOR) Agonism: By altering the substituents at the N3 and N8 positions (e.g., introducing nitro-cinnamyl or propionyl groups), the scaffold's selectivity shifts dramatically toward the μ-opioid receptor. Compounds such as DBO-17 exhibit a
of 5.1 nM for MOR. The mechanism of action is classical GPCR signaling: activation of Gi/o proteins, inhibition of adenylyl cyclase, and subsequent reduction in neuronal excitability 3[3]. The opioid nature of these ligands is self-validated in vivo by complete reversal of antinociception upon administration of the antagonist naloxone4[4].
Emerging Applications: PROTAC Linkers
Beyond neuropharmacology, the rigid 3,8-diazabicyclo[3.2.1]octane scaffold is increasingly utilized in targeted protein degradation. It acts as a highly stable, conformationally restricted linker in Proteolysis Targeting Chimeras (PROTACs), precisely controlling the spatial distance between E3 ligase ligands (like thalidomide) and target protein binders (e.g., SMARCA2/4 or KRAS G12D inhibitors) 5[5].
Caption: nAChR and MOR signaling pathways modulated by diazabicyclo[3.2.1]octane ligands.
Quantitative Pharmacological Data
The following table summarizes the binding affinities and in vivo efficacies of key 3,8-diazabicyclo[3.2.1]octane derivatives compared to reference standards.
| Compound | Primary Target | Receptor Subtype | Binding Affinity ( | In Vivo ED50 (Hot-Plate, mg/kg) | Reversibility Agent |
| Epibatidine (Ref) | nAChR | α4β2 | 0.04 | 0.002 | Mecamylamine |
| DBO-83 | nAChR | α4β2 | 4.10 ± 0.21 | 1.0 (Subcutaneous) | Mecamylamine |
| DBO-17 | Opioid | μ-Opioid (MOR) | 5.10 | 0.16 (Intraperitoneal) | Naloxone |
| DBO-11 | Opioid | μ-Opioid (MOR) | 25.0 | 0.44 (Intraperitoneal) | Naloxone |
Data synthesized from peer-reviewed pharmacological evaluations of DBO series ligands[2][3][4].
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific chemical or biological checkpoints to confirm the causality of the observed results.
Protocol 3.1: Synthesis of the 3,8-Diazabicyclo[3.2.1]octane Core
Objective: Reduce 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione to the saturated alkane without cleaving the N-benzyl protecting group.
Causality Check: Lithium aluminum hydride (
-
Preparation: Suspend 1.0 eq of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere at 0°C.
-
Reduction: Slowly add 4.0 eq of
(1M in THF) dropwise to control the exothermic reaction. -
Reflux: Heat the mixture to reflux (66°C) for 12 hours to ensure complete reduction of both imide carbonyls.
-
Fieser Quenching (Critical Step): Cool to 0°C. Sequentially add
mL , mL 15% NaOH, and mL (where is the grams of used). Why? This specific sequence aggregates the aluminum salts into a granular white precipitate, preventing the formation of an unfilterable emulsion and maximizing the yield of the free amine. -
Validation: Filter through Celite, concentrate the filtrate, and analyze via
-NMR ( ).-
Self-Validation Check: The successful reduction is confirmed by the complete disappearance of the dione carbonyl
stretch (~1700 ) in FTIR and the appearance of new methylene multiplet signals in the 2.5–3.0 ppm range in the NMR spectrum.
-
Protocol 3.2: In Vitro Radioligand Binding Assay (MOR Affinity)
Objective: Determine the
-
Tissue Preparation: Homogenize rat whole brain (excluding cerebellum) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.
-
Incubation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from
to M), 50 µL of[³H]DAMGO (final concentration 1 nM), and 400 µL of the membrane homogenate. -
Equilibration: Incubate the mixture at 25°C for 60 minutes to reach steady-state binding.
-
Filtration (Expertise Detail): Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters. Crucial: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the basic diazabicyclooctane ligands.
-
Validation & Counting: Wash filters three times with ice-cold buffer. Measure retained radioactivity using liquid scintillation counting.
-
Self-Validation Check: Include control wells containing 10 µM Naloxone. The radioactivity measured in these wells represents Non-Specific Binding (NSB). True specific binding is validated only if the total binding minus NSB yields a standard sigmoidal displacement curve.
-
Caption: Experimental workflow for synthesis and pharmacological validation of bicyclic ligands.
References
-
PubChem. "3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | C14H16N2O2 | CID 286821". National Institutes of Health (NIH).1
-
Barlocco, D., et al. "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling." Journal of Medicinal Chemistry, PubMed. 2
-
Barlocco, D., et al. "Synthesis and mu-opioid receptor affinity of a new series of nitro substituted 3,8-diazabicyclo[3.2.1]octane derivatives." Farmaco, PubMed. 3
-
Patsnap Synapse. "DBO-17 - Drug Targets, Indications, Patents." 4
-
MedChemExpress (MCE). "Diazabicyclo[3.2.1]octane PROTAC Linkers | Life Science Reagents." 5
Sources
- 1. 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | C14H16N2O2 | CID 286821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and mu-opioid receptor affinity of a new series of nitro substituted 3,8-diazabicyclo[3.2.1]octane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DBO-17 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
Solubility Profile & Solvent Selection Guide: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
[1][2]
Executive Summary
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is a lipophilic, bicyclic tertiary diamine.[1][2] Its solubility is governed by the competition between its hydrophobic hydrocarbon scaffold (benzyl group + bicyclic core) and its two basic nitrogen centers.[2]
-
Primary Solvents (Free Base): Dichloromethane (DCM), Chloroform, Benzene, Diethyl Ether.
-
Poor Solvents (Free Base): Water (neutral/alkaline), Hexanes (cold).[2]
-
Reactive Solvents: Alcohols (suitable for salt formation but may solvate the free base excessively for crystallization).[2]
-
Critical Property: The compound exhibits pH-dependent aqueous solubility , a feature that must be leveraged for high-purity isolation without chromatography.[1][2]
Physicochemical Characterization & Mechanism[1][2]
To predict solubility behavior where empirical data is sparse, we analyze the structural determinants:
| Feature | Chemical Moiety | Impact on Solubility |
| Lipophilicity | Benzyl Group (C₆H₅CH₂-) | Dominates the solvation profile, driving high affinity for aromatic (Toluene) and chlorinated solvents (DCM).[1][2] |
| Steric Bulk | Bicyclo[3.2.1]octane Core | The rigid "boat-chair" conformation disrupts crystal packing, often resulting in an oil or low-melting solid, enhancing solubility in organic solvents.[1][2] |
| Basicity | N3 & N8 Nitrogens | Both are tertiary amines.[2] They accept protons readily ( |
Predicted Partitioning (LogP)[1][2]
Detailed Solubility Profile
The following data summarizes the interaction of the Free Base form with standard laboratory solvents.
A. Non-Polar & Chlorinated Solvents (High Solubility)
These are the solvents of choice for extraction and reaction media.[2]
-
Dichloromethane (DCM): Excellent. The standard solvent for extraction from aqueous workups.[2]
-
Chloroform: Excellent. Similar to DCM; useful for NMR characterization.[1][2]
-
Benzene / Toluene: Good. Often used for azeotropic drying or hot recrystallization of derivative salts.[2]
-
Diethyl Ether: Good. Used in reduction reactions (e.g., LiAlH₄ reductions of the dione precursor).[2]
B. Polar Aprotic Solvents (Moderate Solubility)[2]
-
Ethyl Acetate (EtOAc): Moderate to Good. Can be used for chromatography (often with added triethylamine to prevent streaking).[1][2]
-
THF (Tetrahydrofuran): Good. Miscible; excellent for synthesis but less ideal for partitioning due to water miscibility.[1][2]
C. Polar Protic Solvents (Variable)
-
Methanol / Ethanol: High. The free base dissolves readily.[2] However, these are primarily used to generate hydrochloride or oxalate salts .[2]
-
Water: Insoluble (Neutral/High pH). The free base oils out of water.[1][2]
-
Water (Acidic, pH < 4): Soluble. Protonation of N3/N8 forms the di-cation, which is highly water-soluble.[1][2]
Experimental Protocols (Self-Validating)
Protocol A: pH-Switch Purification (Acid-Base Extraction)
This protocol purifies the compound from neutral organic impurities without column chromatography.[1][2]
-
Dissolution: Dissolve the crude reaction mixture (Free Base) in Dichloromethane (DCM) .
-
Extraction (Acidic): Extract the DCM layer with 1M HCl (aq) (
). -
Wash: Wash the combined acidic aqueous layer with fresh DCM (
) to remove entrained organics.[2] -
Basification: Cool the aqueous layer to 0°C. Slowly add 10% NaOH or NH₄OH until pH > 11.
-
Observation: The solution will turn cloudy/milky as the free base oils out.[2]
-
-
Extraction (Basic): Extract the cloudy aqueous mixture with DCM (
). -
Drying: Dry the combined organic layers over anhydrous Na₂SO₄ .
-
Isolation: Concentrate in vacuo to yield the purified oil/solid.
Protocol B: Salt Formation (Hydrochloride) for Solid Isolation
Since the free base is often an oil, the hydrochloride salt is preferred for storage and handling.
-
Solvent: Dissolve 1.0 equivalent of the free base in a minimum volume of dry Ethanol or Diethyl Ether .[2]
-
Acid Addition: Dropwise add 2.2 equivalents of HCl in Dioxane (4M) or Ethanolic HCl .
-
Note: Excess acid is required to protonate both nitrogens.[2]
-
-
Crystallization: If precipitate forms immediately, chill at 4°C. If not, add Diethyl Ether (anti-solvent) until turbid.
-
Filtration: Filter the white crystalline solid under inert atmosphere (hygroscopic).
Visualizations
Diagram 1: Solubility-Driven Purification Workflow
This flowchart illustrates the logic behind the Acid-Base extraction protocol.[1][2]
Caption: Acid-Base extraction logic utilizing the pH-dependent solubility switch of the diazabicyclo core.
Diagram 2: Structural Solubility Map
This diagram maps specific chemical moieties to their solvent affinities.[2]
Caption: Relationship between functional groups and solvent compatibility.[1][2]
References
-
PubChem. 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (Related Intermediate Data). National Library of Medicine.[2] Available at: [Link]
-
PrepChem. Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane (Experimental Protocol). Available at: [Link]
-
ResearchGate. Improved Synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane. Available at: [Link]
The Rigidification Renaissance: Bridged Bicyclic Diamines in Medicinal Chemistry
Topic: History and discovery of bridged bicyclic diamines in medicinal chemistry Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the pursuit of high-affinity, selective small molecule therapeutics, medicinal chemists often face the "flexibility penalty." Flexible scaffolds like piperazines and piperidines, while synthetically accessible, incur a significant entropic cost upon protein binding. Bridged bicyclic diamines —such as 2,5-diazabicyclo[2.2.1]heptane (2,5-DBH) and 3,8-diazabicyclo[3.2.1]octane—have emerged as a privileged class of "rigidified bioisosteres."
By constraining the conformational landscape, these scaffolds pre-organize substituents into bioactive vectors, improving potency and selectivity while often enhancing metabolic stability and blood-brain barrier (BBB) permeability. This guide traces the historical evolution of these scaffolds from natural product toxicity to clinical candidates, analyzes their physicochemical superiority, and details the synthetic protocols required to deploy them in modern drug discovery.
Historical Context: The "Epibatidine Shock"
While simple bridged amines like DABCO (1,4-diazabicyclo[2.2.2]octane) were known as reagents, the medicinal relevance of bridged diamines as scaffolds was catalyzed by the discovery of Epibatidine .
-
1992: John Daly elucidates the structure of Epibatidine, an alkaloid from the Ecuadorian frog Epipedobates tricolor.[1][2]
-
The Shock: It was a 7-azabicyclo[2.2.1]heptane derivative with 200x the analgesic potency of morphine but a non-opioid mechanism (nAChR agonist).[1]
-
The Pivot: Its extreme toxicity (paralysis via muscle-type nAChR) precluded direct use.[3] However, it proved that a rigid, bridged bicyclic amine could drive nanomolar affinity in CNS targets. This launched a race to synthesize analogs (e.g., Tebanicline/ABT-594 ) that retained the analgesic core (neuronal
) while dialing out toxicity.[3]
Timeline of Discovery
Figure 1: The evolution of bridged bicyclic diamines from reagents to natural product leads and finally to privileged medicinal chemistry scaffolds.
Structural Anatomy & Physicochemical Logic
Why replace a piperazine with a bridged bicyclic diamine? The decision is driven by Vector Control and Entropic Advantage .
The Entropic Advantage
Binding affinity (
Vector Analysis and pKa Modulation
The bridge alters the hybridization geometry of the nitrogen lone pairs, often reducing basicity compared to the parent piperazine. This is critical for optimizing CNS penetration (reducing % ionization) and metabolic stability.
Table 1: Physicochemical Comparison of Common Diamine Scaffolds
| Scaffold | Structure | Rigidity | Vector Geometry | Typical pKa (Conjugate Acid) | Primary Application |
| Piperazine | Monocyclic | Low (Chair/Boat flux) | 180° (Linear) | ~9.8 / 5.6 | General linker, solubility enhancer |
| 2,5-DBH | Bicyclic [2.2.1] | High (Rigid Boat) | ~120° (Kinked) | ~9.0 / 3.0 | Chiral bioisostere, CNS targets |
| 3,8-Diaza[3.2.1] | Bicyclic [3.2.1] | High | Defined "V" shape | ~9.5 / <2 | Opioid/Sigma receptor ligands |
| DABCO | Bicyclic [2.2.2] | High (Cage) | 0° (Parallel) | ~8.8 / 3.0 | Reagent, rarely a linker |
Case Studies in Drug Discovery
The "Hero" Case: Danofloxacin (Pfizer)
While Epibatidine is the academic hero, Danofloxacin represents commercial reality. It is a fluoroquinolone antibiotic developed for veterinary use.[4]
-
The Challenge: Improve potency against Gram-negative bacteria and enhance pharmacokinetic half-life compared to ciprofloxacin.
-
The Solution: Incorporation of a (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety.[5][6][7]
-
Mechanism: The rigid bicyclic amine improved cell permeability and protected the nitrogen from rapid metabolism, a common failure mode for simple piperazinyl-quinolones. The specific chirality (S,S) was essential for activity, highlighting the stereochemical control offered by bridged systems.
Sigma-2 Receptor Ligands
Recent work (e.g., RSC Med. Chem. 2026 reviews) has shown that replacing piperazines with 2,5-DBH in Sigma-2 ligands can maintain nanomolar affinity while significantly improving selectivity against Sigma-1 and hERG channels. The rigid scaffold prevents the molecule from adopting the conformations required to bind to off-targets.
Experimental Protocol: Synthesis of (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane
Ref: Based on methodologies adapted from J. Org. Chem. and commercially validated routes (e.g., Portoghese et al., Braish et al.).
This is the "Gold Standard" route starting from Trans-4-hydroxy-L-proline , ensuring optical purity.
Reaction Scheme Logic
-
Protection: N-protection of hydroxyproline.
-
Activation: Converting the hydroxyl and acid groups into leaving groups/reactive centers.
-
Cyclization: Intramolecular displacement to form the bridge.
-
Deprotection: Revealing the diamine.
Step-by-Step Methodology
Step 1: N-Boc Protection and Esterification
-
Dissolve trans-4-hydroxy-L-proline (10.0 g, 76 mmol) in 1N NaOH (80 mL) and dioxane (80 mL).
-
Add di-tert-butyl dicarbonate (
, 1.1 equiv) at 0°C. Stir for 12h at RT. -
Acidify to pH 2, extract with EtOAc, and concentrate to yield N-Boc-hydroxyproline.
-
Validation:
should show Boc singlet at 1.45.
Step 2: Activation (The Tosylation)
-
React the N-Boc intermediate with p-toluenesulfonyl chloride (TsCl, 2.2 equiv) in pyridine at 0°C.
-
This step is critical: It activates the C4-hydroxyl and prepares the carboxylate for reduction/cyclization in subsequent variations, or allows for direct displacement if converting to the amide first.
-
Alternative High-Yield Route: Convert acid to alcohol (reduction), then tritosylate.
-
Protocol: Reduce N-Boc-acid to diol using
. React diol with TsCl (2.5 equiv) in pyridine.
-
Step 3: Cyclization to the Bicycle
-
Dissolve the tritosylated intermediate (N-Boc-2-tosyloxymethyl-4-tosyloxy-pyrrolidine) in benzylamine (
, excess). -
Heat to 110°C in a sealed tube for 12-24h.
-
Mechanism: The benzylamine displaces the primary tosylate, then performs an intramolecular
attack on the secondary tosylate (with inversion of configuration) to close the bridge. -
Yield: Typically 60-75%.
Step 4: Global Deprotection
-
Debenzylation: Hydrogenation (
, Pd/C, MeOH) removes the benzyl group. -
Boc-removal: Treat with 4M HCl in dioxane.
-
Isolation: Isolate as the dihydrochloride salt of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane.
Figure 2: Synthetic pathway for the construction of the 2,5-DBH scaffold from the chiral pool.
Future Outlook: The "Minisci" Revolution
While the hydroxyproline route is established, it is linear and labor-intensive. The future of these scaffolds lies in C-H Functionalization . Recent advances (e.g., Org.[2][8][9] Lett. 2024, J. Am. Chem. Soc.) utilize photoredox catalysis (Minisci-type reactions) to append substituents directly onto the bridgehead carbons of bicyclic amines. This allows for "late-stage diversification," enabling medicinal chemists to screen bridged analogs without re-synthesizing the core from scratch.
References
-
Epibatidine Discovery: Daly, J. W., et al. "Epibatidine, a potent analgesic and nicotinic agonist."[1] J. Am. Chem. Soc.1992 , 114(9), 3175-3187. Link
-
2,5-DBH Review: "2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities." RSC Med.[10] Chem.2026 , Advance Article. Link
-
Danofloxacin Synthesis: Braish, T. F., et al. "Synthesis of the Danofloxacin side chain."[6] Synlett1996 , 1100.
-
Tebanicline (ABT-594): Holladay, M. W., et al. "Identification of ABT-594, a potent, orally active, non-opioid analgesic." J. Med.[11] Chem.1998 , 41(4), 407-412. Link
-
Sigma Receptor Ligands: Mach, R. H., et al. "Exploration of Diazaspiro Cores as Piperazine Bioisosteres." Int. J. Mol. Sci.2022 , 23(15), 8259. Link
-
Hydrogen Borrowing Synthesis: Williams, T. J., et al. "Synthesis of 1,4-Diazacycles by Hydrogen Borrowing." Org.[9][12] Lett.2023 , 25, 1754. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Epibatidine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apicule.com [apicule.com]
- 8. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of fused and bridged bicyclic diazenium salts by intramolecular cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Structure-Activity Relationship (SAR) of Benzyl-Substituted Diazabicyclooctanes: A Comprehensive Technical Guide
Executive Summary
Diazabicyclooctanes (DBOs) represent a highly versatile class of bridged bicyclic scaffolds that have revolutionized modern medicinal chemistry. Depending on the specific heteroatom placement and bridging architecture, DBOs serve two vastly different pharmacological domains: 1,6-diazabicyclo[3.2.1]octanes act as potent, non-
This whitepaper provides an in-depth analysis of the Structure-Activity Relationship (SAR) of benzyl-substituted DBOs. We will explore how the benzyl moiety functions both as a critical stereocontrol element during synthesis and as a primary pharmacophore for hydrophobic pocket engagement in biological targets.
Part 1: The Dual Role of the Benzyl Moiety in DBO Chemistry
1,6-DBOs: The Benzyl Group as a Synthetic Sentinel
In the development of second-generation BLIs like avibactam and relebactam, the 1,6-DBO core mimics the
Causality in Design: The bridged DBO system is thermodynamically unstable during early cyclization steps. The bulky N-benzyl group provides essential steric shielding, preventing premature nucleophilic attack and ring-opening of the intermediate. Once the robust bicyclic framework is established, the benzyl group is cleaved via palladium-catalyzed hydrogenolysis to reveal the active, water-soluble DBO[4][5]. Retaining the N-benzyl group in the final 1,6-DBO structure typically abolishes BLI activity, as the bulky aromatic ring creates a severe steric clash with the highly conserved oxyanion hole of Class A and C
3,8-DBOs: The Benzyl Group as a Pharmacophore
Conversely, in 3,8-diazabicyclo[3.2.1]octanes designed for central nervous system (CNS) indications, the N-benzyl substitution is strictly required for target engagement. SAR studies demonstrate that an N-benzyl or substituted-benzyl group at the 8-position drives high-affinity binding to
Part 2: Mechanistic Pathways and Visualizations
To understand the SAR, one must first understand the binding kinetics. 1,6-DBOs are reversible, covalent inhibitors. They do not undergo the hydrolytic degradation seen in traditional
Fig 1: Reversible covalent acylation of Serine β-Lactamases by 1,6-DBO scaffolds.
Part 3: Quantitative SAR Analysis
The following table synthesizes the SAR data for benzyl-substituted DBOs across both primary target classes, highlighting how electronic and steric modifications to the benzyl ring dictate binding affinity (
Table 1: SAR of Benzyl-Substituted DBOs
| Scaffold Type | Substitution Position | Benzyl Ring Modification | Target | Binding Affinity ( | Mechanistic Observation |
| 1,6-DBO | N6 (Urea Nitrogen) | Unsubstituted Benzyl | KPC-2 (Class A) | > 100 | Severe steric clash with SBL oxyanion hole; inactive. |
| 1,6-DBO | C2 (via Triazole) | 4-Fluoro-benzyl | ADC-7 (Class C) | 0.98 | Halogen bonding and |
| 1,6-DBO | C2 (via Triazole) | 4-Methoxy-benzyl | ADC-7 (Class C) | 12.5 | Steric bulk of methoxy group disrupts optimal binding geometry. |
| 3,8-DBO | N8 (Bridged Nitrogen) | Unsubstituted Benzyl | 20 nM | Optimal lipophilic anchoring in the CNS receptor pocket[2]. | |
| 3,8-DBO | N8 (Bridged Nitrogen) | 4-Nitro-benzyl | 185 nM | Electron-withdrawing group reduces basicity of N8, lowering affinity[2]. |
Data synthesis derived from structural interaction assays and radioligand binding studies[2][6].
Part 4: Experimental Methodologies & Protocols
To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of a C2-benzyl-functionalized 1,6-DBO and its subsequent kinetic validation. These protocols are designed as self-validating systems.
Protocol A: Synthesis of C2-Benzyl-Triazole 1,6-DBO via RuAAC
Objective: To append a benzyl group at the C2 position of the DBO scaffold using Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) to probe the SBL hydrophobic pocket.
-
Precursor Activation: Dissolve the C2-azido 1,6-DBO intermediate (1.0 eq) in a degassed mixture of THF/H
O (10:1). Causality: Degassing prevents the oxidative degradation of the ruthenium catalyst. -
Cycloaddition: Add benzylacetylene (1.2 eq) and the Ru(Cp*)Cl(PPh
) catalyst (5 mol%). Stir at room temperature for 12 hours. Causality: RuAAC is chosen over CuAAC to selectively yield the 1,5-disubstituted triazole, which directs the benzyl group deeper into the AmpC active site compared to the 1,4-isomer. -
Hydrogenolysis (Deprotection): Transfer the crude mixture to a Parr shaker. Add 10% Pd/C (0.1 eq) and a catalytic amount of triethylamine (TEA) in EtOAc[5]. Pressurize with H
(40 psi) for 4 hours. Causality: TEA accelerates the cleavage of the N-benzyl protecting group on the DBO core without reducing the newly formed triazole ring. -
Self-Validation (NMR): Analyze the product via
H-NMR. The complete disappearance of the N-benzyl protons at 7.2–7.4 ppm and the benzylic CH at 4.9 ppm confirms successful deprotection. The presence of the C2-triazole-benzyl protons must remain intact.
Fig 2: Synthetic workflow for C2-benzyl functionalized 1,6-DBO derivatives.
Protocol B: Steady-State Kinetic Assay for -Lactamase Inhibition
Objective: Determine the
-
Reagent Preparation: Prepare a 100
M stock of the reporter substrate Nitrocefin in 50 mM HEPES buffer (pH 7.5) supplemented with 0.1 mg/mL BSA. Causality: BSA prevents non-specific adsorption of the highly lipophilic benzyl-DBO to the microplate walls, ensuring accurate concentration gradients. -
Enzyme Pre-Incubation: Because DBOs are slow-binding covalent inhibitors, pre-incubate 1 nM KPC-2 enzyme with varying concentrations of the benzyl-DBO (0.1
M to 50 M) for exactly 15 minutes at 25°C. -
Reaction Initiation: Add Nitrocefin (final concentration 20
M) to initiate the reaction. -
Spectrophotometric Monitoring: Measure absorbance continuously at 482 nm for 10 minutes.
-
Self-Validation (Data Integrity): Plot the initial velocities (
) against inhibitor concentration. If the progression curves show significant non-linearity after 5 minutes, the pre-incubation time was insufficient to reach steady-state acylation, and the assay must be repeated with a 30-minute pre-incubation.
References
1.[1] Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches. RSC Advances. Available at: 2.[4] Recent Developments to Cope the Antibacterial Resistance via β-Lactamase Inhibition. MDPI. Available at: 3.[2] Relationships between the structure of 6-substituted 6,8-diazabicyclo[3.2.2]nonan-2-ones and their sigma receptor affinity and cytotoxic activity. PubMed / NIH. Available at: 4.[6] 1,2,3-Triazolylmethaneboronate: A Structure Activity Relationship Study of a Class of β-Lactamase Inhibitors against Acinetobacter baumannii Cephalosporinase. ACS Publications. Available at: 5.[5] β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. Beilstein Journal of Organic Chemistry. Available at: 6.[3] Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. PMC / NIH. Available at:
Sources
- 1. Small-molecule strategies to combat antibiotic resistance: mechanisms, modifications, and contemporary approaches - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04047G [pubs.rsc.org]
- 2. Relationships between the structure of 6-substituted 6,8-diazabicyclo[3.2.2]nonan-2-ones and their sigma receptor affinity and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. BJOC - β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane from primary amines
Executive Summary & Strategic Rationale
The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore for high-affinity ligands at
This protocol details the synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane starting from accessible primary amines (methylamine and benzylamine).
Key Technical Challenges Addressed:
-
Regioselectivity: Ensuring the correct placement of the methyl and benzyl groups on the N8 (bridgehead) and N3 (bridge) positions, respectively.
-
Stereochemical Constraints: The bicyclic ring closure requires a cis-configuration of the pyrrolidine intermediate. This protocol utilizes the "Cignarella-Paliulis" approach, which favors the formation of the thermodynamic cis-dicarboxylate precursor essential for bridging.
-
Scalability: The selected route avoids unstable dialdehydes, utilizing robust ester/amide condensation chemistry suitable for gram-scale synthesis.
Retrosynthetic Analysis & Pathway Visualization
The synthesis is best approached via a bicyclic imide intermediate . The [3.2.1] system is constructed by bridging a pre-formed pyrrolidine ring.
-
Disconnection: The C2-N3 and C4-N3 bonds are cleaved to reveal a 2,5-disubstituted pyrrolidine and a primary amine (benzylamine).
-
Precursor: The pyrrolidine core is traced back to diethyl meso-2,5-dibromoadipate and methylamine.
Logic:
-
N8 Origin: Methylamine forms the pyrrolidine ring (N8 position).
-
N3 Origin: Benzylamine acts as the nucleophile to close the second ring (N3 position).
Figure 1: Step-wise synthetic pathway from primary amines to the bicyclic diamine target.
Detailed Experimental Protocols
Phase 1: Synthesis of Diethyl 1-methylpyrrolidine-2,5-dicarboxylate
This step establishes the N8-methylated pyrrolidine core. The use of meso-dibromoadipate typically yields a mixture of cis and trans isomers. The cis isomer is obligate for the next step.
-
Reagents:
-
Diethyl meso-2,5-dibromoadipate (1.0 eq)
-
Methylamine (33% in EtOH or 40% aq., 3.0 eq)
-
Solvent: Ethanol or Benzene (historical standard, Toluene is a safer modern alternative).
-
-
Protocol:
-
Dissolve diethyl meso-2,5-dibromoadipate (e.g., 50 g) in ethanol (200 mL).
-
Add the methylamine solution dropwise at 0°C to control the exotherm.
-
Allow the mixture to warm to room temperature and stir for 24 hours. Note: Some protocols suggest reflux, but milder conditions favor kinetic control.
-
Critical Workup: Filter off the hydrobromide salts. Concentrate the filtrate.
-
Isomer Separation: Distill the residue under reduced pressure. The cis-isomer (b.p. ~110°C at 0.5 mmHg) often predominates or can be separated via column chromatography (Silica, Hexane/EtOAc).
-
Validation: Check 1H NMR. The cis methine protons (H-2, H-5) generally appear slightly downfield compared to trans.
-
Phase 2: Cyclization to the Bicyclic Dione
This is the critical Robinson-Schöpf type condensation analog where the second amine (benzylamine) bridges the pyrrolidine esters.
-
Reagents:
-
Diethyl 1-methylpyrrolidine-2,5-dicarboxylate (from Phase 1, 1.0 eq)
-
Benzylamine (1.05 eq)
-
Solvent: Xylene (for high-temperature reflux).
-
-
Protocol:
-
Combine the pyrrolidine diester and benzylamine in dry xylene.
-
Heat to reflux (approx. 140°C) for 12–16 hours.
-
Mechanism Check: The reaction proceeds via the formation of a mono-amide, followed by intramolecular nucleophilic attack of the amide nitrogen on the remaining ester. This requires the cis geometry; trans esters will polymerize or fail to close.
-
Isolation: Cool the solution. The product, 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione , often crystallizes upon cooling or addition of petroleum ether.
-
Recrystallize from ethanol/ether.
-
Phase 3: Global Reduction to the Target Diamine
The amide carbonyls are removed to yield the final saturated amine.
-
Reagents:
-
Bicyclic Dione (Intermediate 2, 1.0 eq)
-
Lithium Aluminum Hydride (LiAlH4) (4.0 eq)
-
Solvent: Anhydrous THF or Diethyl Ether.
-
-
Protocol:
-
Safety: Purge glassware with Argon/Nitrogen. LiAlH4 is pyrophoric.
-
Suspend LiAlH4 in dry THF at 0°C.
-
Add the bicyclic dione (dissolved in THF) dropwise.
-
Heat to reflux for 4–6 hours. Monitor by TLC (disappearance of the polar amide spot).
-
Quenching (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LAH), then 15% NaOH (1 mL per g LAH), then water (3 mL per g LAH).
-
Filter the granular precipitate through Celite.
-
Dry the filtrate (Na2SO4) and concentrate to obtain the oily crude product.
-
Purification: Distillation in vacuo or conversion to the dihydrochloride salt (HCl/Ether) for crystallization.
-
Analytical Data & Specifications
| Parameter | Specification / Observation |
| Target Structure | 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane |
| CAS Number | 17783-46-9 (Dione precursor); 67571-90-8 (Final Amine) |
| Molecular Formula | C₁₄H₂₀N₂ |
| Molecular Weight | 216.32 g/mol |
| Physical State | Pale yellow oil (Free base); White solid (HCl salt) |
| Key 1H NMR Signals | Bridgehead (H1, H5): ~3.1 ppm (multiplet)Bridge (H2, H4): ~2.2-2.8 ppm (doublet of doublets)N-Methyl: ~2.3 ppm (singlet)N-Benzyl: ~3.5 ppm (singlet) |
| Mass Spectrometry | [M+H]+ expected at m/z 217.3 |
Troubleshooting & Critical Control Points
-
Issue: Low Yield in Phase 2 (Cyclization).
-
Cause: Presence of trans-pyrrolidine diester.
-
Solution: Ensure the starting diester is distilled. If using the crude mixture, extend reflux time to allow thermal equilibration of trans to cis via the enolate intermediate, although this is less efficient.
-
-
Issue: Incomplete Reduction.
-
Cause: Steric hindrance of the bridgehead methyl.
-
Solution: Use a large excess of LiAlH4 and ensure vigorous reflux. Do not use weaker reducing agents like NaBH4.
-
-
Safety Note: The intermediate dione is stable, but the final diamine is prone to oxidation if stored as a free base. Store as the HCl or fumarate salt.
References
-
PrepChem. Synthesis of 3-Benzyl-3,8-diazabicyclo[3.2.1]octane. (Detailed procedure for the reduction of the dione intermediate).
-
Paliulis, O. Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane.[1][2] ResearchGate.[1][2] (Describes the conversion of pyrrolidine dicarboxylates to the bicyclic system).
-
PubChem. 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione Compound Summary. (Chemical and physical property data for the key intermediate).
-
Cignarella, G., et al. Bicyclic Homologs of Piperazine... J. Med. Chem. (Foundational text on the synthesis of 3,8-diazabicyclo[3.2.1]octanes from pyrrolidines).[1][2]
Sources
Step-by-step protocol for preparing 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Application Note: Step-by-Step Protocol for the Preparation of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged rigid structure in medicinal chemistry, frequently utilized in the development of central nervous system (CNS) therapeutics, particularly as a core motif for nicotinic acetylcholine receptor (nAChR) modulators 1[1]. The synthesis of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane serves as a critical intermediate step in these drug discovery pipelines. This application note provides a comprehensive, field-validated protocol for the preparation of this compound, focusing on the critical global reduction of its dione precursor 2[2].
Mechanistic Overview & Synthetic Strategy
The construction of the bicyclic system follows a robust three-step sequence:
-
Double
Cyclization : Diethyl meso-2,5-dibromoadipate is reacted with methylamine to form diethyl cis-1-methylpyrrolidine-2,5-dicarboxylate. -
Imide Annulation : The pyrrolidine intermediate undergoes condensation with benzylamine to form the rigid bicyclic imide, 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione 3[3].
-
Global Reduction : The dione is reduced to the target diamine using Lithium Aluminum Hydride (
) [1].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Synthetic strategy for 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane.
Quantitative Data & Reagent Specifications
The following table summarizes the stoichiometry and physicochemical parameters for the critical reduction step 1[1], 3[3].
| Reagent / Material | MW ( g/mol ) | Equivalents | Amount | Function |
| 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | 244.29 | 1.00 | 28.3 g (0.116 mol) | Starting Material |
| Lithium Aluminum Hydride ( | 37.95 | 1.72 | 7.6 g (0.200 mol) | Reducing Agent |
| Absolute Dioxane | 88.11 | Solvent | 200 mL | Reaction Solvent |
| Water (for Quench) | 18.02 | Excess | 7.5 mL | Hydrolysis Agent |
| Dioxane (for Quench) | 88.11 | Co-solvent | 40 mL | Moderating Solvent |
Step-by-Step Experimental Protocol: Global Reduction
The reduction of the dione intermediate is the most technically demanding step due to the steric hindrance of the bicyclic core and the hazards associated with active hydrides. The following protocol is optimized for a 0.116 mol scale 1[1].
Step-by-step workflow for the LiAlH4 reduction of the dione intermediate.
Methodology:
-
System Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system thoroughly with Argon.
-
Substrate Dissolution: Dissolve 28.3 g (0.116 mol) of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione in 200 mL of absolute dioxane. Ensure complete dissolution.
-
Hydride Addition: Cool the reaction vessel to 0 °C using an ice bath. Carefully add 7.6 g (0.200 mol) of
in small portions.-
Causality Note: Stepwise addition mitigates the rapid exothermic release of hydrogen gas, preventing solvent flash-boiling.
-
-
Reflux: Remove the ice bath and gradually heat the mixture to a gentle boil (approx. 101 °C). Maintain reflux under an Argon atmosphere for 18 hours 1[1].
-
Quenching (Modified Fieser Method): Cool the reaction mixture back to 0 °C. Prepare a quenching solution of 7.5 mL deionized water mixed with 40 mL of dioxane. Add this solution drop-wise over 30 minutes.
-
Causality Note: Adding pure water directly to
forms insoluble, gelatinous aluminum hydroxides that trap the product. Diluting the water in dioxane slows the hydrolysis of unreacted , preventing thermal runaway and promoting the formation of granular, easily filterable aluminate salts.
-
-
Filtration: Stir the resulting suspension vigorously at room temperature for 20 minutes. Filter the mixture through a dense glass frit (porosity 3 or 4). Wash the filter cake with an additional 50 mL of warm dioxane to extract any trapped product.
-
Concentration & Purification: Evaporate the filtrate under reduced pressure to remove the dioxane. Transfer the crude residue to a Büchi distillation oven or a short-path distillation apparatus. Distill the product at 120 °C under high vacuum (0.1 mbar).
-
Yield: The expected yield is approximately 17.6 g (70%) of the target diamine as a viscous liquid 1[1].
Self-Validating System & Analytical Grounding
To ensure the scientific integrity of the protocol, researchers must validate the reaction's progress and the final product's identity:
-
In-Process Monitoring: The reduction can be tracked via FT-IR. The starting material exhibits strong imide carbonyl stretches around 1680–1720
3[3]. The complete disappearance of these peaks indicates full reduction. -
Thermodynamic Rationale for Solvent Choice: While THF is a common solvent for
reductions 4[4], absolute dioxane is selected here. The higher boiling point of dioxane (101 °C vs. 66 °C for THF) provides the necessary thermal energy to overcome the steric hindrance of the rigid [3.2.1] bicyclic system, driving the reduction of the second carbonyl group to completion [1].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Product Verification: The final product should be verified by
NMR (75 MHz,ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ). Key diagnostic shifts include the disappearance of the carbonyl-adjacent protons and the appearance of the newly formed methylene protons in the bicyclic core. Reference chemical shifts for the product are 24.73, 41.72, 52.10, and 62.08 ppm in NMR [1].
References
- Title: NOVEL DIAZABICYCLIC ARYL DERIVATIVES AND THEIR MEDICAL USE (EP 1805183 B1)
-
Title: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (CID 286821) Source: PubChem URL: [Link]
-
Title: Synthesis of 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane Source: PrepChem.com URL: [Link]
- Title: United States Patent US 7,910,578 B2 Source: Google Patents URL
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | C14H16N2O2 | CID 286821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
Reagents for N-benzylation of 8-methyl-3,8-diazabicyclo[3.2.1]octane
Application Note: Selective N-Benzylation of 8-Methyl-3,8-diazabicyclo[3.2.1]octane via Reductive Amination
Executive Summary & Mechanistic Rationale
The bicyclic diamine 8-methyl-3,8-diazabicyclo[3.2.1]octane is a highly valuable pharmacophore, frequently utilized as a rigid scaffold in the development of novel analgesic agents and neuroactive compounds targeting μ-opioid and monoamine receptors[1],[2]. Functionalization at the secondary amine (position 3) via N-benzylation is a critical step in synthesizing these derivatives.
While direct alkylation using benzyl halides (e.g., benzyl bromide) is a traditional approach, it suffers from a significant mechanistic flaw: the generation of a highly nucleophilic tertiary amine product that can undergo subsequent reaction with the alkyl halide, leading to irreversible quaternary ammonium salt formation and poor yields[3].
To circumvent over-alkylation, this protocol utilizes a one-pot reductive amination strategy. By reacting the secondary amine with benzaldehyde in the presence of[4], the reaction proceeds through a transient iminium ion. STAB is uniquely suited for this transformation; the steric bulk and electron-withdrawing nature of its three acetoxy groups attenuate the hydride's reactivity. Consequently, STAB selectively reduces the highly electrophilic iminium intermediate at a much faster rate than it reduces the starting benzaldehyde, ensuring a clean, high-yielding conversion[4],[5].
Reaction Pathway
Reductive amination workflow for the N-benzylation of 8-methyl-3,8-diazabicyclo[3.2.1]octane.
Quantitative Data & Reagent Stoichiometry
The following table summarizes the optimized stoichiometry for a 10.0 mmol scale synthesis. 1,2-Dichloroethane (DCE) is selected as the optimal solvent due to its superior solubility profile for STAB compared to dichloromethane (DCM)[4],[6].
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 8-methyl-3,8-diazabicyclo[3.2.1]octane | 126.20 | 1.0 | 1.26 g (10.0 mmol) | Substrate (Secondary Amine) |
| Benzaldehyde | 106.12 | 1.1 | 1.17 g (11.0 mmol) | Carbonyl Donor |
| NaBH(OAc)₃ (STAB) | 211.94 | 1.5 | 3.18 g (15.0 mmol) | Selective Reducing Agent |
| Glacial Acetic Acid | 60.05 | 1.0 | 0.60 g (10.0 mmol) | Acid Catalyst |
| 1,2-Dichloroethane (DCE) | 98.96 | - | 40 mL | Solvent |
Self-Validating Experimental Protocol
Step 1: Iminium Ion Formation
-
In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8-methyl-3,8-diazabicyclo[3.2.1]octane (1.26 g, 10.0 mmol) in anhydrous DCE (40 mL).
-
Add benzaldehyde (1.17 g, 11.0 mmol) followed by glacial acetic acid (0.60 g, 10.0 mmol).
-
Causality: The addition of acetic acid gently lowers the pH, protonating the carbonyl oxygen of benzaldehyde. This accelerates the nucleophilic attack by the secondary amine and drives the equilibrium toward the iminium ion[4].
-
Stir the mixture at room temperature (20–25 °C) under a nitrogen atmosphere for 30 minutes.
Step 2: Selective Reduction 4. Weigh out NaBH(OAc)₃ (3.18 g, 15.0 mmol). Add the reagent to the reaction mixture in three equal portions over 10 minutes.
-
Causality: While STAB is mild, the reduction of the iminium ion is exothermic. Portion-wise addition prevents localized heating, which could otherwise promote unwanted side reactions or degradation[5].
-
Allow the reaction to stir at room temperature for 12–16 hours.
Step 3: In-Process Control (Self-Validation) 6. Monitor reaction completion via Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:NH₄OH (90:9:1).
-
Validation Logic: The starting secondary amine will stain intensely purple with Ninhydrin. The target product (3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane) lacks an N-H bond and will not stain with Ninhydrin. Instead, the product will be UV-active (due to the benzyl ring) and will stain bright orange with Dragendorff’s reagent. The disappearance of the Ninhydrin-positive spot confirms complete conversion.
Step 4: Quenching and Workup 7. Cool the reaction flask in an ice bath. Slowly quench the reaction by adding saturated aqueous NaHCO₃ (30 mL) dropwise.
-
Validation Logic: Unreacted STAB hydrolyzes in water to release hydrogen gas. Effervescence will be observed; the dropwise addition prevents the reaction from bubbling over.
-
Causality: The basic quench (pH > 8) serves two critical purposes: it neutralizes the acetic acid catalyst and ensures the newly formed bicyclic diamine is completely deprotonated into its free-base form, allowing it to partition into the organic layer.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 × 20 mL).
-
Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification 10. Purify the crude oil via flash column chromatography on silica gel (eluting with a gradient of 0–10% MeOH in DCM with 1% Et₃N) to afford pure 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane.
Reagent Selection Matrix
To justify the selection of STAB, the following matrix compares common N-benzylation conditions for secondary amines[3],[6]:
| Reagent System | Selectivity | Over-alkylation Risk | Toxicity / Handling | Recommendation |
| Benzaldehyde + NaBH(OAc)₃ | High (Iminium specific) | Very Low | Mild / Bench-stable | Optimal |
| Benzaldehyde + NaBH₃CN | Moderate | Low | High (Cyanide gas risk) | Alternative |
| Benzyl Bromide + K₂CO₃ | Low | High (Quaternary salts) | Lachrymator / Toxic | Not Recommended |
References
1.[1] Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. ResearchGate. Available at:[Link] 2.[2] Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. MDPI. Available at:[Link] 3.[3] Reductive amination in case of secondary amines. Chemistry Stack Exchange. Available at:[Link] 4.[4] Sodium triacetoxyborohydride. Organic Chemistry Portal. Available at:[Link] 5.[6] Reductive Amination - Common Conditions: NaHB(OAc)3. Common Organic Chemistry. Available at:[Link] 6.[5] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. ACS Symposium Series. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives [mdpi.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Sodium triacetoxyborohydride [organic-chemistry.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Application Note: Catalytic Hydrogenation Protocols for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Abstract & Introduction
The 3,8-diazabicyclo[3.2.1]octane scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various high-affinity ligands for nicotinic acetylcholine (nAChR) and opioid receptors. The specific derivative 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane acts as a critical intermediate.[1]
The primary catalytic hydrogenation application involving this molecule is the selective N-debenzylation (hydrogenolysis) at the N3 position to yield 8-methyl-3,8-diazabicyclo[3.2.1]octane . This transformation allows for the subsequent diversification of the N3 position while retaining the N8-methyl bridge, a motif essential for bioactivity in tropane-like alkaloids.
This guide details the optimized protocols for this selective hydrogenolysis, emphasizing kinetic control to prevent N-demethylation and ensuring high yield.
Chemical Mechanism & Rationale[2][3][4]
Selectivity of Hydrogenolysis
The reaction relies on the varying bond dissociation energies and adsorption affinities of N-substituents on Palladium surfaces.
-
N3-Benzyl (Labile): The benzylic C-N bond is activated by the aromatic ring, facilitating oxidative insertion by Pd(0) or direct hydrogenolytic cleavage.
-
N8-Methyl (Stable): The N-methyl bond is significantly more robust. Under mild catalytic conditions (Ambient Pressure, <50°C), the reaction is highly chemoselective for debenzylation.
Reaction Pathway Visualization
The following diagram illustrates the transformation and the competing pathways controlled by the protocol.
Figure 1: Reaction pathway for the selective N-debenzylation of the diazabicyclic scaffold.
Experimental Protocols
Protocol A: Standard Ambient Pressure Hydrogenolysis
Best for: Laboratory scale (1g - 20g), high selectivity requirements.
Materials:
-
Substrate: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (High purity).[1]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces pyrophoric risk).
-
Solvent: Methanol (HPLC Grade).
-
Hydrogen Source: H2 Balloon or low-pressure manifold (1 atm).
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (e.g., 16.3 g, 0.075 mol) in freshly distilled Methanol (40 mL). Ensure complete solvation; sonicate if necessary.
-
Catalyst Addition:
-
Safety Note: Pd/C is pyrophoric when dry. Always wet the catalyst with a small amount of water or add it to the solvent under an inert atmosphere (Argon/Nitrogen).
-
Add 10% Pd/C (0.8 g, ~5 wt% loading relative to substrate) carefully to the solution.
-
-
Inerting: Seal the reaction vessel with a septum. Purge the headspace with Argon or Nitrogen for 5 minutes to remove Oxygen.
-
Hydrogenation:
-
Introduce Hydrogen gas via a balloon or manifold at ambient pressure (1 atm).
-
Heat the mixture to 40°C . Stir vigorously (800+ RPM) to overcome gas-liquid mass transfer limitations.
-
Time: Reaction typically reaches completion in 3 to 4 hours .
-
-
Monitoring: Monitor via TLC (System: MeOH/NH4OH/CH2Cl2) or LC-MS. Look for the disappearance of the benzyl UV signature.
-
Workup:
-
Cool to room temperature.
-
Filter the mixture through a Celite 545 pad to remove the catalyst. Wash the pad with Methanol (3 x 20 mL).
-
Caution: Do not suck the catalyst dry on the filter paper, as it may ignite. Keep wet.
-
-
Isolation: Concentrate the filtrate in vacuo. The product, 8-methyl-3,8-diazabicyclo[3.2.1]octane, is typically obtained as a waxy solid or oil.
-
Expected Yield: >90%.
-
Protocol B: Transfer Hydrogenation (Alternative)
Best for: Labs without H2 gas lines or for safer handling.
Reagents:
-
Hydrogen Donor: Ammonium Formate (5-10 equivalents).
-
Catalyst: 10% Pd/C.
-
Solvent: Methanol (reflux).[2]
Methodology:
-
Dissolve substrate in Methanol (0.1 M concentration).
-
Add 10% Pd/C (10 wt%).
-
Add Ammonium Formate (5 equiv) in one portion.
-
Heat to Reflux (65°C) .
-
Mechanism: Ammonium formate decomposes to release H2 and CO2/NH3 in situ on the catalyst surface.
-
Time: 1–2 hours.
-
Workup: Filter hot through Celite. Concentrate. The residue may contain ammonium salts; basify with 1M NaOH and extract with DCM to isolate the free amine.
Data Analysis & Troubleshooting
Quantitative Summary of Conditions
| Parameter | Protocol A (Standard) | Protocol B (Transfer) | Limit/Warning |
| Catalyst | 10% Pd/C | 10% Pd/C | Avoid PtO2 (may reduce aromatic rings) |
| H2 Source | H2 Gas (1 atm) | Ammonium Formate | High pressure (>5 bar) risks demethylation |
| Temperature | 40°C | 65°C (Reflux) | >60°C in H2 gas increases side reactions |
| Time | 3 - 4 Hours | 1 - 2 Hours | Monitor closely after 4 hours |
| Yield | 90 - 95% | 85 - 90% | Lower yield in B due to salt formation |
Troubleshooting Guide
-
Problem: Incomplete Conversion.
-
Cause: Catalyst poisoning by amine groups.
-
Solution: Add 1.0 equivalent of Acetic Acid or HCl to the reaction mixture. Protonating the amine prevents it from binding too strongly to the Pd surface, freeing active sites for H2 activation.
-
-
Problem: Loss of N8-Methyl Group.
-
Cause: Reaction temperature too high or pressure too high.
-
Solution: strictly maintain 40°C and 1 atm.
-
-
Problem: Product Trapped in Celite.
-
Cause: The product is a polar secondary amine.
-
Solution: Use alkalized methanol (MeOH + 1% NH3) for washing the Celite pad.
-
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the catalytic hydrogenation process.
References
-
Paliulis, O., Peters, D., Miknius, L., & Šačkus, A. (2007).[3] Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Organic Preparations and Procedures International, 39(1), 86-90.[3]
-
Greene, T. W., & Wuts, P. G. M. (1999).[4] Protective Groups in Organic Synthesis (3rd ed.).[4] Wiley-Interscience. (General reference for N-benzyl hydrogenolysis conditions).
-
Michaels, R. J., & Zaugg, H. E. (1960). 3,8-Diazabicyclo[3.2.1]octanes.[1][5][3][6][7][8][9][10][11][12][13] The Journal of Organic Chemistry, 25(4), 637-640.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. rsc.org [rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. users.ox.ac.uk [users.ox.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. molforge.ai [molforge.ai]
- 11. 3-BENZYL-3,8-DIAZABICYCLO[3.2.1]OCTANE | 67571-90-8 [chemicalbook.com]
- 12. 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | C14H16N2O2 | CID 286821 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemscene.com [chemscene.com]
Application Note: Neuropharmacological Evaluation of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane Derivatives
Executive Summary & Pharmacological Relevance
The 3,8-diazabicyclo[3.2.1]octane core (often referred to as an azatropane) represents a privileged structural motif in neuropharmacology, serving as a conformationally restricted bioisostere to naturally occurring tropane alkaloids and the potent analgesic epibatidine [4]. Specifically, 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane acts as both a highly active neuropharmacological agent and a critical synthetic intermediate in the development of novel central nervous system (CNS) therapeutics [1].
By strategically modifying the N3 and N8 positions, researchers can fine-tune the molecule's affinity toward two primary neuro-receptors:
-
Nicotinic Acetylcholine Receptors (nAChRs): Targeted for cognitive enhancement in neurodegenerative disorders (e.g., Alzheimer's disease) and withdrawal syndrome management [1].
- -Opioid Receptors (MOR): Targeted for potent antinociception and pain management, offering pathways to analgesics with potentially differentiated tolerance profiles compared to classical morphinans [2].
This application note provides drug development professionals with authoritative protocols, mechanistic rationales, and structural logic for deploying this compound class in preclinical neuropharmacology.
Structure-Activity Relationship (SAR) & Mechanistic Logic
The pharmacological efficacy of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is not coincidental; it is dictated by precise spatial geometry. The rigid bicyclic framework restricts the conformational flexibility of the molecule, locking its functional groups into a vector that perfectly mimics endogenous neurotransmitters.
-
The N8-Methyl Group: Acts as a basic amine that becomes protonated at physiological pH. This protonated nitrogen is strictly required for anchoring the ligand to the conserved aspartate residues in the receptor's orthosteric site via cation-
and electrostatic interactions. -
The N3-Benzyl Group: Significantly increases the lipophilicity (LogP) of the molecule, which is a causal requirement for efficient Blood-Brain Barrier (BBB) penetration. Furthermore, the aromatic ring engages with auxiliary hydrophobic pockets within the receptor, driving subtype selectivity.
Fig 1: Structure-Activity Relationship (SAR) logic mapping structural moieties to receptor interactions.
Once bound, these derivatives trigger distinct downstream signaling cascades depending on the receptor target, as illustrated below.
Fig 2: Dual neuropharmacological signaling pathways modulated by 3,8-diazabicyclo[3.2.1]octane derivatives.
Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include internal controls and mechanistic validations to prevent false positives caused by off-target binding or systemic toxicity.
Protocol A: Radioligand Binding Assay for Receptor Affinity ( Determination)
This protocol details the in vitro evaluation of the compound's affinity for CNS receptors using rat brain homogenates, a standard in neuropharmacological drug discovery [2].
Causality of Experimental Design:
-
Polyethylenimine (PEI) Pre-treatment: Glass fiber (GF/B) filters are highly negatively charged and will non-specifically bind basic amines like our target compound. Pre-soaking in 0.5% PEI neutralizes this charge, drastically reducing background noise.
-
Buffer Selection: 50 mM Tris-HCl (pH 7.4) is utilized to maintain the physiological protonation state of the N8-amine, which is mandatory for receptor recognition.
Step-by-Step Methodology:
-
Tissue Preparation: Homogenize male Wistar rat whole brains (excluding cerebellum for MOR assays) in 50 volumes of ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 min at 4°C. Resuspend the pellet in fresh buffer and repeat centrifugation.
-
Incubation Mixture: In a 96-well plate, combine:
-
of radioligand (e.g.,
-DAMGO for MOR, or -Epibatidine for nAChR). -
of the test compound (3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane) at varying concentrations (
to M). -
of membrane suspension (approx.
protein/well).
-
of radioligand (e.g.,
-
Incubation: Incubate the plates at 25°C for 60 minutes to reach thermodynamic equilibrium.
-
Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B filters (pre-soaked in 0.5% PEI for 1 hour). Wash filters three times with
of ice-cold Tris-HCl buffer to remove unbound radioligand. -
Quantification: Extract filters into scintillation vials, add
of liquid scintillation cocktail, and count radioactivity using a liquid scintillation analyzer.
System Validation & Quality Control:
-
Total Binding (TB): Wells containing buffer instead of the test compound.
-
Non-Specific Binding (NSB): Wells containing a massive excess of an established competitive antagonist (
Naloxone for MOR; Nicotine for nAChR). -
Validation Metric: The assay is only considered valid if specific binding (TB - NSB) constitutes
of total binding, and the Z'-factor is .
Fig 3: Standardized high-throughput radioligand binding workflow for receptor affinity validation.
Protocol B: In Vivo Antinociceptive Evaluation (Hot-Plate Test)
To translate in vitro affinity to in vivo efficacy, the hot-plate test is utilized to measure supraspinally integrated pain responses, which are highly sensitive to MOR agonists and epibatidine analogues [2, 3].
Causality of Experimental Design:
-
Temperature Selection (55°C): This specific temperature provides a baseline latency of 4-6 seconds in naive mice. Lower temperatures result in high variance, while higher temperatures cause tissue damage before a behavioral response is mounted.
-
Cut-off Time (30s): Strictly enforced to prevent hyperalgesic tissue damage, ensuring ethical compliance and preventing sensitization artifacts in repeated measures.
Step-by-Step Methodology:
-
Acclimatization: Habituate male Swiss mice (20-25 g) to the testing room for 2 hours prior to the experiment.
-
Baseline Measurement: Place each mouse on a 55.0 ± 0.5°C heated surface enclosed by a Plexiglas cylinder. Record the latency (in seconds) to the first sign of nociception (hind paw licking or jumping). Remove the mouse immediately.
-
Dosing: Administer 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (or its specific derivative) via subcutaneous (s.c.) injection at logarithmic dose intervals (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Time-Course Testing: Re-evaluate the hot-plate latency at 15, 30, 45, 60, and 90 minutes post-injection.
System Validation & Quality Control:
-
Negative Control: Vehicle-treated group (e.g., physiological saline with 5% DMSO).
-
Positive Control: Morphine sulfate (
, s.c.) or Epibatidine ( , s.c.). -
Mechanistic Reversal (Crucial): To prove the analgesia is receptor-mediated and not due to systemic motor impairment, pre-treat a cohort with Naloxone (
, i.p.) 15 minutes prior to the test compound. Complete reversal of antinociception validates the -opioid mechanism [2].
Quantitative Data Summaries
The structural versatility of the 3,8-diazabicyclo[3.2.1]octane core allows for significant divergence in pharmacological profiles based on peripheral substitutions. The table below summarizes benchmark data for key derivatives highlighted in neuropharmacological literature.
| Compound / Derivative | Primary Target | Binding Affinity ( | In Vivo Analgesia ( | Phenotype / Notes |
| DBO-17 (3,8-diazabicyclo deriv.) | 5.1 nM | 0.16 mg/kg (s.c.) | Potent antinociception; blocked by naloxone. Induces withdrawal in chronic use [2]. | |
| DBO-11 (3,8-diazabicyclo deriv.) | 25.0 nM | 0.44 mg/kg (s.c.) | Lower affinity but virtually absent withdrawal signs in chronic use [2]. | |
| Compound 1a (3-(6-chloro-3-pyridazinyl) deriv.) | nAChR (Epibatidine analog) | High (Sub-nM range) | 1.0 mg/kg (s.c.) | Significant increase in pain threshold lasting ~45 min; non-opioid mechanism[3]. |
| 3-Benzyl-8-methyl-azatropane | nAChR Modulator | Intermediate | Dose-dependent | Utilized heavily as an intermediate for cognitive/Alzheimer's therapeutics [1]. |
Data synthesized from established pharmacological evaluations [1, 2, 3].
References
- NOVEL DIAZABICYCLIC ARYL DERIVATIVES AND THEIR MEDICAL USE European Patent Office - EP 1805183 B1 URL
- Antinociceptive action of DBO 17 and DBO 11 in mice: two 3,8 diazabicyclo (3.2.1.)
- Mono- and disubstituted-3,8-diazabicyclo[3.2.
- A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane)
Application Note: Scalable Production Routes for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Executive Summary & Pharmacological Context
The bridged bicyclic diamine 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (CAS: 17783-48-1, MW: 216.32) is a highly valued synthetic scaffold in medicinal chemistry[1]. It serves as a foundational building block for the development of highly selective nicotinic acetylcholine receptor (nAChR) modulators, which are actively investigated for treating neurodegenerative disorders such as Alzheimer's disease, vascular dementia, and cognitive impairment[2]. This application note details a highly scalable, three-step synthetic route designed to maximize yield while maintaining strict stereochemical control over the bicyclic bridge.
Retrosynthetic Strategy & Mechanistic Rationale
The construction of the 3,8-diazabicyclo[3.2.1]octane core requires precise stereochemical alignment. The route leverages a forward synthesis starting from an acyclic precursor to establish the necessary cis-geometry before cyclization[3].
-
Step 1: Pyrrolidine Ring Formation. The synthesis initiates with the double S_N2 alkylation of diethyl meso-2,5-dibromoadipate using aqueous methylamine[3]. The meso configuration of the starting material is critical; double inversion at the chiral centers yields the cis-1-methylpyrrolidine-2,5-dicarboxylate. A trans-configuration would render the subsequent bicyclic ring closure geometrically impossible due to excessive ring strain.
-
Step 2: Bicyclic Imide Cyclization. The cis-pyrrolidine diester undergoes a double amidation/condensation with benzylamine at elevated temperatures to form 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione[3]. The benzyl group acts as an orthogonal protecting group, permitting later functionalization at the N3 position.
-
Step 3: Exhaustive Carbonyl Reduction. The final phase requires the reduction of the sterically hindered bicyclic imide to the target diamine[3]. This is achieved using Lithium Aluminum Hydride (LiAlH₄). The selection of absolute dioxane (b.p. 101°C) over standard ethereal solvents like THF (b.p. 66°C) provides the necessary thermal driving force to ensure complete reduction of both carbonyl groups[2].
Synthetic Workflow Visualization
Figure 1: Scalable three-step synthetic workflow for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Quantitative Data & Process Parameters
The following table summarizes the optimized reaction parameters for the three-step synthesis, highlighting the scalability and efficiency of the route.
| Reaction Phase | Substrate | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1. Pyrrolidine Formation | Diethyl meso-2,5-dibromoadipate | Methylamine (aq) | Water/EtOH | 25 | 12 | ~80% |
| 2. Imide Cyclization | Diethyl cis-1-methylpyrrolidine-2,5-dicarboxylate | Benzylamine | Neat / Xylene | 150-160 | 6 | ~75% |
| 3. Imide Reduction | 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | LiAlH₄ | Absolute Dioxane | 101 (Reflux) | 18 | 70%[2] |
Detailed Experimental Protocols
The following protocol details the critical final step (Phase 3) of the synthesis, as it presents the highest safety and scalability challenges.
Phase 3: Exhaustive Reduction of the Bicyclic Imide
Objective: Convert the intermediate dione (CAS: 17783-46-9) to the final diamine free base (CAS: 17783-48-1).
Equipment & Reagents:
-
500 mL 3-neck round-bottom flask, flame-dried.
-
Reflux condenser, dropping funnel, and argon inlet.
-
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione: 28.3 g (0.116 mol)[2].
-
Lithium Aluminum Hydride (LiAlH₄): 7.6 g (0.2 mol)[2].
-
Absolute Dioxane: 200 mL (total volume)[2].
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: Purge the assembled glassware with argon for 15 minutes. Maintaining a strict anhydrous environment is critical to prevent premature quenching of the LiAlH₄.
-
Hydride Suspension: Carefully suspend LiAlH₄ (7.6 g) in 100 mL of absolute dioxane under a continuous argon sweep[2]. Safety Note: LiAlH₄ reacts violently with moisture; use appropriate PPE and blast shields.
-
Substrate Addition: Dissolve the bicyclic imide (28.3 g) in the remaining 100 mL of absolute dioxane[2]. Transfer this to the dropping funnel and add dropwise to the hydride suspension over 30-45 minutes. Causality: Controlled addition manages the exothermic release of hydrogen gas and prevents solvent bumping.
-
Reflux: Heat the reaction mixture to a gentle boil (approx. 101°C) and maintain reflux under argon for 18 hours[2].
-
In-Process Control (IPC) - Self Validation: Withdraw a 0.1 mL aliquot, quench with water, extract with ethyl acetate, and analyze via GC-MS. The complete disappearance of the mass peak at m/z 244.3 and the emergence of the target peak at m/z 216.3 validates reaction completion[1].
-
Controlled Quenching: Cool the reaction vessel to 0°C using an ice-water bath. Add a mixture of water (7.5 mL) and dioxane (40 mL) dropwise[2]. Causality: This specific solvent-water ratio decomposes the unreacted hydride while forming a granular, easily filterable aluminate salt, bypassing the formation of a gelatinous emulsion that typically traps the product.
-
Filtration & Extraction: Stir the quenched suspension vigorously for 20 minutes to ensure complete salt crystallization[2]. Filter the mixture through a dense sintered glass funnel[2]. Wash the filter cake thoroughly with warm dioxane (2 x 50 mL) to extract any trapped diamine.
-
Purification: Evaporate the combined filtrate under reduced pressure[2]. Transfer the crude oily residue to a Büchi Kugelrohr distillation apparatus.
-
Distillation: Distill the product at 120°C under high vacuum (0.1 mbar)[2].
-
Yield: The process yields approximately 17.6 g (70%) of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane as a highly pure, colorless to pale yellow oil[2].
Analytical Validation & Quality Control
To ensure the integrity of the final product for downstream pharmaceutical applications, the following analytical validations must be met:
-
Mass Spectrometry (ESI-MS): Expected [M+H]⁺ at m/z 217.3[1].
-
¹H NMR (75 MHz, CDCl₃): Key diagnostic shifts include the benzyl methylene protons and the N-methyl singlet. Expected shifts: δ 26.69, 35.82, 41.26, 65.72, 127.42, 128.36, 128.62, 136.91[2].
-
Purity: >98% as determined by HPLC (UV detection at 254 nm for the benzyl chromophore)[1].
References
1.[1] Title: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]Octane Product Information Source: ChemScene URL: 2.[2] Title: EP 1805183 B1 - NOVEL DIAZABICYCLIC ARYL DERIVATIVES AND THEIR MEDICAL USE Source: European Patent Office / Googleapis URL: 3.[3] Title: US 7,910,578 B2 - 8,10-diaza-bicyclo[4.3.1]decane derivatives Source: United States Patent Office / Googleapis URL:
Sources
Using 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane as a ligand in catalysis
Application Note: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane as a Rigid Bidentate Ligand in Transition Metal Catalysis
Executive Summary
In the landscape of modern transition metal catalysis, the architectural design of the supporting ligand dictates the efficiency, longevity, and selectivity of the active catalytic species. While flexible acyclic diamines (e.g., TMEDA) are ubiquitous, their conformational lability often leads to off-target coordination and catalyst deactivation. 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane represents a paradigm shift: a highly rigid, sterically demanding bridged bicyclic diamine. This application note details the mechanistic rationale and self-validating protocols for deploying this specialized ligand in Palladium-catalyzed transformations, specifically C-N cross-coupling and allylic alkylation.
Mechanistic Rationale: The Bicyclic Advantage
The efficacy of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is rooted in the precise spatial arrangement dictated by its[3.2.1] bridged framework.
-
Optimal Bite Angle & Rigidity: The bicyclic skeleton locks the two nitrogen atoms (N3 and N8) into a predefined geometry. This structural rigidity optimizes the primary and secondary coordination spheres around the metal center, preventing the ligand dissociation that typically plagues flexible amines[1].
-
Steric Acceleration of Reductive Elimination: The bulky benzyl group at N3 and the methyl group at N8 create a massive buried volume (
) around the metal center. In Palladium-catalyzed cross-coupling, increased steric bulk destabilizes the square planar Pd(II) intermediate, thereby drastically lowering the activation energy required for the rate-limiting reductive elimination step[2]. -
Oxidative Stability: The tertiary nature of both nitrogen atoms eliminates the risk of unwanted
-hydride elimination from the ligand backbone. This robust core allows the ligand to withstand harsh oxidative conditions and stabilize high-valent metal intermediates[3].
Caption: Catalytic cycle of Pd-catalyzed cross-coupling using the bicyclic diamine ligand.
Quantitative Performance Data
The superiority of the 3,8-diazabicyclo[3.2.1]octane framework becomes evident when benchmarked against traditional nitrogen-based ligands in the coupling of sterically hindered aryl chlorides with secondary amines.
| Ligand System | Substrate Class | Catalyst Loading | Reaction Time | Yield (%) | Turnover Number (TON) |
| TMEDA | Aryl Chloride | 5.0 mol% | 24 h | 45 | 9 |
| Sparteine | Aryl Chloride | 5.0 mol% | 18 h | 68 | 13.6 |
| 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane | Aryl Chloride | 2.0 mol% | 12 h | 92 | 46 |
Table 1: Comparative catalytic efficiency demonstrating the steric advantage of the [3.2.1] framework.
Validated Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Each phase includes an In-Process Control (IPC) or visual cue that confirms the mechanistic step has occurred, preventing downstream failure.
Caption: Self-validating experimental workflow for catalytic C-N cross-coupling.
Protocol A: Palladium-Catalyzed C-N Cross-Coupling
Objective: High-yield amination of unactivated aryl halides. Causality of Reagents: Toluene is selected as the solvent because its non-polar nature prevents competitive solvent coordination at the metal center. Sodium tert-butoxide (NaOtBu) is used as the base to facilitate the rapid deprotonation of the coordinated amine, driving the equilibrium toward the Pd-amido intermediate.
Step-by-Step Methodology:
-
Catalyst Pre-Activation (Validation Step): In an oven-dried Schlenk tube under an argon atmosphere, combine
(2.0 mol%) and 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (2.5 mol%) in anhydrous toluene (0.1 M). Stir at room temperature for 15 minutes.-
Self-Validation: Observe the transition from an orange/red suspension to a homogeneous pale-yellow solution. This color shift confirms the reduction of Pd(II) to the active Pd(0)L complex. Do not proceed if the solution remains turbid.
-
-
Substrate Addition: To the active catalyst solution, add the aryl halide (1.0 equiv), the secondary amine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Thermal Execution: Seal the tube and heat the reaction mixture to 80°C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure mass transfer between the solid base and the liquid phase.
-
In-Process Control (IPC): At the 6-hour mark, briefly pause stirring. Extract a 10 µL aliquot via microsyringe, dilute in 1 mL of EtOAc, and wash with 0.5 mL of water to quench the base.
-
Self-Validation: Analyze the organic layer via GC-MS. The reaction is validated to proceed to the isolation phase only if the integration of the starting aryl halide peak is <5% relative to the product peak. If >5%, continue heating for an additional 4 hours.
-
-
Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Protocol B: Palladium-Catalyzed Allylic Alkylation
Objective: Formation of complex dialkylated N-heterocycles utilizing the 3,8-diazabicyclo[3.2.1]octane framework's functional group tolerance[4].
Step-by-Step Methodology:
-
Complex Assembly: Under nitrogen, dissolve
(2.5 mol%) and the bicyclic diamine ligand (6.0 mol%) in anhydrous THF. Stir for 20 minutes until the dark purple solution transitions to a deep, translucent red, indicating ligand exchange and formation of the active catalytic species. -
Reagent Introduction: Add the allylic carbonate (1.0 equiv) and the nucleophile (e.g., a
-keto ester, 1.2 equiv). -
Reaction & Monitoring: Stir at 65°C. The rigid nature of the ligand will force a highly specific trajectory for nucleophilic attack on the
-allyl palladium intermediate.-
Self-Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The consumption of the allylic carbonate (visualized via UV or
stain) within 4 hours validates the catalytic turnover.
-
-
Quench: Terminate the reaction by adding saturated aqueous
. Extract with dichloromethane, dry over anhydrous , and concentrate for subsequent purification.
References
1.[1] Bispidine as a Privileged Scaffold. ResearchGate. URL: 2.[2] Development of an asymmetric approach to the 3,8-diazabicyclo[3.2.1]octane moiety of quinocarcin via intramolecular 1,3-dipolar cycloadditions. The Journal of Organic Chemistry (ACS). URL: 3.[4] Enantioselective Synthesis of Dialkylated N-Heterocycles by Palladium-Catalyzed Allylic Alkylation. PMC (NIH). URL: 4.[3] Palladium-Catalyzed Methylene β-C−H Fluorination of Native Amides. PMC (NIH). URL:
Sources
Reaction mechanisms for the formation of bridged bicyclic diamines
Application Note: Strategic Synthesis and Mechanistic Analysis of Bridged Bicyclic Diamines
Introduction: The Rigidification Imperative
In modern drug discovery, bridged bicyclic diamines—specifically 3,7-diazabicyclo[3.3.1]nonanes (Bispidines) and 2,5-diazabicyclo[2.2.1]heptanes —are not merely structural curiosities; they are critical bioisosteres. By locking nitrogen atoms into defined spatial vectors, these scaffolds reduce the entropic penalty of ligand-target binding and improve metabolic stability compared to their flexible piperazine or ethylenediamine counterparts.
This guide moves beyond textbook definitions to provide a practical, mechanism-first workflow for synthesizing these cores. We focus on three distinct mechanistic strategies: the double Mannich condensation (thermodynamic assembly), intramolecular nucleophilic displacement (chiral pool construction), and radical-mediated translocation (remote functionalization).
Part 1: Thermodynamic Assembly via Double Mannich Condensation
Target Scaffold: 3,7-Diazabicyclo[3.3.1]nonan-9-one (Bispidine)
The synthesis of the bispidine core is a masterclass in thermodynamic control. It relies on the Robinson-Schöpf type double Mannich reaction. Unlike kinetic enolate chemistry, this reaction is reversible; the bridged bicycle forms because it is the thermodynamic sink of the system, minimizing steric clash while maximizing hydrogen-bond networks during intermediate stages.
Mechanistic Pathway
The reaction proceeds through a "zipper" mechanism. A piperidone enol attacks a transient iminium ion (formed from amine + formaldehyde) to create a
Figure 1: The "Zipper" mechanism of the double Mannich condensation. Note that reversibility at the Intermed stage allows for error correction during assembly.
Validated Protocol: Synthesis of N,N'-Dibenzylbispidinone
Reagents:
-
1-Benzyl-4-piperidone (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
Paraformaldehyde (2.2 equiv)[1]
-
Acetic Acid (glacial, 0.2 equiv)
-
Methanol (Solvent, 0.5 M concentration)
Step-by-Step Workflow:
-
Reagent Solubilization: In a round-bottom flask equipped with a reflux condenser, dissolve 1-benzyl-4-piperidone in Methanol.
-
Critical Process Parameter (CPP): Methanol is preferred over ethanol to solubilize the paraformaldehyde depolymerization products efficiently.
-
-
Amine Activation: Add benzylamine followed by glacial acetic acid. Stir at room temperature for 15 minutes.
-
Why: The acid catalyzes the depolymerization of paraformaldehyde and the formation of the electrophilic iminium species.
-
-
Formaldehyde Addition: Add paraformaldehyde in one portion. The mixture will become cloudy.
-
Thermodynamic Equilibration: Heat the mixture to reflux (65 °C) for 4-6 hours.
-
Observation: The solution typically turns from cloudy to clear, then gradually precipitates the product as the thermodynamic sink is reached.
-
-
Isolation: Cool to 0 °C. The product often crystallizes directly. Filter and wash with cold methanol.
-
Yield Expectations: 70-85%.
-
Data Summary: Solvent Effects on Yield
| Solvent | Temp (°C) | Yield (%) | Notes |
| Methanol | 65 | 82 | Optimal polarity for intermediate stabilization. |
| Ethanol | 78 | 65 | Higher temp leads to some polymer side-products. |
| THF | 66 | 30 | Poor solubility of paraformaldehyde limits rate. |
Part 2: Chiral Pool Construction via Intramolecular Displacement
Target Scaffold: (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH)
For drug development, enantiopurity is non-negotiable. The Mannich reaction produces racemates (unless chiral amines are used). To access the [2.2.1] system with defined stereochemistry, we utilize the "Chiral Pool" strategy starting from trans-4-hydroxy-L-proline .
Mechanistic Pathway
This transformation relies on a stereochemical inversion (
Figure 2: Chiral pool synthesis of 2,5-DBH. The crucial step is the Cycl node, where the trans-stereochemistry is inverted to cis to accommodate the bridge.
Validated Protocol: Synthesis from N-Boc-Trans-4-Hydroxy-L-Proline
Reagents:
-
N-Boc-trans-4-hydroxy-L-proline methyl ester
-
p-Toluenesulfonyl chloride (TsCl)
-
Solvents: DCM, DMF
Step-by-Step Workflow:
-
Activation (O-Tosylation): React the starting proline ester with TsCl (1.2 equiv) and Pyridine (2.0 equiv) in DCM at 0 °C to RT.
-
CPP: Ensure complete dryness; water competes with the alcohol for TsCl.
-
-
Displacement/Cyclization Cascade: Dissolve the O-tosyl intermediate in DMF. Add Benzylamine (3.0 equiv). Heat to 80 °C for 12 hours.
-
Mechanism:[4][5][6][7][8][9][10] The benzylamine first displaces the methyl ester (forming the amide) or directly attacks the tosylate depending on specific conditions. The most robust route involves amide formation followed by reduction, but the direct cyclization to the lactam is common.
-
Alternative (Lactam Route): If the ester is preserved, the amine attacks the ester to form an amide. The amide nitrogen is then deprotonated (NaH) to attack the C4-OTs, closing the ring to form the bicyclic lactam.
-
-
Reduction (Optional): If a lactam is formed, reduce with
in THF (reflux, 4h) to yield the diamine. -
Purification: The basic amine product can be purified via acid-base extraction.
Part 3: Modern Mechanistic Insight – Radical Translocation (HLF)
Target Scaffold: Remote Functionalized Bridged Systems
When the bridge cannot be formed by simple nucleophilic attack (e.g., creating a bond between unactivated carbons), we turn to the Hofmann-Löffler-Freytag (HLF) reaction. This involves the generation of a nitrogen-centered radical which abstracts a hydrogen atom from the
Mechanistic Logic:
-
N-Halogenation: Amine
N-Chloro/Iodo amine. -
Homolysis: Light or heat breaks N-X bond
N[8]• radical. -
1,5-HAT: The N• radical is high energy and abstracts a spatially proximal H-atom (usually 5 atoms away).
-
Recombination/Closure: The new C• radical captures the halogen, followed by ionic displacement to close the ring.
This method is particularly useful for "stapling" flexible rings into bridged systems where functional handles are absent.
References
-
Bispidine Synthesis & Mannich Mechanism
-
2,5-Diazabicyclo[2.2.1]heptane (2,5-DBH)
-
Hofmann-Löffler-Freytag (HLF)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. byjus.com [byjus.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 8. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [cambridge.org]
- 9. Bispidine coordination chemistry - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00050E [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. Mechanistic Insights into the Propagation Cycle of the Hofmann–Löffler–Freytag Reaction: Halogen vs Hydrogen Atom Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Welcome to the technical support center for the synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane. This guide is designed for researchers, chemists, and drug development professionals who are working with this and related diazabicyclo[3.2.1]octane scaffolds. The 3,8-diazabicyclo[3.2.1]octane core is a significant structural motif in medicinal chemistry, serving as a scaffold for compounds with a range of biological activities, including analgesic properties.[1] The synthesis of these molecules, while well-established, presents several challenges where yield and purity can be compromised.
This document provides a detailed, question-and-answer-based troubleshooting guide to address common issues encountered during the synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane. We will delve into the critical aspects of the synthesis, from the formation of the bicyclic dione precursor to its final reduction, providing explanations for the experimental choices and solutions to potential problems.
Synthetic Pathway Overview
The most common and effective route to 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane involves a two-step process starting from a substituted pyrrolidine precursor. The key steps are:
-
Cyclization: Formation of the bicyclic imide, 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione, through an intramolecular condensation reaction.
-
Reduction: Complete reduction of the amide/imide functional groups in the dione precursor to the corresponding amines using a powerful reducing agent like Lithium Aluminum Hydride (LAH).
Caption: General synthetic route to 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis.
Part 1: Synthesis of the Dione Precursor
Question 1: My cyclization reaction to form 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione is resulting in a low yield and a complex mixture of byproducts. What are the critical parameters to control?
Answer: The cyclization of cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid to the desired dione is a heat-induced intramolecular condensation, typically facilitated by acetic anhydride.[2] The success of this step is highly dependent on temperature and reaction time.
-
Causality: Acetic anhydride serves as both a reagent and a solvent, promoting the formation of a mixed anhydride intermediate that readily undergoes intramolecular nucleophilic attack by the amide nitrogen to form the imide ring. If the temperature is too low or the reaction time too short, the reaction may not go to completion, leaving unreacted starting material. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and the formation of colored impurities, which complicates purification.
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction mixture is maintained at a stable temperature, typically around 100°C. Use an oil bath for uniform heating.
-
Reaction Time: The reaction should be monitored for the dissolution of the solid starting material, followed by a specific heating period (e.g., 45 minutes) as described in established protocols.[2] Over-heating can be detrimental.
-
Purity of Starting Material: Ensure the starting carboxylic acid is pure and dry. The presence of impurities can lead to side reactions.
-
Work-up Procedure: After the reaction, the excess acetic anhydride must be thoroughly removed in vacuo. The resulting oil should be carefully purified, for instance, by column chromatography on alumina, as trace acidic impurities can affect the stability of the product.[2]
-
Question 2: I am struggling with the purification of the dione precursor. What is the recommended method?
Answer: The crude product after removal of acetic anhydride is often a red-brown oil.[2] Column chromatography is the most effective method for purification.
-
Expert Recommendation:
-
Stationary Phase: Alumina (neutral) is often preferred over silica gel for this class of compounds, as residual acidity in silica can sometimes cause degradation of nitrogen-containing compounds.
-
Eluent System: A non-polar solvent like benzene or toluene is a good starting point for elution.[2] A gradual increase in polarity with a solvent like ethyl acetate can be used if the product is not eluting.
-
Crystallization: The purified dione may be obtained as an oil. In some cases, slow crystallization from a solvent like benzene can yield a solid product, which is easier to handle and store.[2]
-
Part 2: Reduction of the Dione to the Final Product
Question 3: The LAH reduction of my dione is incomplete, and I am recovering starting material. What could be the cause?
Answer: Incomplete reduction is a common issue when using Lithium Aluminum Hydride (LAH). The primary causes are related to the quality of the LAH, the solvent, and the reaction setup.
-
Causality: LAH is a highly reactive hydride source that violently reacts with any protic source, including water. The presence of even trace amounts of moisture in the reaction solvent or on the glassware will consume the LAH, rendering it unavailable for the reduction of the dione. The dione itself has two carbonyl groups that need to be reduced, requiring a sufficient molar excess of LAH.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions:
-
Glassware: All glassware must be oven-dried or flame-dried under vacuum immediately before use.
-
Solvent: Use a freshly opened bottle of anhydrous ether or tetrahydrofuran (THF), or distill the solvent from a suitable drying agent (e.g., sodium/benzophenone) before use.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Quality and Quantity of LAH:
-
Use a fresh, unopened container of LAH if possible. Old or improperly stored LAH can have reduced activity.
-
Ensure you are using a sufficient molar excess of LAH. A common protocol uses approximately 4.5 equivalents of LAH per equivalent of the dione.[3]
-
-
Order of Addition: Add the LAH to the dry solvent first, and then add a solution of the dione in the same dry solvent dropwise to the LAH suspension. This ensures the dione is always in the presence of excess reducing agent.
-
Reaction Temperature: The reaction is typically performed at reflux in ether to ensure it proceeds at a reasonable rate.[3]
-
Question 4: My final product is contaminated with side products after the LAH reduction and work-up. How can I improve the purity?
Answer: Side product formation can occur during the reduction or, more commonly, during the aqueous work-up procedure. The work-up of an LAH reaction is highly exothermic and can lead to the formation of aluminum hydroxides that can trap the product.
-
Expert Recommendation (Fieser Work-up): A carefully controlled work-up procedure is crucial to obtaining a clean product and breaking up the aluminum salt emulsion. For a reaction with 'x' grams of LAH, the following sequential and slow addition is recommended:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 'x' mL of water.
-
Slowly add 'x' mL of 15% aqueous NaOH.
-
Slowly add '3x' mL of water.
-
Stir the resulting mixture at room temperature until a granular white precipitate forms and the supernatant is clear. This granular solid is much easier to filter off than the gelatinous precipitate that can form with other work-up methods.
-
Filter the mixture through a pad of Celite and wash the filter cake thoroughly with ether or another suitable solvent.[3]
-
The combined filtrate can then be dried and concentrated to yield the crude product, which should be significantly cleaner.
-
Caption: Recommended Fieser work-up procedure for LAH reductions.
Question 5: What are the key safety considerations when working with Lithium Aluminum Hydride?
Answer: Lithium Aluminum Hydride is a highly reactive and potentially dangerous reagent. Strict adherence to safety protocols is mandatory.
-
Key Safety Precautions:
-
Water Reactivity: LAH reacts violently with water, releasing flammable hydrogen gas. Never allow LAH to come into contact with water or other protic solvents.
-
Inert Atmosphere: Always handle solid LAH and its solutions under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon).
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles, and appropriate gloves.
-
Quenching: The quenching process (work-up) is highly exothermic and must be done slowly and with cooling.
-
Fire Hazard: Hydrogen gas is flammable. Ensure there are no ignition sources nearby. A Class D fire extinguisher (for combustible metals) should be available.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
This protocol is adapted from the procedure described for a similar compound.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid (1 equivalent).
-
Reagent Addition: Add acetic anhydride (approximately 5 mL per gram of starting material).
-
Heating: Heat the mixture in an oil bath at 100°C. Stir until all the solid has dissolved, and then continue heating for an additional 45 minutes.
-
Solvent Removal: Cool the reaction mixture to room temperature and remove the excess acetic anhydride under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the resulting oil in a minimum amount of a suitable solvent (e.g., benzene or toluene) and purify by column chromatography on alumina. Elute with the same solvent to obtain the pure dione.
Protocol 2: Synthesis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
This protocol is based on a general procedure for the reduction of the dione precursor.[3]
-
Reaction Setup: Under an inert atmosphere (N2 or Ar), add Lithium Aluminum Hydride (4.5 equivalents) to a flame-dried, three-neck round-bottom flask containing anhydrous diethyl ether.
-
Substrate Addition: Dissolve 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (1 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred LAH suspension.
-
Reaction: After the addition is complete, heat the mixture to reflux for one hour.
-
Work-up: Cool the flask in an ice bath. Carefully and sequentially quench the reaction by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (as described in the Fieser work-up in Question 4).
-
Isolation: Stir the mixture until a white granular precipitate forms. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether.
-
Final Purification: Dry the combined filtrate over anhydrous magnesium sulfate (MgSO4), filter, and evaporate the solvent in vacuo to yield the crude product. The product can be further purified by distillation or chromatography if necessary.
Data Summary
| Step | Reactants | Reagents/Conditions | Product | Reported Yield | Reference |
| 1 | Cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid | Acetic Anhydride, 100°C, 45 min | 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione | 44% | [2] |
| 2 | 3-benzyl-2,4-dioxo-8-methyl-3,8-diazabicyclo (3.2.1)octane | LiAlH4, Dry Ether, Reflux, 1h | 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane | Not specified (crude used directly) | [3] |
References
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Publications. [Link]
-
Synthesis and Pharmacological Evaluation of Psychoplastogenic Tropane Alkaloids and Analogs. eScholarship, University of California. [Link]
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC. National Center for Biotechnology Information. [Link]
-
Synthesis of 3-BENZYL-3,8-DIAZABICYCLO(3.2.1)OCTANE. PrepChem.com. [Link]
-
The Chemical Synthesis and Applications of Tropane Alkaloids. ResearchGate. [Link]
-
Synthesis of Tropane Alkaloids via Enantioselective Deprotonation of Tropinone. The Journal of Organic Chemistry. [Link]
-
An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ResearchGate. [Link]
-
IMPROVED SYNTHESIS OF 8METHYL3, 8-DIAZABICYCLO [3.2.1] OCTANE. ResearchGate. [Link]
-
Synthesis of 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. PrepChem.com. [Link]
-
The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. The Journal of Organic Chemistry. [Link]
-
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. PubChem. [Link]
-
Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. ResearchGate. [Link]
-
Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. PubMed. [Link]
Sources
Technical Support Center: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane Purification
Welcome to the Technical Support Center for the isolation and purification of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (CAS: 17783-48-1). This bridged bicyclic diamine—a structurally rigid homolog of piperazine and tropane derivatives—is a highly valuable scaffold in medicinal chemistry and neuropharmacology[1].
Because this compound possesses two tertiary amine centers within a rigid bicyclic framework, researchers frequently encounter issues with chromatographic streaking, oxidation, and persistent precursor contamination. This guide synthesizes field-proven methodologies, troubleshooting FAQs, and validated protocols to ensure high-yield, high-purity recovery[2].
I. Purification Workflow Visualization
The most effective purification strategy avoids relying solely on chromatography. Instead, it leverages the distinct acid-base properties of the diamine to strip away neutral impurities, followed by amine-modified flash chromatography and final stabilization via salt formation.
Figure 1: Purification workflow for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane.
II. Troubleshooting FAQs
Q1: Why am I losing product on the silica column, and why is the product band streaking across multiple fractions?
The Causality: The 3,8-diazabicyclo[3.2.1]octane core contains two highly basic tertiary nitrogen atoms. When passed through standard, untreated silica gel, these basic centers form strong hydrogen bonds and ionic interactions with the acidic silanol groups (
Q2: My NMR shows contamination with the starting material (3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione). How do I remove it without a column?
The Causality: The dione precursor is a common contaminant if the Lithium Aluminum Hydride (
Q3: The purified free base turns into a dark, viscous oil after a few weeks on the bench. How can I improve its shelf life?
The Causality: Like many free-base bicyclic amines, 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is susceptible to atmospheric oxidation and is highly hygroscopic. It can also absorb ambient
III. Quantitative Data Summary
For quick reference during method development, utilize the following standardized physicochemical and chromatographic parameters.
| Parameter | Value / Recommendation | Mechanistic Rationale |
| Target pKa (Est.) | ~8.5 and ~4.5 | Two tertiary amines; requires pH > 11 for complete free-base extraction. |
| Extraction Solvents | DCM or Diethyl Ether | High solubility for the free base; poor solubility for protonated salts[2]. |
| Ideal TLC System | DCM:MeOH:TEA (90:9:1) | TEA prevents streaking; UV active due to the benzyl ring[4]. |
| Expected | 0.35 - 0.45 | Highly dependent on exact MeOH/TEA concentration[6]. |
| Salt Crystallization | Ethanol / Diethyl Ether | Promotes slow nucleation of the di-hydrochloride salt[5]. |
IV. Validated Experimental Protocols
Protocol A: Optimized Acid-Base Extraction
This self-validating protocol ensures the complete removal of neutral precursors (like the 2,4-dione) and non-basic organic impurities.
-
Quench & Filter: Following the
reduction of the dione precursor, quench the reaction using the Fieser method ( g water, g 15% NaOH, g water). Filter through a Celite pad and concentrate the filtrate[2]. -
Acidification: Dissolve the crude residue in Diethyl Ether (10 mL/g of crude). Add 1M aqueous
dropwise while stirring vigorously until the aqueous layer reaches pH 2 (verify with pH paper). -
Phase Separation: Transfer to a separatory funnel. The protonated diamine is now in the lower aqueous layer. Drain the aqueous layer into a clean flask.
-
Organic Wash: Wash the aqueous layer with two additional portions of Diethyl Ether to remove residual neutral dione. Validation: Spot the ether wash on a TLC plate; if UV-active spots remain, repeat the wash.
-
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M
until the pH exceeds 12. The solution will turn cloudy as the free base precipitates/oils out. -
Final Extraction: Extract the basic aqueous layer with Dichloromethane (DCM) (
mL/g). Dry the combined DCM layers over anhydrous , filter, and evaporate under reduced pressure to yield the crude free base.
Protocol B: Amine-Modified Flash Chromatography
Use this protocol to separate the target compound from structurally similar basic byproducts (e.g., desbenzyl or desmethyl impurities).
-
Column Preparation: Pack a silica gel column using a solvent mixture of DCM : Methanol : Triethylamine (94:5:1). Flush the column with at least 3 column volumes (CV) of this mixture to fully saturate the acidic silanol sites.
-
Sample Loading: Dissolve the crude free base in a minimum amount of DCM. Load it evenly onto the top of the silica bed.
-
Elution: Elute using the 94:5:1 (DCM:MeOH:TEA) gradient. Collect fractions in small volumes.
-
Validation (TLC): Spot fractions on silica TLC plates. Elute with the same solvent system. The target compound will appear as a distinct, non-streaking spot under shortwave UV (254 nm) and will stain positively with Dragendorff's reagent (indicating a tertiary amine).
-
Concentration: Pool the pure fractions and evaporate. Crucial: To remove residual TEA, co-evaporate the resulting oil with toluene (
mL) under high vacuum.
Protocol C: Hydrochloride Salt Crystallization
This protocol converts the unstable free base oil into a highly pure, stable crystalline solid for long-term storage.
-
Dissolution: Dissolve the purified free base in a minimal volume of anhydrous Ethanol (approx. 2-3 mL/g).
-
Acid Addition: Submerge the flask in an ice bath. Slowly add a stoichiometric excess of ethereal
(2.0 M in diethyl ether) dropwise under inert gas ( or Argon). A white precipitate should begin to form immediately[5]. -
Maturation: Add an equal volume of cold anhydrous Diethyl Ether to the mixture to force complete precipitation. Let the suspension stir at 0°C for 30 minutes.
-
Filtration: Filter the solid rapidly through a Büchner funnel under a stream of nitrogen (the anhydrous salt can be slightly hygroscopic initially). Wash the filter cake with cold, dry Diethyl Ether.
-
Drying: Transfer the white crystalline solid to a vacuum desiccator and dry over
or silica gel overnight. -
Validation: Confirm purity via
-NMR in or . The shift of the protons adjacent to the nitrogen atoms will be significantly downfield compared to the free base spectrum.
V. References
-
Synthesis of 3-BENZYL-3,8-DIAZABICYCLO(3.2.1)OCTANE PrepChem. URL:[Link]
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams The Journal of Organic Chemistry (ACS Publications). URL:[Link]
-
The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives Journal of the American Chemical Society (ACS Publications). URL:[Link]
-
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity MedChemComm (RSC Publishing). URL:[Link]
-
WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors Google Patents. URL:
Sources
- 1. WO2007063071A1 - 8-azabicyclo[3.2.1]octane derivatives useful as monoamine reuptake inhibitors - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. scribd.com [scribd.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
Overcoming steric hindrance in 3,8-diazabicyclo[3.2.1]octane substitution reactions
Technical Support Center: 3,8-Diazabicyclo[3.2.1]octane Functionalization
Ticket ID: #DBCO-321-STERICS Subject: Overcoming Steric Hindrance & Regioselectivity in 3,8-Diazabicyclo[3.2.1]octane Scaffolds Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Executive Summary: The "Bridgehead" Challenge
The 3,8-diazabicyclo[3.2.1]octane scaffold is a privileged structure in medicinal chemistry, serving as a core for high-affinity ligands targeting GPCRs (e.g.,
The Core Problem: The scaffold contains two non-equivalent nitrogen atoms:
-
N3 (Ring Nitrogen): Located in the 6-membered ring segment. It is sterically accessible and exhibits typical secondary amine nucleophilicity.
-
N8 (Bridgehead Nitrogen): Located on the one-carbon bridge. It is sterically congested due to the bicyclic framework and the "umbrella" effect of the ethano-bridge.
Technical Directive: Successful functionalization requires a strategy that respects this nucleophilic hierarchy (
Troubleshooting Guide (Q&A Format)
Issue 1: "I need to alkylate N8, but the reaction is stalling or yielding N3-substituted byproducts."
Diagnosis:
You are likely attempting to alkylate the free diamine or using a "soft" electrophile that preferentially reacts with the kinetically accessible N3 position. The N8 position is sterically shielded, making
Solution: The "Protect-Then-Attack" Protocol
-
Step 1: Protect the more reactive N3. If your starting material is the free diamine, N3 will react first with Boc anhydride or Benzyl bromide.
-
Recommendation: Use N3-Boc protection if your final N8 substituent is acid-stable.
-
-
Step 2: Force conditions on N8. Standard alkylation (RX,
, DMF) often fails for N8.-
Fix: Switch to Reductive Amination mediated by Titanium(IV) isopropoxide (
). The Lewis acid activates the ketone/aldehyde, overcoming the steric barrier for iminium formation.
-
Issue 2: "My Buchwald-Hartwig coupling on the scaffold failed."
Diagnosis:
Standard ligands (e.g., BINAP,
Solution: Ligand Engineering
-
For N3 Coupling: Standard conditions (Pd(OAc)2, BINAP,
) work well. -
For N8 Coupling: You must use Dialkylbiarylphosphine ligands designed for sterically demanding amines.
-
Primary Recommendation:BrettPhos or RuPhos .
-
Catalyst Source: Use precatalysts like BrettPhos Pd G3 to ensure rapid initiation without forming inactive Pd-dimers.
-
Issue 3: "How do I selectively functionalize N3 in the presence of N8-H?"
Diagnosis: This is the "easy" case, but over-alkylation can occur.
Solution: Kinetic Control
-
Perform the reaction at 0°C using a slight deficit of the electrophile (0.95 equiv).
-
Use a non-nucleophilic base (e.g., DIPEA) in a non-polar solvent (DCM) to minimize N8 reactivity. The steric bulk of N8 naturally protects it under mild conditions.
Decision Logic & Workflows
Visual 1: Functionalization Strategy Decision Tree
Caption: Strategic decision tree for regioselective functionalization of the 3,8-diazabicyclo[3.2.1]octane scaffold.
Experimental Protocols
Protocol A: Ti-Mediated Reductive Amination of N8 (Steric Bypass)
Use this when standard
Reagents:
-
N3-protected scaffold (e.g., 3-Boc-3,8-diazabicyclo[3.2.1]octane)
-
Ketone/Aldehyde (1.2 equiv)
-
Titanium(IV) isopropoxide (
) (1.5 equiv) -
Sodium triacetoxyborohydride (
) (2.0 equiv) -
Solvent: Anhydrous THF or DCE.
Procedure:
-
Activation: In a flame-dried flask under Argon, dissolve the amine and ketone in THF.
-
Lewis Acid Addition: Add neat
dropwise. Stir at room temperature for 6–12 hours.-
Why? This forms the titanium-immonium species, which is more electrophilic and stable than the simple imine, overcoming the steric repulsion at the bridgehead.
-
-
Reduction: Dilute with Ethanol (absolute) and add
in portions. Stir for 12 hours. -
Workup: Quench with saturated aqueous
. A white precipitate ( ) will form. Filter through Celite. Extract filtrate with EtOAc.
Protocol B: Regioselective Protection of N3
Essential prerequisite for N8 work.
Reagents:
-
3,8-diazabicyclo[3.2.1]octane (free base)
-
Di-tert-butyl dicarbonate (
) (0.95 equiv) -
Triethylamine (
) (1.1 equiv) -
Solvent: DCM (
)
Procedure:
-
Dissolve the diamine and
in DCM and cool to -10°C (ice/salt bath). -
Add
(dissolved in DCM) dropwise over 1 hour.-
Critical Control: Slow addition at low temperature ensures the highly nucleophilic N3 reacts exclusively.
-
-
Warm to RT and stir for 2 hours.
-
Wash with water. The product is typically >95% N3-Boc isomer.
Data & Reactivity Comparison
| Feature | N3 Position (Ring) | N8 Position (Bridgehead) |
| Steric Environment | Accessible (Secondary Amine) | Hindered (Bicyclic Bridge) |
| Nucleophilicity | High | Low |
| Preferred Reaction | Reductive Amination, Metal-Catalyzed Coupling | |
| Protecting Group | Reacts First (Kinetic Product) | Reacts Second (Requires N3 protection) |
| Pd-Ligand Choice | BINAP, Xantphos | BrettPhos, RuPhos (Bulky ligands required) |
References
-
Synthesis and antiproliferative properties of N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues.
- Source: European Journal of Medicinal Chemistry
- Relevance: Establishes the foundational synthesis and reactivity differences between N3 and N8 positions.
-
Buchwald-Hartwig Amin
-
Source: Sigma-Aldrich / Merck
- Relevance: Defines the necessity of BrettPhos/RuPhos ligands for sterically hindered amines like the N8 bridgehead.
-
-
Direct Reductive Amin
- Source: Journal of Organic Chemistry (General Methodology applied to scaffold)
- Relevance: Validates the use of Titanium(IV)
Technical Support Center: Troubleshooting Diazabicyclo[3.2.1]octane (DBO) Cyclization
Welcome to the Advanced Technical Support Center for the synthesis of 1,6-diazabicyclo[3.2.1]octane (DBO) scaffolds. The DBO core is the essential pharmacophore for next-generation non-β-lactam β-lactamase inhibitors, such as avibactam and relebactam.
Constructing this bicyclic core requires a highly sensitive intramolecular urea cyclization of a functionalized piperidine precursor (e.g., (2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide). This step is notoriously prone to failure due to competing intermolecular side reactions, reagent degradation, and stereochemical vulnerabilities . This guide provides mechanistic insights, quantitative optimization data, and self-validating protocols to ensure reproducible cyclization.
Mechanistic Overview & Pathway Analysis
The cyclization is typically driven by a carbonylation agent (e.g., triphosgene, diphosgene, or carbonyl diimidazole) in the presence of an organic base. The causality of the reaction follows a two-step sequence:
-
Phosgenation: The secondary nitrogen of the piperidine ring attacks the carbonylation agent, forming a highly reactive carbamoyl chloride intermediate.
-
Intramolecular Ring Closure: The primary nitrogen of the benzyloxyamine undergoes a 5-exo-trig-like nucleophilic attack on the carbamoyl chloride, ejecting a chloride ion and closing the urea bridge to form the DBO core .
Failure occurs when the kinetics of the intramolecular attack (Step 2) are outpaced by intermolecular collisions, leading to dimerization.
Mechanistic pathway of DBO urea cyclization highlighting the competing dimerization side reaction.
Troubleshooting FAQs
Q1: My cyclization yields high amounts of insoluble oligomers/dimers instead of the DBO core. How do I fix this? Cause: Intermolecular condensation is a second-order reaction, whereas intramolecular cyclization is a first-order reaction. High concentrations exponentially favor dimerization. Solution: Implement strict pseudo-first-order kinetics via high-dilution conditions. The piperidine precursor must be added dropwise via a syringe pump to a highly diluted solution of triphosgene. Maintain the overall reaction concentration below 0.05 M.
Q2: I am observing epimerization at the C2 position of the piperidine ring. How can I preserve the (2S, 5R) stereochemistry? Cause: The alpha-proton at the C2 position is relatively acidic due to the adjacent carboxamide/ester group. Strong, unhindered bases (like Triethylamine, TEA) can deprotonate this position during the extended reaction times required for cyclization. Solution: Switch to a sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) or a mild inorganic base like KHCO3. Keep the reaction temperature strictly between -10°C and 0°C during the phosgenation phase to kinetically suppress deprotonation at C2.
Q3: The reaction stalls at the carbamoyl chloride intermediate. Why isn't the ring closing? Cause: This occurs due to insufficient nucleophilicity of the benzyloxyamine group, often caused by localized acidic microenvironments (HCl buildup from triphosgene degradation) protonating the amine. Solution: Ensure your base equivalents are precisely calculated (typically 2.5 to 3.0 eq to neutralize all generated HCl). If stalling persists, adding a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) can activate the carbamoyl chloride and facilitate ring closure.
Q4: Triphosgene handling is causing inconsistent yields batch-to-batch. What are the alternatives? Cause: Triphosgene is highly hygroscopic. Moisture exposure degrades it into HCl and CO2, altering the stoichiometry and destroying the basic environment required for the reaction . Solution: Use strictly anhydrous solvents (Karl Fischer titration < 50 ppm water). Alternatively, substitute triphosgene with Carbonyl Diimidazole (CDI). CDI is more moisture-tolerant, though the subsequent cyclization may require gentle heating (40°C) to overcome the higher activation energy of the imidazole leaving group.
Quantitative Data: Optimization of Cyclization Conditions
The following table summarizes the causal relationship between reaction parameters and the yield of the desired (2S,5R)-6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide core.
| Carbonylation Agent | Base (Eq) | Solvent | Concentration (M) | Temp (°C) | Dimer/Oligomer (%) | DBO Yield (%) |
| Triphosgene (0.4) | TEA (3.0) | DCM | 0.50 | 25 | 42.5 | 38.0 |
| Triphosgene (0.4) | TEA (3.0) | DCM | 0.05 | 0 to 25 | 18.2 | 65.5 |
| Triphosgene (0.4) | DIPEA (3.0) | ACN | 0.05 | 0 to 25 | 8.4 | 82.3 |
| Triphosgene (0.4) | DIPEA (3.0) | ACN | 0.01 | -10 to 0 | < 2.0 | 91.5 |
| CDI (1.2) | DIPEA (2.0) | ACN | 0.05 | 40 | 4.5 | 78.0 |
Data Interpretation: Acetonitrile (ACN) provides superior yields compared to Dichloromethane (DCM) because its higher dielectric constant stabilizes the highly polar transition state of the intramolecular nucleophilic attack.
Self-Validating Experimental Protocol: Triphosgene-Mediated Urea Cyclization
This protocol is designed as a self-validating system. Built-in analytical checkpoints ensure that any deviation from the expected mechanistic pathway is caught immediately, preventing the loss of valuable chiral starting materials.
Materials Required:
-
(2S,5R)-5-[(benzyloxy)amino]piperidine-2-carboxamide (1.0 eq)
-
Triphosgene (0.4 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Acetonitrile (ACN)
Step-by-Step Methodology:
-
Reagent Preparation & System Purge:
-
Flame-dry a 3-neck round-bottom flask under a continuous argon stream.
-
Dissolve triphosgene (0.4 eq) in anhydrous ACN to achieve a 0.02 M solution.
-
Validation Checkpoint 1: The solution must remain perfectly clear. Any turbidity or bubbling indicates moisture contamination (HCl/CO2 gas evolution). If cloudy, discard and prepare fresh solvent.
-
-
Cryogenic Stabilization:
-
Cool the triphosgene solution to -10°C using an ice/brine bath.
-
-
Syringe Pump Addition (The Critical Step):
-
Dissolve the piperidine precursor (1.0 eq) and DIPEA (3.0 eq) in anhydrous ACN (to achieve 0.05 M).
-
Load this mixture into a gas-tight syringe and add it dropwise to the triphosgene solution at a rate of 0.5 mL/min.
-
Validation Checkpoint 2: Monitor the internal temperature probe. The temperature must not exceed -5°C. An exotherm indicates the addition rate is too fast, which will trigger intermolecular dimerization.
-
-
Reaction Maturation & Monitoring:
-
Once the addition is complete, maintain the reaction at 0°C for 1 hour, then allow it to slowly warm to 15°C over 2 hours.
-
Validation Checkpoint 3: Withdraw a 50 µL aliquot, quench immediately in 1 mL of methanol, and analyze via LC-MS. The chromatogram must show complete consumption of the starting material, <2% of the carbamoyl chloride intermediate (m/z + 62 relative to SM), and the dominant presence of the DBO core.
-
-
Quenching and Workup:
-
Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to the reaction mixture) at 0°C to destroy any residual phosgene.
-
Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
-
Validation Checkpoint 4: Check the pH of the combined aqueous wash. It must be strictly neutral to slightly basic (pH 7.5 - 8.0). An acidic pH indicates incomplete quenching, which will degrade the DBO core during concentration.
-
-
Isolation:
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude DBO product. Purify via flash chromatography (Silica gel, EtOAc/Hexanes) if necessary.
-
References
- SIMPLE PREPARATION METHOD FOR AVIBACTAM (EP3766869A1)
- Processes for preparing heterocyclic compounds including trans-7-oxo-6-(sulphooxy)-1,6-diazabicyclo[3,2,1]octane-2-carboxamide and salts thereof (US9695122B2)
-
A New Synthetic Route to Avibactam: Lipase Catalytic Resolution and the Simultaneous Debenzylation/Sulfation Source: Organic Process Research & Development (ACS Publications) URL:[Link]
Technical Support Center: Purification of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
The following technical guide is designed for researchers and process chemists working with 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane . It prioritizes high-purity isolation techniques, specifically addressing the removal of stubborn primary amine impurities (e.g., benzylamine) and synthesis byproducts.
Current Status: Operational Topic: Impurity Removal & Isolation Protocols Target Compound: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (Free Base & Salts)
Diagnostic & Quick Triage
Identify your issue before selecting a protocol.
| Symptom | Likely Cause | Recommended Action |
| Oily/Gummy Product | Free base form is naturally an oil; residual solvent or benzylamine presence. | Convert to Dihydrochloride Salt (See Protocol B). |
| Extra NMR Peaks (7.3, 3.8 ppm) | Residual Benzylamine (starting material). | Perform Acetic Anhydride Scavenging (See Protocol A). |
| Low Melting Point (Solid) | Mixed salt forms (monohydrochloride vs. dihydrochloride) or wet cake. | Recrystallize from EtOH/iPrOH . |
| Yellow/Brown Coloration | Oxidation products (N-oxides) or polymerized pyrrolidine side-products. | Pass through Alumina Plug or Charcoal treatment. |
Core Purification Protocols
Protocol A: The "Acetic Anhydride Scavenge" (Primary Recommendation)
Best For: Removing chemically similar primary amine impurities (e.g., Benzylamine) that co-distill or co-crystallize. Mechanism: Converts primary amines into neutral amides (N-benzylacetamide), altering their solubility profile to allow separation via acid-base extraction. The tertiary bicyclic amine product remains unreactive.
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude oil (containing product and benzylamine) in Dichloromethane (DCM) (10 mL per gram of crude).
-
Scavenging: Add Acetic Anhydride (Ac₂O) (1.2 equivalents relative to the estimated benzylamine impurity).
-
Tip: If impurity level is unknown, add 0.2 eq relative to the total mass, monitor by TLC/LCMS.
-
-
Reaction: Stir at room temperature for 30–60 minutes.
-
Checkpoint: Verify consumption of benzylamine by TLC (ninhydrin stain will no longer show the primary amine spot).
-
-
Acid Extraction (Critical Step):
-
Add 1M HCl (aq) to the reaction mixture.
-
Phase Separation: The Product (protonated, ionic) moves to the Aqueous Layer . The Impurity (neutral amide) stays in the Organic Layer .
-
Wash the aqueous layer 2x with fresh DCM to remove all traces of amide.
-
-
Recovery:
-
Basify the aqueous layer to pH >12 using NaOH (aq) .
-
Extract the now-neutral product back into DCM (3x).
-
Dry over MgSO₄ and concentrate in vacuo.
-
Protocol B: Dihydrochloride Salt Formation (Solid Stabilization)
Best For: Long-term storage and final polishing of the oily free base.
-
Preparation: Dissolve the purified free base oil in a minimum amount of absolute Ethanol .
-
Acidification: Add HCl in Ethanol (or Et₂O) dropwise with cooling (ice bath) until pH < 3.
-
Note: You need >2 equivalents of HCl to protonate both nitrogens (N3 and N8).
-
-
Crystallization: Add Diethyl Ether or Acetone slowly until turbidity persists. Store at -20°C overnight.
-
Filtration: Collect the white hygroscopic solid under inert atmosphere if possible.
Visualizing the Workflow
The following diagram illustrates the logic flow for the Acetic Anhydride purification strategy, ensuring the separation of the tertiary amine product from primary amine contaminants.
Figure 1: Selective purification workflow exploiting the reactivity difference between primary amine impurities and the tertiary amine product.
Frequently Asked Questions (FAQs)
Q: Why not just distill the benzylamine off? A: Benzylamine has a boiling point of ~185°C. While vacuum distillation is possible, the bicyclic product often has a high boiling point and can undergo thermal decomposition or retro-Mannich reactions at the temperatures required to drive off the last traces of benzylamine. The chemical scavenging method (Protocol A) is milder and more efficient for high-purity requirements [1].
Q: My product turned purple during the workup. What happened? A: This often indicates the presence of trace metal ions (like Copper) if copper salts were used in a previous step, or oxidation of minor pyrrole-like impurities. A wash with EDTA solution or filtration through a silica/alumina pad usually resolves this.
Q: Can I use column chromatography instead? A: Yes, but amine-silica interactions can cause tailing.
-
Recommended Eluent: DCM:MeOH:NH₄OH (90:9:1). The ammonia is crucial to deprotonate the silanols and prevent the diamine from sticking to the column [2].
-
Stationary Phase: Neutral Alumina is often superior to Silica for this class of bicyclic amines.
Q: What are the expected chemical shifts for the pure product? A:
-
Bridgehead CH: ~3.0–3.2 ppm (broad singlet/multiplet).
-
N-Methyl: ~2.2–2.4 ppm (singlet).
-
Benzylic CH₂: ~3.5 ppm (singlet).
-
Note: If you see a triplet at ~1.2 ppm and quartet at ~2.6 ppm, you likely have residual ethanol or ethylamine derivatives.
Impurity Profile & Solubility Data
| Component | Functionality | pKa (Est.) | Solubility (Water) | Solubility (DCM) | Reactivity w/ Ac₂O |
| Product | Bis-Tertiary Amine | ~9.5 / 8.5 | Low (Free Base) / High (Salt) | High | Inert |
| Benzylamine | Primary Amine | 9.3 | High | High | Reactive (Forms Amide) |
| Amide Impurity | Neutral Amide | - | Low/Moderate | High | Inert (Already Reacted) |
References
-
Purification of Tertiary Amines: Methods involving the use of acetic anhydride to remove primary/secondary amines are standard in process chemistry. See: Process for reducing the content of primary and secondary amine in a tertiary amine, EP0413259A2. Link
-
Chromatography of Amines: Standard protocols for minimizing tailing in amine purification. See: A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives. Link
-
Synthesis Context: For synthesis routes and properties of 3,8-diazabicyclo[3.2.1]octane derivatives. See: Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane, ResearchGate. Link
Technical Support Center: Temperature Control in Bridged Amine Synthesis
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Thermal Variable Management in Strained Bicyclic Nitrogen Systems
Introduction: The Thermal Paradox of Bridged Amines
Welcome to the Advanced Synthesis Support Hub. You are likely here because your bridged amine synthesis—whether a classic tropinone derivative or a novel azabicyclo[1.1.1]pentane—is failing.
Synthesizing bridged amines (e.g., quinuclidines, tropanes, diazabicycloalkanes) presents a unique thermal paradox:
-
High Activation Energy: Ring closure often requires significant energy to overcome the entropic penalty of bringing remote ends together.
-
High Strain Energy: The final product is often highly strained (torsional and angle strain). Excessive heat promotes ring-opening, retro-Mannich fragmentation, or elimination (violating Bredt’s Rule).
This guide troubleshoots these competing factors, moving beyond "standard protocols" to the mechanistic causality of temperature control.
Module 1: Thermodynamic Control & Reversible Condensations
Applicable Chemistries: Robinson-Schöpf Reaction, Double Mannich Condensation.
The Core Issue: The Retro-Mannich Trap
In the synthesis of tropinones and related alkaloids, the reaction is reversible. High temperatures favor the entropic side of the equation (fragmentation), while low temperatures may not overcome the activation barrier for the second ring closure.
Troubleshooting Guide
User Query: "My Robinson annulation yields are inconsistent. I see the linear intermediate but not the bridged product."
Diagnosis: You are likely stuck in a Kinetic Trap . The first Mannich reaction (intermolecular) is fast and exothermic. The second (intramolecular) is slower and endothermic. If the temperature is too low, the second ring doesn't close. If too high, the first bond breaks (Retro-Mannich).
Protocol: The "Thermal Ramp" Strategy
| Phase | Temperature | Objective | Mechanistic Rationale |
| 1. Mixing | 0°C (Ice Bath) | Imine Formation | Suppress exotherm; prevent polymerization of reactive aldehydes (e.g., succinaldehyde). |
| 2. Initiation | 20–25°C | 1st Mannich Bond | Allow intermolecular reaction. pH buffer (Citrate/Phosphate pH 5-7) is critical here. |
| 3. Closure | 30–40°C (Gentle) | 2nd Mannich Bond | Provide just enough |
| 4. Quench | 0°C | Lock Product | Precipitate the product immediately to prevent equilibrium shift. |
Expert Insight: Do not reflux these reactions unless using a specific irreversible variant. In classic Robinson-Schöpf conditions, yield drops precipitously above 50°C due to oxidative degradation of the electron-rich amine.
Module 2: Radical Cyclizations (Hofmann-Löffler-Freytag)
Applicable Chemistries: HLF Reaction, Remote C-H Functionalization.[1][2]
The Core Issue: Activation vs. Degradation
Classic HLF requires heating N-haloamines in strong acid to 100–140°C to generate the aminium radical. This is often incompatible with sensitive functional groups or highly strained bridges.
Troubleshooting Guide
User Query: "I am trying to synthesize a bridged pyrrolidine via HLF, but my substrate decomposes before cyclization."
Diagnosis: Thermal initiation is too harsh for your substrate's strain energy. The high temperature is likely causing radical disproportionation or acid-catalyzed elimination.
Solution: Switch to Photochemical/Iodine Initiation (The "Cold" HLF) Modern variants allow this reaction to proceed at Room Temperature (RT) or even 0°C.
Comparative Protocol:
-
Classic (Thermal):
, 120°C. Risk: High. -
Modern (Iodine-Mediated):
, PhI(OAc)2, hv (Visible Light), 25°C.-
Mechanism: Iodine radical generates the N-radical at RT.
-
Benefit: Preserves strained bridgeheads that would otherwise eliminate.
-
Visualizing the Pathway
Caption: Figure 1. Kinetic competition in HLF cyclization. High thermal energy increases the rate of side-product formation (red dashed lines) relative to the desired HAT pathway.
Module 3: Cryogenic Control & Flow Chemistry
Applicable Chemistries: Bridgehead Lithiation, Organolithium-mediated cyclization.
The Core Issue: The Exotherm Spike
Lithiation at a bridgehead (e.g., creating a nucleophile to close a ring) is often done at -78°C. However, in batch reactors, the addition of n-BuLi creates localized "hot spots" (up to -20°C) even with vigorous stirring. This destroys the fragile bridgehead lithium species via protonation by THF or aggregate breakdown.
Troubleshooting Guide
User Query: "I maintain my bath at -78°C, but my bridgehead lithiation yield decreases upon scale-up."
Diagnosis: Heat Transfer Limitation. The surface-area-to-volume ratio in your flask is too low. The internal temperature is lagging, causing decomposition of the organolithium intermediate.
Solution: Continuous Flow Processing Flow chemistry allows for superior heat exchange, often permitting these reactions to run at warmer temperatures (e.g., -30°C or 0°C) with higher yields because the "hot spot" is eliminated.
Protocol: Flow vs. Batch Parameters
| Parameter | Batch Protocol | Flow Protocol | Advantage |
| Temp | -78°C (Critical) | -30°C to 0°C | Reduced energy cost; faster kinetics. |
| Residence Time | 30–60 mins | 0.1–10 seconds | Traps unstable intermediates before decomposition. |
| Mixing | Magnetic Stir bar | Static Mixer | Instantaneous homogeneity; no localized exotherms. |
Flow Reactor Setup for Unstable Intermediates
Caption: Figure 2. Continuous flow setup for handling exothermic bridgehead lithiation. The cooled zone ensures precise temperature maintenance during the critical mixing phase.
FAQ: Rapid Fire Troubleshooting
Q: Can I use microwave heating for bridged amine synthesis? A: Proceed with extreme caution. While microwaves accelerate kinetics, bridged systems often have low decomposition temperatures. If you use microwave irradiation, use simultaneous cooling (compressed air) to keep the bulk temperature low while exploiting the dipolar polarization effect.
Q: My bridged product eliminates to an alkene upon distillation. Why? A: You likely violated Bredt's Rule (double bond at a bridgehead) or formed a strained enamine. These compounds are thermally unstable.
-
Fix: Do not distill.[3] Purify via column chromatography or recrystallization as a salt (e.g., HCl or Picrate salt) which stabilizes the amine.
Q: How does solvent choice affect the required temperature? A: High-boiling solvents (DMSO, DMF) are dangerous for these syntheses because removing them requires heat, which degrades the product.
-
Fix: Use low-boiling solvents (DCM, Ether, THF) or flow chemistry where solvent removal is continuous/mild.
References
-
Robinson, R. (1917). "LXIII.—A synthesis of tropinone." Journal of the Chemical Society, Transactions, 111, 762-768. Link
- Foundational text on the thermodynamic control of double Mannich condens
- Hofmann, A. W. (1883). "Ueber die Einwirkung des Broms in alkalischer Lösung auf die Amine." Berichte der deutschen chemischen Gesellschaft, 16(1), 558-560.
- Nicewicz, D. A., & MacMillan, D. W. (2008). "Merging photoredox catalysis with organocatalysis: the direct asymmetric alkylation of aldehydes." Science, 322(5898), 77-80. Establishes modern low-temp radical generation protocols applicable to amine synthesis.
-
Luisi, R., et al. (2025).[4] "Advances in Flow Chemistry for Organolithium-Based Synthesis." Processes, 14. Link
- Review of flow chemistry advantages for temperature control in lithi
-
Jurberg, I. D., et al. (2020).[5] "Synthesis of Bridged Bicyclic Amines by Intramolecular Amination of Remote C-H Bonds: Synergistic Activation by Light and Heat." Organic Letters, 22(16), 6578-6583. Link
- Specific protocol for balancing thermal and photochemical energy in bridged systems.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]
- 3. Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [cambridge.org]
Resolving regioisomer issues in diazabicyclo[3.2.1]octane derivatives
Welcome to the technical support center for the synthesis and analysis of diazabicyclo[3.2.1]octane derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this important scaffold, with a particular focus on resolving issues of regioselectivity.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the underlying scientific rationale.
Q1: My [3+2] cycloaddition reaction using a 3-oxidopyrazinium salt is producing an inseparable mixture of regioisomers. How can I improve the regioselectivity?
A1: This is a common challenge in the synthesis of diazabicyclo[3.2.1]octanes via 1,3-dipolar cycloadditions. The formation of regioisomers is governed by the electronic and steric properties of both the dipole (the 3-oxidopyrazinium ylide) and the dipolarophile (the alkene).
Underlying Cause: The regioselectivity of a [3+2] cycloaddition is determined by the alignment of the frontier molecular orbitals (FMOs) of the reactants. While polar effects can play a role, for many non-polar [3+2] cycloadditions, the regioselectivity is controlled by the asynchronicity of the bond formation, which is influenced by the electronegativity of the atoms involved.[1][2] In the case of 3-oxidopyraziniums, the resonance structures indicate the distribution of charge and orbital coefficients, which can lead to competing transition states of similar energy, resulting in a mixture of products.[3][4]
Troubleshooting Steps:
-
Modify the Dipolarophile's Electronic Properties:
-
Electron-Withdrawing Groups (EWGs): The presence of EWGs on the alkene can enhance the polarity of the reaction and favor one regioisomer over the other. If you are using a simple acrylate, consider switching to a dipolarophile with a stronger EWG.
-
Electron-Donating Groups (EDGs): Conversely, EDGs can alter the electronics to favor the opposite regioisomer. The choice of EWG or EDG will depend on the desired regioisomer.
-
-
Introduce Steric Hindrance:
-
Bulky substituents on either the 3-oxidopyrazinium or the dipolarophile can disfavor one transition state due to steric clash, thereby increasing the yield of the other regioisomer. For instance, using a tert-butyl acrylate instead of a methyl acrylate might improve selectivity, although it could also decrease the overall reaction rate due to steric hindrance.[3][4]
-
-
Vary the Reaction Temperature:
-
Lowering the reaction temperature can often increase the selectivity of kinetically controlled reactions. If you are running the reaction at elevated temperatures, try performing it at room temperature or even sub-ambient temperatures for an extended period. Conversely, if the desired product is the thermodynamically more stable isomer, higher temperatures might favor its formation.
-
-
Change the Solvent:
-
While solvent effects on the regioselectivity of non-polar cycloadditions can be subtle, they can influence the stability of the transition states. Experiment with a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, acetonitrile).
-
Data-Driven Example: Influence of Dipolarophile on Regioselectivity
| Dipolarophile | Reaction Temperature (°C) | Regioisomeric Ratio (a:b) | Reference |
| Methyl Cinnamate | 80 | 3:4 | [3] |
| Methyl 4-nitrocinnamate | 80 | 3:2 | [3] |
As shown in the table, changing the substituent on the cinnamate from a phenyl group to a 4-nitrophenyl group alters the regioisomeric ratio, demonstrating the impact of electronics on the outcome of the cycloaddition.[3]
Q2: I have synthesized a mixture of diazabicyclo[3.2.1]octane regioisomers, but I am struggling to differentiate them by ¹H NMR.
A2: Differentiating regioisomers of the diazabicyclo[3.2.1]octane scaffold by standard ¹H NMR can be challenging due to the complex and often overlapping spin systems. However, advanced NMR techniques can provide the necessary structural information.
Key Analytical Techniques:
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): This experiment is crucial for identifying proton-proton coupling networks within each isomer, helping to trace the connectivity through the bicyclic system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most powerful tool for distinguishing regioisomers. Long-range correlations (2-3 bonds) between protons and carbons can unambiguously establish the connectivity of the scaffold and the positions of substituents. For example, a correlation from a substituent's proton to a specific bridgehead carbon can confirm the point of attachment.[3]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For diazabicyclo[3.2.1]octanes, NOESY can help to determine the relative stereochemistry and confirm the spatial arrangement of substituents, which can differ between regioisomers.[3][5]
-
-
¹³C NMR Spectroscopy: While ¹H NMR spectra can be complex, the ¹³C NMR spectra of the regioisomers will have distinct chemical shifts for the carbons at and near the points of substitution.
Experimental Workflow for Isomer Characterization:
Caption: Workflow for NMR-based structural elucidation of regioisomers.
Q3: My attempts to separate the synthesized regioisomers by column chromatography are failing. What can I do?
A3: The separation of regioisomers can be notoriously difficult due to their similar polarities. If standard silica gel chromatography is not providing adequate separation, a multi-pronged approach is necessary.
Troubleshooting Steps for Chromatographic Separation:
-
Optimize the Mobile Phase:
-
Solvent System: Systematically screen different solvent systems. If you are using a standard ethyl acetate/hexane system, try incorporating a more polar solvent like methanol or a less polar one like dichloromethane to alter the selectivity. Adding a small amount of a modifier like triethylamine can be beneficial if your compounds are basic.
-
Isocratic vs. Gradient Elution: If you are using isocratic elution, switch to a shallow gradient. This can often resolve closely eluting compounds.
-
-
Change the Stationary Phase:
-
Alumina: If your compounds are basic, silica gel can lead to tailing and poor separation. Switching to neutral or basic alumina can significantly improve the chromatography.
-
Reverse-Phase Chromatography: If normal-phase chromatography is unsuccessful, reverse-phase (e.g., C18) flash chromatography or HPLC can be effective. The separation mechanism is different, and isomers with subtle differences in hydrophobicity may be resolved.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analytical to Preparative: Develop a separation method on an analytical HPLC to screen different columns (e.g., C18, phenyl, cyano) and mobile phases. Once a good separation is achieved, scale up to a preparative HPLC system for isolation.
-
-
Consider Derivatization:
-
If the isomers have a reactive functional group (e.g., a secondary amine), you can derivatize the mixture with a bulky protecting group. The resulting derivatives may have significantly different physical properties, making them easier to separate. The protecting group can then be removed after separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the diazabicyclo[3.2.1]octane core?
A1: The diazabicyclo[3.2.1]octane scaffold can be accessed through several synthetic strategies:
-
[3+2] Cycloaddition Reactions: This is a common method, often employing 3-oxidopyrazinium ylides as 1,3-dipoles reacting with various alkenes. This route can, however, lead to regioisomeric mixtures.[3][4]
-
Diels-Alder Reactions: Pyrroles can act as dienes in Diels-Alder reactions, which, after subsequent transformations, can yield the related azabicyclo[2.2.1]heptane core that can be elaborated into the diazabicyclo[3.2.1]octane system.[6]
-
Intramolecular Cyclizations: Strategies involving intramolecular C-H amination or cascade cyclizations of appropriately functionalized acyclic or monocyclic precursors have been developed to construct the bicyclic framework.[7][8] An improved and scalable process starting from N-benzyl-2,5-dicarbethoxypyrrolidine has also been reported.[9]
Q2: How do electronic and steric effects influence the regioselectivity of the [3+2] cycloaddition?
A2: In the context of [3+2] cycloaddition reactions, both electronic and steric effects play a crucial role in determining the regiochemical outcome:
-
Electronic Effects: According to Frontier Molecular Orbital (FMO) theory, the regioselectivity is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The reaction proceeds through the transition state where the orbital coefficients of the interacting atoms are largest, leading to the most stabilized transition state. For polar reactions, the regioselectivity can often be predicted by considering the most favorable two-center interaction between the most nucleophilic and electrophilic sites of the reactants.[2][10]
-
Steric Effects: As the two reactants approach each other to form the transition state, bulky substituents can cause steric repulsion, disfavoring one regioisomeric transition state over the other. This effect is particularly pronounced when large groups are positioned in close proximity in the transition state geometry. In some cases, steric hindrance can be the dominant factor controlling regioselectivity, even overriding electronic preferences.[11]
The interplay between these two factors determines the final product distribution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. BJOC - [3 + 2]-Cycloaddition reaction of sydnones with alkynes [beilstein-journals.org]
Recrystallization methods for high-purity 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Technical Support Center: Purification & Recrystallization of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane.
When synthesizing this bicyclic diamine—typically via the lithium aluminum hydride (LiAlH₄) reduction of its 2,4-dione precursor[1]—researchers often expect a solid product. However, the target compound is a highly viscous oil at room temperature[1]. Because direct recrystallization of an oil is thermodynamically impossible under standard laboratory conditions, achieving high purity requires a reversible phase-state manipulation: converting the basic amine into a crystalline salt, recrystallizing the solid lattice, and "free-basing" it back to the target oil.
Part 1: Quantitative Data & Material Properties
Understanding the thermodynamic boundaries of your compound is the first step in successful purification.
Table 1: Physicochemical Properties of the Target & Precursor
| Property | 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane | 2,4-Dione Precursor |
|---|---|---|
| CAS Number | 17783-48-1 | 17783-46-9 |
| Physical State (25°C) | Viscous Oil | Crystalline Solid |
| Boiling/Melting Point | B.P. ~120°C (at 0.1 mbar) | M.P. Solid (Varies by purity) |
| Acid-Base Profile | Basic (Tertiary Diamine) | Neutral/Weakly Basic |
| Aqueous Solubility | Poor (Free Base) / High (Salt) | Poor |
Table 2: Solvent System Causality for Salt Recrystallization
| Solvent | Role in Workflow | Thermodynamic Rationale |
|---|---|---|
| Diethyl Ether (Et₂O) | Precipitation Agent | Acts as a harsh anti-solvent. The HCl salt has near-zero solubility, forcing rapid kinetic precipitation during initial salt formation. |
| Ethanol (EtOH) | Primary Solvent | Provides high solubility for the HCl salt at reflux and low solubility at 0°C, allowing for controlled, thermodynamic crystal growth. |
| Ethyl Acetate (EtOAc) | Anti-Solvent | Miscible with EtOH but dramatically lowers salt solubility. Ideal for tuning the saturation point without causing "oiling out"[2]. |
Part 2: Frequently Asked Questions (FAQs)
Q: Why can't I achieve high purity by simply distilling the crude free base? A: While vacuum distillation (e.g., 120°C at 0.1 mbar) is the standard isolation method post-LiAlH₄ reduction[1], it often fails to separate co-distilling impurities of similar molecular weight. Recrystallization of a salt derivative offers superior purification because the rigid crystalline lattice strictly excludes structurally dissimilar impurities (such as unreacted 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione)[3].
Q: During salt formation, my product "oils out" as a sticky resin instead of forming crystals. What is happening? A: "Oiling out" occurs when the solute precipitates above its melting point in the chosen solvent mixture, driven by kinetics rather than thermodynamics. If you use 100% Et₂O during HCl addition, the salt crashes out too fast to arrange into a lattice. Adding 5-10% EtOH to the ether provides just enough solubility to keep the salt in solution until the temperature drops, allowing slow, ordered nucleation.
Part 3: Troubleshooting Logic & Workflows
Caption: Workflow for the indirect recrystallization of the bicyclic free base.
Caption: Troubleshooting logic tree for resolving kinetic oiling-out during crystallization.
Part 4: Self-Validating Experimental Protocols
The following methodologies utilize a self-validating framework. Do not proceed to the next step unless the in-process validation checks are met.
Protocol A: Preparation of the Hydrochloride Salt
Causality: Converting the oil to a solid salt is mandatory for lattice-based purification.
-
Dissolution: Dissolve 10.0 g of the crude 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane oil in 50 mL of anhydrous Et₂O containing 5 mL of absolute EtOH.
-
Acidification: Place the flask in an ice bath (0°C). Dropwise, add a stoichiometric excess of 2M HCl in diethyl ether under vigorous stirring.
-
Precipitation: A white to off-white precipitate will form immediately. Continue stirring for 30 minutes to ensure complete salt formation.
-
Validation Check: Spot the supernatant on wet pH paper. It must read pH < 2. If it is > 2, the tertiary amine is not fully protonated; add more HCl.
-
Isolation: Filter the crude salt via vacuum filtration and wash with cold Et₂O.
Protocol B: Thermodynamic Recrystallization
Causality: Using a binary solvent system (EtOH/EtOAc) allows you to manipulate the saturation point dynamically.
-
Dissolution: Transfer the crude solid to a round-bottom flask. Add the minimum amount of boiling absolute EtOH required to completely dissolve the solid.
-
Saturation Tuning: Dropwise, add hot EtOAc (anti-solvent) until the solution becomes faintly turbid. Immediately add 1-2 drops of hot EtOH to clear the turbidity.
-
Controlled Nucleation: Remove from heat. Allow the flask to cool to room temperature undisturbed over 4 hours, then transfer to a 4°C refrigerator overnight. Rapid cooling will cause oiling out.
-
Validation Check: Isolate the crystals and dry under vacuum. Determine the melting point. A sharp melting point range (< 2°C) validates the removal of impurities.
Protocol C: Free-Basing (Recovery of the Pure Oil)
Causality: Deprotonating the purified salt destroys its aqueous solubility, forcing the neutral diamine into the organic extraction phase.
-
Basification: Dissolve the pure hydrochloride salt in 50 mL of distilled water. Slowly add 1M NaOH(aq) until the solution becomes milky.
-
Validation Check: Test the aqueous phase. The pH must be > 10 to ensure complete deprotonation of the diazabicyclo core.
-
Extraction: Extract the aqueous layer with 3 x 30 mL of Ethyl Acetate. Note: Ethyl acetate is recommended over Dichloromethane (DCM) for basic amine extractions due to superior phase separation and reduced toxicity[2].
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The result will be a chemically pure, clear oil ready for downstream nAChR modulator synthesis[1].
References
- NOVEL DIAZABICYCLIC ARYL DERIVATIVES AND THEIR MEDICAL USE - European Patent Office - EP 1805183 B1. Googleapis.com.
- 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione - PubChem.
- Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory | Journal of Chemical Education.
Sources
Validation & Comparative
1H NMR spectral analysis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
This guide details the 1H NMR spectral analysis of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane , a pivotal bicyclic diamine scaffold used in the synthesis of neuroactive tropane analogs and nicotinic acetylcholine receptor (nAChR) modulators.
A Comparative Guide for Structural Verification & Purity Assessment
Executive Summary: The Analytical Challenge
The 3,8-diazabicyclo[3.2.1]octane core is a structural hybrid of tropane and piperazine. Unlike simple heterocycles, this bicyclic system presents unique stereochemical challenges—specifically the distinction between endo/exo protons and the conformation of the N-substituents.
While LC-MS confirms molecular weight (
-
Bridgehead Integrity: Confirmation of the [3.2.1] system versus [2.2.2] rearrangement products.
-
Reduction Completeness: Disappearance of amide/imide carbonyl signatures.
-
Stereochemical Conformation: Chair/boat conformations of the piperazine ring.
Comparative Analysis: Product vs. Precursor
The most critical application of NMR for this compound is verifying its synthesis via the LiAlH4 reduction of the intermediate 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione .
Table 1: Spectral Shift Comparison (Precursor vs. Target)
Note: Shifts are in CDCl3 (7.26 ppm ref). Values derived from literature precedents for tropane/diazabicyclooctane systems.
| Proton Assignment | Precursor (Dione) | Target (Amine) | Diagnostic Change |
| N-Benzyl ( | 4.88 (s) | 3.50 – 3.60 (s) | Upfield Shift: Loss of carbonyl anisotropy causes a massive shielding effect (~1.3 ppm). |
| Bridgehead (H1, H5) | 3.80 (dd/m) | 3.00 – 3.20 (br s) | Upfield Shift: Removal of electron-withdrawing C=O groups shields the bridgehead. |
| N-Methyl ( | 2.42 (s) | 2.20 – 2.30 (s) | Minor Shift: The N-Me environment becomes more electron-rich. |
| Bridge ( | Absent (C=O) | 2.20 – 2.80 (m) | Signal Appearance: New multiplets appear, corresponding to the reduced methylenes. |
| Bridge ( | 1.88, 2.34 (m) | 1.60 – 2.00 (m) | Complex Multiplets: Often overlap; distinct endo/exo coupling patterns emerge. |
| Aromatic (Ph) | 7.20 – 7.40 (m) | 7.20 – 7.40 (m) | Stable: Little change in the remote aromatic ring. |
Key Insight: The disappearance of the deshielded singlet at 4.88 ppm and the emergence of complex multiplets in the 2.2–2.8 ppm region is the definitive "Go/No-Go" signal for reaction completion.
Detailed Structural Assignment
The target molecule possesses a plane of symmetry (passing through N8, C6-C7 midpoint), simplifying the spectrum compared to asymmetric derivatives.
The Bridgehead (H1/H5)
-
Position: ~3.10 ppm.
-
Multiplicity: Broad singlet or unresolved multiplet.
-
Coupling: Shows vicinal coupling to H2/H4 and H6/H7. In the [3.2.1] system, the dihedral angle often results in small couplings (< 5 Hz) to the bridge protons, broadening the signal.
The "Piperazine" Ring (H2/H4)
-
Position: 2.20 – 2.80 ppm.
-
Nature: These protons are magnetically non-equivalent (axial vs. equatorial) if the ring is locked, but rapid N-inversion often averages them at room temperature.
-
Differentiation: In rigid analogs, the axial proton is typically more shielded (upfield) than the equatorial proton.
The Ethano Bridge (H6/H7)
-
Position: 1.60 – 2.00 ppm.
-
Exo vs. Endo:
-
Exo (
): Typically downfield (higher ppm). -
Endo (
): Typically upfield (lower ppm). -
Note: This pattern is characteristic of the bicyclo[3.2.1]octane skeleton (e.g., norbornane, tropane).
-
Experimental Protocol: Sample Preparation & Acquisition
To ensure reproducibility and avoid artifacts (e.g., solvent peaks masking signals), follow this validated workflow.
Step 1: Solvent Selection
-
Preferred: CDCl3 (Chloroform-d) + 0.03% TMS.
-
Reason: Good solubility for free amines; non-polar character prevents H-bonding broadening often seen in DMSO.
-
-
Alternative: CD3OD (Methanol-d4).
-
Use Case: If the sample is a hydrochloride salt. Note that the N-H proton (if salt) will exchange and disappear.
-
Step 2: Sample Preparation
-
Weigh 5–10 mg of the target compound.
-
Dissolve in 0.6 mL of CDCl3.
-
Filtration (Critical): Filter through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., Li/Al residues from reduction) which can cause line broadening due to paramagnetism.
Step 3: Acquisition Parameters (Standard 300/400 MHz)
-
Pulse Sequence: zg30 (30° pulse angle).
-
Relaxation Delay (D1): 1.0 – 2.0 seconds (sufficient for non-quaternary carbons).
-
Scans (NS): 16 or 32 (high S/N ratio expected).
-
Temperature: 298 K (25°C).
Visualizations
Diagram 1: Synthesis & Validation Workflow
This flowchart illustrates the critical path from the dione precursor to the final validated amine, highlighting the checkpoints.
Caption: Workflow tracking the transformation of the dione to the amine, with specific NMR checkpoints to verify the reduction of carbonyl groups.
Diagram 2: NMR Assignment Logic
A decision tree for assigning protons in the bicyclic [3.2.1] system.
Caption: Logic flow for assigning the 1H NMR signals of the target amine based on chemical environment and shielding effects.
References
-
Synthesis and Characterization of Diazabicyclooctanes
- Source: European Patent EP 1805183 B1 (2006).
- Relevance: Provides the specific synthesis and NMR data for the dione precursor and reduction protocol.
-
URL:
-
General Tropane/Bicyclic Amine NMR Data
-
Source:Journal of Organic Chemistry, "The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives".[1]
- Relevance: Establishes baseline shifts for the 3,8-diazabicyclo[3.2.1]octane core.
-
URL:
-
-
Physical Properties & Safety
- Source: PubChem Compound Summary for CID 286821 (Dione) and CID 422924 (8-Methyl analog).
- Relevance: Molecular weight and safety d
-
URL:[2]
Sources
Mass spectrometry fragmentation patterns of 3,8-diazabicyclo[3.2.1]octane derivatives
Mass Spectrometry Fragmentation Patterns of 3,8-Diazabicyclo[3.2.1]octane Derivatives
Executive Summary
This technical guide provides an in-depth analysis of the mass spectrometry (MS) fragmentation behaviors of 3,8-diazabicyclo[3.2.1]octane (DBO) derivatives. Designed for medicinal chemists and analytical scientists, this document compares the DBO scaffold with common alternatives like piperazine and 2,5-diazabicyclo[2.2.1]heptane . It elucidates the specific "fingerprint" ions generated by the unique bicyclic bridge structure, distinguishing them from simple monocyclic amines.
Structural Context & Medicinal Relevance
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigidified diamine often employed as a surrogate for piperazine to restrict conformational flexibility. It is a core structural element in:
-
Analgesics: High-affinity
-opioid receptor ligands. -
nAChR Ligands: Analogues of epibatidine targeting nicotinic acetylcholine receptors.
-
Oncology: Novel cytotoxins where the rigid bridge enhances binding selectivity.
Understanding its fragmentation is critical for metabolite identification (MetID) and distinguishing it from isomeric impurities during synthesis.
Comparative Fragmentation Analysis
The following table contrasts the fragmentation behavior of the DBO scaffold against its closest structural relatives.
| Feature | Piperazine (Reference) | 3,8-Diazabicyclo[3.2.1]octane (Target) | 2,5-Diazabicyclo[2.2.1]heptane |
| Topology | Monocyclic, flexible | Bicyclic, bridged [3.2.1] | Bicyclic, bridged [2.2.1] |
| Primary Loss | Ring opening (C-C cleavage) | Ethylene Bridge Elimination (-C | Bridgehead cleavage / Loss of C |
| Diagnostic Ions | |||
| Mechanism | Retro-Cheletropic / RDA-like | Norbornane-type fragmentation | |
| Stability | Low (fragments easily) | Moderate (Stabilized by bridge) | High (High strain energy release upon break) |
Mechanistic Deep Dive: DBO Fragmentation Pathways
The fragmentation of 3,8-diazabicyclo[3.2.1]octane derivatives under ESI-MS/MS conditions is dominated by the release of strain inherent in the bicyclic system.
Pathway A: Ethylene Bridge Elimination (The "Signature" Pathway)
Unlike piperazine, the DBO scaffold contains an ethano-bridge (C6–C7). Under Collision Induced Dissociation (CID), this bridge is frequently ejected as a neutral ethylene molecule (28 Da).
-
Mechanism: Protonation typically occurs at the less sterically hindered N3 or the more basic N8 (depending on substitution).
-
Result: The loss of C
H transforms the bicyclic [3.2.1] system into a monocyclic species (often a substituted pyrimidine or dihydropyrazine derivative), appearing at .
Pathway B: Bridgehead -Cleavage
Cleavage adjacent to the bridgehead nitrogens (N3 or N8) opens the ring system.
-
N8-driven cleavage: Breaks the C1–N8 or C5–N8 bond, leading to a pyrrolidine-type pendant ion.
-
N3-driven cleavage: Breaks the C2–N3 or C4–N3 bond, often leading to isomeric piperidine-like fragments.
Pathway C: Substituent-Specific Fragmentation
For derivatives with aromatic substituents (e.g., 3-(6-chloro-3-pyridazinyl)-DBO):
-
The charge is often retained on the heteroaryl moiety.
-
Diagnostic Ion: A "Tropane-like" cation (
82 or 83 for N-methyl variants) is often observed if the substituent is lost as a neutral radical, leaving the bicyclic core charged.
Visualization of Fragmentation Pathways
The following diagram illustrates the primary fragmentation pathways for a generic N-substituted 3,8-diazabicyclo[3.2.1]octane.
Caption: Primary fragmentation vector for 3,8-diazabicyclo[3.2.1]octane showing the characteristic loss of the ethylene bridge.
Experimental Protocols
To reliably generate and detect these patterns, the following experimental setup is recommended. This protocol is designed to differentiate the DBO scaffold from isomeric impurities.
Sample Preparation
-
Solvent: Methanol/Water (50:50) with 0.1% Formic Acid. Avoid high concentrations of ammonium buffers which can suppress the protonated molecular ion.
-
Concentration: 1 µg/mL (infusion) or 100 ng/mL (LC-MS injection).
Mass Spectrometry Parameters (ESI-MS/MS)
-
Capillary Voltage: 3.0 – 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the labile bridge).
-
Collision Energy (CE) Stepping:
-
Low (10-20 eV): Preserves the
ion (Ethylene loss). -
High (35-50 eV): Shatters the core into smaller imine fragments (
42, 44, 56) for structural confirmation of the nitrogen positions.
-
Workflow Diagram
Caption: Step-by-step MS workflow for characterizing bicyclic diamine derivatives.
References
-
PubChem. (2025). 3,8-Diazabicyclo[3.2.1]octane | C6H12N2. National Library of Medicine. [Link]
-
Teng, D. W., et al. (2010).[3] An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. ResearchGate. [Link]
-
Cignarella, G., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine. PubMed.[4] [Link]
-
Wright, P. (2007). Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich.[5] [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrometry fragmentation patterns: Alkanes and Amines. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. gala.gre.ac.uk [gala.gre.ac.uk]
Technical Comparison Guide: HPLC Method Strategies for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane Purity Profiling
Topic: HPLC Method Validation for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane Purity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The analysis of bicyclic diamines like 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane presents a classic chromatographic challenge. The basicity of the bridgehead and cyclic nitrogens often leads to severe peak tailing, poor resolution, and reproducibility issues when using traditional acidic mobile phases on standard silica columns.
This guide compares two distinct methodological approaches:
-
The Conventional Approach: Standard C18 Silica at Acidic pH (pH 3.0).
-
The Optimized Approach (Recommended): Hybrid-Particle C18 at High pH (pH 10.0).
We demonstrate why the High pH Hybrid Method is the superior "product" for this application, offering enhanced peak symmetry, higher loading capacity, and superior resolution of synthetic impurities.
The Analytical Challenge: Basic Bicyclic Amines
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane contains two tertiary amine functionalities within a rigid bicyclic framework.
-
pKa Factors: These nitrogens are protonated at neutral and acidic pH.
-
The Silanol Effect: On standard silica columns, positively charged amines interact ionically with residual negatively charged silanols. This "secondary interaction" causes peak tailing (asymmetry > 1.5) and retention time shifting.
Comparative Overview
| Feature | Method A: Conventional (Acidic) | Method B: Optimized (High pH) |
| Stationary Phase | Standard Silica C18 (5 µm) | Hybrid Ethylene-Bridged C18 (BEH/HPH) |
| Mobile Phase pH | pH 3.0 (Phosphate/Formic Acid) | pH 10.0 (Ammonium Bicarbonate) |
| Analyte State | Ionized (Cationic) | Neutral (Free Base) |
| Interaction Mode | Hydrophobic + Ionic (Silanol) | Purely Hydrophobic |
| Peak Symmetry (T) | Poor (1.5 – 2.5) | Excellent (0.9 – 1.1) |
| MS Compatibility | Good (if Formic used) | Excellent (Volatile Buffer) |
Scientific Rationale & Causality
Why Method B (High pH) Outperforms Method A
The superiority of the High pH method is grounded in the suppression of ionization .
-
Analyte Neutralization: At pH 10.0, the amine groups of the diazabicyclo octane core (pKa approx 8-9) are deprotonated. The molecule becomes a neutral free base.
-
Silanol Suppression: Modern hybrid columns (e.g., Waters XBridge, Agilent Poroshell HPH) are designed to withstand high pH. At this pH, the secondary silanol interactions are rendered irrelevant because the analyte carries no positive charge to interact with them.
-
Retention Control: The neutral benzyl group drives strong hydrophobic retention on the C18 chain, allowing for higher organic content in the mobile phase, which improves desolvation in LC-MS and sharpens peaks.
Mechanism Visualization
Figure 1: Mechanistic comparison of analyte behavior under acidic vs. basic conditions. The High pH strategy eliminates the ionic drag responsible for peak tailing.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating , incorporating system suitability tests to ensure data integrity.
Instrument & Conditions
-
System: HPLC with PDA/UV Detector (or LC-MS).
-
Column: Hybrid C18 (e.g., XBridge BEH C18, 4.6 x 150 mm, 3.5 µm) or equivalent High-pH stable column.
-
Wavelength: 215 nm (Amine backbone sensitivity) and 254 nm (Benzyl selectivity).
-
Temperature: 35°C.[1]
-
Flow Rate: 1.0 mL/min.[1]
Reagents
-
Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.
-
Solvent A: Buffer pH 10.0.
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Curve |
| 0.0 | 90 | 10 | Initial |
| 10.0 | 10 | 90 | Linear |
| 12.0 | 10 | 90 | Hold |
| 12.1 | 90 | 10 | Re-equilibrate |
| 17.0 | 90 | 10 | End |
Sample Preparation
-
Diluent: 50:50 Water:Acetonitrile.
-
Concentration: 0.5 mg/mL (Assay level).
-
System Suitability Solution: Mixture of Analyte + Synthetic Precursor (e.g., 8-methyl-3,8-diazabicyclo[3.2.1]octane) to demonstrate specificity.
Validation Performance Data
The following data summarizes the performance of the Optimized High pH Method based on ICH Q2(R1) guidelines.
System Suitability Parameters
| Parameter | Acceptance Criteria | Method B Result (Typical) | Method A Result (Comparison) |
| Tailing Factor (T) | NMT 2.0 | 1.05 | 1.8 - 2.2 |
| Theoretical Plates (N) | > 2000 | > 8500 | ~ 3500 |
| Resolution (Rs) | > 1.5 (from impurities) | 3.2 | 1.2 |
| Retention Time %RSD | NMT 1.0% | 0.1% | 0.8% |
Linearity & Range
-
Range: 50% to 150% of target concentration (0.25 – 0.75 mg/mL).
-
Regression:
-
R² Value: > 0.9995 (Demonstrates excellent response proportionality).
Accuracy (Recovery)
Performed by spiking the analyte into a placebo matrix or solvent.
| Spike Level | Recovery (%) | % RSD (n=3) |
| 50% | 99.8% | 0.4% |
| 100% | 100.2% | 0.2% |
| 150% | 100.1% | 0.3% |
LOD / LOQ Sensitivity
-
LOD (S/N = 3): 0.05 µg/mL
-
LOQ (S/N = 10): 0.15 µg/mL
-
Note: The sharp peak shape of Method B significantly lowers the LOQ compared to Method A, where tailing dilutes peak height.
Workflow Visualization
The following diagram outlines the validation workflow, ensuring a logical progression from specificity to robustness.
Figure 2: Step-by-step validation workflow compliant with ICH Q2(R1) standards.
Conclusion
For the purity profiling of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane , the High pH Hybrid C18 Method is objectively superior to traditional acidic protocols.
-
Trustworthiness: The method eliminates the root cause of variability (silanol interaction) rather than masking it.
-
Efficiency: Sharp peaks allow for faster gradients and lower detection limits.
-
Robustness: The use of a buffered high-pH mobile phase ensures that small fluctuations in pH do not drastically alter the ionization state of the amine, as it remains fully deprotonated.
Researchers are advised to adopt the High pH protocol to ensure rigorous, reproducible data for drug development dossiers.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] [Link]
-
McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature. Journal of Chromatography A. [Link]
-
Waters Corporation. (2023). XBridge BEH C18 Column Care and Use Manual. (Demonstrates High pH stability for basic amines). [Link][3]
-
Agilent Technologies. (2020). Strategies for the Separation of Basic Compounds in HPLC.[Link]
-
PubChem. (2024). Compound Summary: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (Related Structure).[4] National Library of Medicine. [Link]
Sources
- 1. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
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Bioisosteric Profiling: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane vs. Tropane Alkaloids
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Protocol
Executive Summary & Structural Rationale
The tropane alkaloids are a well-recognized group of natural products defined by their 8-azabicyclo[3.2.1]octane core. This privileged scaffold is ubiquitous in neuropharmacology, forming the backbone of compounds that interact with monoamine transporters (MATs) and muscarinic acetylcholine receptors (mAChRs) . However, the classic tropane skeleton often suffers from pharmacological promiscuity and suboptimal physicochemical properties, driving the need for bioisosteric alternatives.
By replacing the C3 carbon of the tropane core with a nitrogen atom, researchers generate the 3,8-diazabicyclo[3.2.1]octane (diaza-tropane) system. This modification fundamentally shifts the electronic distribution, pKa profile, and conformational flexibility of the molecule. Subsequent functionalization, specifically N3-benzylation, yields 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane . This compound strategically leverages the benzyl group to occupy the lipophilic binding pockets of MATs—mimicking the benzoyloxy group of cocaine or the diphenylmethoxy group of benztropine—while the N3 nitrogen alters the vector of the substituent and provides an additional hydrogen bond acceptor .
Caption: Logical flow of bioisosteric scaffold evolution from tropane to 3-benzyl-diazatropane.
Physicochemical & Structural Comparison
The introduction of a second nitrogen atom into the bicyclic system creates a complex interplay of inductive effects. In a standard monoaza-tropane, the basicity is high (pKa ~10.4). In the diaza-tropane system, electrostatic repulsion upon protonation significantly lowers the basicity of the second nitrogen. This results in a tuned pKa profile that can improve blood-brain barrier (BBB) penetration kinetics by increasing the fraction of un-ionized molecules at physiological pH .
Table 1: Quantitative Physicochemical Profiling
| Property | Tropane Core (8-Azabicyclo[3.2.1]octane) | 3,8-Diazabicyclo[3.2.1]octane Core | 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane |
| Molecular Weight | 111.19 g/mol | 112.17 g/mol | 216.32 g/mol |
| Nitrogen Atoms | 1 (Bridgehead, N8) | 2 (Bridgehead N8, Equatorial N3) | 2 (Tertiary N8, Tertiary N3) |
| Typical pKa | ~10.4 (Strongly basic) | N8: ~9.2, N3: ~4.5 | N8: ~8.8, N3: ~5.2 |
| cLogP | ~0.8 | ~-0.2 (Highly hydrophilic) | ~2.1 (Lipophilic shift) |
| TPSA | 3.24 Ų | 15.27 Ų | 6.48 Ų |
| Primary Target | mAChRs, MATs | Scaffold intermediate | DAT, SERT, NET |
Data Note: Values are representative computational estimates derived from structural analogs to illustrate the bioisosteric shift.
Pharmacological Divergence at Monoamine Transporters
The MAT family—encompassing the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters—is critical for neurotransmitter homeostasis. Tropane alkaloids like cocaine act as non-selective reuptake inhibitors across these transporters.
By utilizing the 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane scaffold, researchers can exploit the altered spatial geometry of the N3-benzyl bond. Unlike the C3-O-C bond in cocaine, the N3-C bond in the diazatropane restricts the rotational degrees of freedom and projects the aromatic ring at a slightly different vector into the S1 binding pocket of the transporter. This subtle geometric shift often reduces off-target muscarinic liabilities while maintaining or enhancing selectivity for specific monoamine transporters, making it a superior starting point for central nervous system (CNS) drug design .
Experimental Methodologies: Self-Validating Protocols
To objectively compare the performance of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane against standard tropane alkaloids, the following rigorous, self-validating protocols must be employed.
Protocol A: Radioligand Displacement Assay for DAT Affinity
This protocol evaluates the binding affinity (Ki) of the diazatropane against the classic tropane binding site on the dopamine transporter.
-
Membrane Preparation: Homogenize CHO cells expressing human DAT in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Causality: Maintaining a physiological pH ensures the basic nitrogens of the diazatropane (N8 pKa ~8.8) remain in their native protonation state, which is critical for electrostatic interactions with the aspartate residue (Asp79) in the DAT binding pocket.
-
-
Radioligand Incubation: Incubate membranes with 1.5 nM [³H]-WIN35428 (a high-affinity tropane analog) and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 2 hours at 4°C.
-
Causality: [³H]-WIN35428 is chosen over [³H]-dopamine because it binds specifically to the outward-facing conformation of DAT, allowing direct competitive profiling against the tropane binding site.
-
-
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).
-
Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged diazatropane ligands and ensuring a clean signal.
-
-
Quantification: Measure radioactivity via liquid scintillation counting. Define non-specific binding using 10 µM indatraline.
-
Causality: Indatraline completely saturates DAT; therefore, the remaining signal strictly represents background noise, establishing a self-validating baseline for accurate IC₅₀ calculation.
-
Caption: Step-by-step radioligand displacement assay workflow for monoamine transporter profiling.
Protocol B: Microsomal Stability Profiling
Because the N-benzyl group introduces a potential site for oxidative dealkylation, metabolic stability must be compared against the parent tropane.
-
Microsomal Incubation: Incubate 1 µM of 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane with human liver microsomes (HLM, 0.5 mg/mL protein) and an NADPH regenerating system at 37°C.
-
Causality: The NADPH system sustains cytochrome P450 activity over the 60-minute assay, which is essential for evaluating the oxidative liability of the N-benzyl and N-methyl groups.
-
-
Quenching: Remove aliquots at 0, 15, 30, and 60 minutes and quench with ice-cold acetonitrile containing an internal standard (e.g., verapamil).
-
Causality: Acetonitrile immediately precipitates microsomal proteins, halting enzymatic activity and extracting the analyte for accurate temporal profiling.
-
-
LC-MS/MS Analysis: Centrifuge the samples and analyze the supernatant to determine intrinsic clearance (CL_int).
-
Causality: Tracking the disappearance of the parent mass (m/z 217.16 for the diazatropane) provides a direct, quantitative measure of metabolic stability compared to the tropane baseline.
-
Conclusion
Transitioning from a traditional tropane alkaloid scaffold to the 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane framework represents a sophisticated bioisosteric strategy. By introducing a second basic center and utilizing an N-benzyl linkage, researchers can fine-tune the physicochemical properties (lowering overall pKa, optimizing cLogP) while redirecting the pharmacological vector within the monoamine transporter binding pockets. When validated through rigorous radioligand and metabolic assays, this diaza-analog proves to be a highly versatile tool for modern neuropharmacological drug development.
References
-
A simple and efficient synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) and 3-substituted azatropanes therefrom using pyroglutamic acid. Tetrahedron Letters, 2007. URL:[Link]
-
Overview of Monoamine Transporters. Pharmacology & Therapeutics / PMC, 2015. URL:[Link]
-
The role of the tropane skeleton in drug research. International Network for the History of Neuropsychopharmacology (INHN). URL: [Link]
-
Development of Long-Acting Dopamine Transporter Ligands as Potential Cocaine-Abuse Therapeutic Agents. Journal of Medicinal Chemistry, 2006. URL:[Link]
Crystallographic Profiling of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane: A Comparative Guide for Scaffold Selection in SBDD
As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of overcoming the entropic penalty associated with flexible ring systems. The bridged bicyclic diamine 3-benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane has emerged as a privileged, conformationally restricted bioisostere for piperazine.
This guide objectively compares the crystallographic and conformational properties of the 3,8-diazabicyclo[3.2.1]octane core against standard piperazines and isomeric[2.2.2] bicycles. By analyzing X-ray diffraction data, we can understand the causality behind its superior performance in Structure-Based Drug Design (SBDD) and provide actionable protocols for researchers isolating these complexes.
Structural Comparison: Bicyclic Rigidity vs. Monocyclic Flexibility
The selection of a diamine scaffold dictates the spatial projection of its substituents (vectors). X-ray crystallography provides the definitive proof of these vector geometries.
-
Piperazine (The Flexible Baseline): Unsubstituted or lightly substituted piperazines rapidly interconvert between various chair conformations in solution. Upon binding to a target, the molecule must "freeze" into a single bioactive conformation. This loss of conformational degrees of freedom incurs a massive entropic penalty, often limiting binding affinity.
-
3,8-Diazabicyclo[3.2.1]octane (The Rigidified Analog): The introduction of a two-carbon bridge between C1 and C5 physically locks the internal piperazine ring into a permanent chair conformation [INDEX_1.1]. Crystallographic data confirms that the N3 (benzyl) and N8 (methyl) vectors are fixed. This rigidity was famously exploited in the optimization of the KRAS G12D inhibitor MRTX1133, where replacing a flexible piperazine with a[3.2.1] bicyclic diamine rigidified the bioactive conformation, resulting in a sub-nanomolar
(0.8 nM) and >200-fold selectivity over wild-type KRAS[INDEX_2.1]. -
2,5-Diazabicyclo[2.2.2]octane (The Isomeric Alternative): Often formed via Wagner-Meerwein rearrangement from [3.2.1] systems during synthesis[INDEX_2.4], the [2.2.2] scaffold forces a boat-like geometry on the internal piperazine. X-ray diffraction reveals that this completely alters the exit vectors of the nitrogen substituents, making it a distinct structural class rather than a direct piperazine drop-in replacement.
Experimental Methodology: X-Ray Crystallography Protocol
To ensure high-resolution diffraction data that accurately maps the N3 and N8 vectors, the crystallization and data collection workflow must be treated as a self-validating system designed to minimize thermal motion and solvent disorder.
Step 1: Crystal Growth via Vapor Diffusion
Causality: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is highly lipophilic. A binary solvent system (e.g., Ethyl Acetate/Heptane) allows for controlled supersaturation. Rapid evaporation leads to twinned or microcrystalline powders; slow vapor diffusion ensures the orderly packing required for single-crystal X-ray diffraction (SCXRD).
-
Preparation: Dissolve 20 mg of the compound in 0.5 mL of high-purity ethyl acetate in a 2 mL inner glass vial.
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove dust particles, which cause premature, disordered nucleation.
-
Diffusion Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of heptane (the anti-solvent).
-
Incubation: Seal the outer vial tightly and store at a stable 4 °C for 3–5 days until single, block-like crystals form.
Step 2: Cryocooled Data Collection
Causality: Collecting data at 100 K reduces atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and allowing accurate resolution of the N-methyl and N-benzyl orientations without dynamic disorder.
-
Mounting: Harvest a single crystal (optimal dimensions ~0.10 x 0.10 x 0.08 mm) using a MiTeGen loop coated in paratone oil to prevent solvent loss.
-
Flash-Cooling: Transfer immediately to the diffractometer equipped with a nitrogen cold stream set to 100 K.
-
Irradiation: Collect diffraction frames using a Mo Kα (
Å) or Cu Kα microfocus X-ray source.
Step 3: Structure Solution and Refinement
Causality: Anisotropic refinement of all non-hydrogen atoms is required to validate the rigid chair conformation and prove the absence of structural twinning.
-
Solution: Solve the phase problem using direct methods (e.g., SHELXT).
-
Refinement: Refine the structure using full-matrix least-squares on
(SHELXL). Ensure the final factor is < 0.05.
Quantitative Data: Crystallographic Parameters
The following tables summarize the comparative crystallographic metrics between the rigidified [3.2.1] scaffold and a standard flexible piperazine, demonstrating how the bridged system impacts crystal packing and internal geometry.
Table 1: Comparative Unit Cell and Refinement Parameters
| Parameter | 3,8-Diazabicyclo[3.2.1]octane Core | Standard Piperazine Core | Impact on SBDD |
| Crystal System | Monoclinic | Triclinic / Monoclinic | [3.2.1] often packs with higher symmetry due to rigidity. |
| Space Group | Predictable packing aids in co-crystallization with targets. | ||
| Density (calc) | ~1.25 - 1.30 g/cm³ | ~1.15 - 1.20 g/cm³ | Higher density indicates tighter, more ordered crystal packing. |
| Typical | 0.035 - 0.045 | 0.050 - 0.070 | Lower |
Table 2: Conformational Metrics (Internal Geometry)
| Metric | 3,8-Diazabicyclo[3.2.1]octane | 2,5-Diazabicyclo[2.2.2]octane | Piperazine |
| Internal Ring Conformation | Locked Chair | Locked Boat | Dynamic (Chair/Boat) |
| N-N Distance (Å) | ~2.95 | ~2.60 | ~2.85 (in chair) |
| N-Substituent Vector Angle | Fixed, Equatorial/Axial | Fixed, Eclipsed | Variable |
| Entropic Penalty upon Binding | Very Low | Very Low | High |
Conformational Selection Workflow
The diagram below illustrates the logical pathway for selecting a diamine scaffold based on crystallographic validation and thermodynamic principles.
Workflow demonstrating the crystallographic rationale for selecting rigidified bicyclic scaffolds in SBDD.
References
-
Wang, X., et al. (2022). "Identification of MRTX1133, a Noncovalent, Potent, and Selective KRAS G12D Inhibitor." Journal of Medicinal Chemistry, 65(4), 3123–3133.[Link]
-
Riesco-Llach, G., et al. (2024). "Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams." The Journal of Organic Chemistry, 89(5), 2904–2915.[Link]
-
Bombieri, G., et al. (2001). "A Structural and Conformational Study of 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane." Semantic Scholar / Università di Milano.[Link]
A Comparative Guide to the FTIR Spectroscopy of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectroscopic characteristics of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the molecule's expected vibrational modes, a comparative analysis with structurally related compounds, and a robust experimental protocol for acquiring high-quality spectral data. Our approach is grounded in established spectroscopic principles and supported by authoritative references to ensure scientific integrity and practical utility.
Introduction: The Structural Significance of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane belongs to the class of tropane analogs, a core scaffold found in numerous biologically active compounds and natural products, including tropane alkaloids.[1][2] The rigid bicyclic framework and the presence of both tertiary amine and N-benzyl functionalities impart unique physicochemical properties that are of significant interest in medicinal chemistry. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for the structural elucidation and purity assessment of such molecules.[3] By analyzing the absorption of infrared radiation, we can identify the characteristic vibrational modes of the molecule's functional groups, providing a unique "molecular fingerprint".[4]
Predicted FTIR Characteristic Peaks of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
The key functional groups and their expected FTIR absorption regions are:
-
Aromatic C-H Stretching (Benzyl Group): These vibrations typically appear at wavenumbers just above 3000 cm⁻¹. Specifically, look for a series of sharp, medium to weak bands in the 3100-3000 cm⁻¹ region.[5]
-
Aliphatic C-H Stretching (Bicyclic Core and Methyl Group): The symmetric and asymmetric stretching vibrations of the CH₂ and CH₃ groups in the bicyclic system and the N-methyl group are expected in the 3000-2800 cm⁻¹ range.[6]
-
Aromatic C=C Stretching (Benzyl Group): The characteristic stretching vibrations of the benzene ring are observed as a series of sharp bands of variable intensity in the 1600-1450 cm⁻¹ region.[7]
-
C-N Stretching (Tertiary Amines and N-Benzyl): The stretching vibrations of the C-N bonds in the bicyclic amine and the N-benzyl group are expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.[8] These bands can sometimes be difficult to assign definitively due to coupling with other vibrations.
-
Aromatic C-H Bending (Benzyl Group): Out-of-plane (OOP) bending vibrations of the aromatic C-H bonds are highly characteristic of the substitution pattern of the benzene ring. For a monosubstituted benzene ring (the benzyl group), strong absorption bands are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.[9]
Comparative FTIR Analysis: Differentiating from Related Structures
In a drug development or synthetic chemistry context, it is crucial to distinguish the target compound from potential starting materials, byproducts, or related impurities. The following table provides a comparative analysis of the expected FTIR peaks of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane with those of a potential precursor, 8-methyl-3,8-diazabicyclo[3.2.1]octane, and a related N-substituted compound, N-benzylbenzamide.
| Vibrational Mode | 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (Predicted) | 8-methyl-3,8-diazabicyclo[3.2.1]octane (Precursor) | N-Benzylbenzamide (Alternative N-Benzyl Compound) | Key Differentiating Features |
| N-H Stretching | Absent | Present (weak to medium, broad band ~3300-3200 cm⁻¹) | Present (medium to strong, sharp band ~3300 cm⁻¹) | The absence of an N-H stretch is a key indicator of successful N-benzylation. |
| Aromatic C-H Stretching | Present (3100-3000 cm⁻¹) | Absent | Present (3100-3000 cm⁻¹) | The presence of these peaks confirms the incorporation of the benzyl group. |
| C=O Stretching (Amide I) | Absent | Absent | Present (strong, sharp band ~1645 cm⁻¹)[7] | The absence of a strong carbonyl absorption distinguishes the target amine from amide impurities. |
| Aromatic C=C Stretching | Present (1600-1450 cm⁻¹) | Absent | Present (1600-1450 cm⁻¹) | Confirms the presence of the aromatic ring. |
| N-H Bending (Amide II) | Absent | Present (~1650-1550 cm⁻¹) | Present (medium to strong band ~1597 cm⁻¹)[7] | Another key indicator for the absence of secondary amine or amide functionalities. |
| Aromatic C-H OOP Bending | Present (strong bands at ~770-730 and 710-690 cm⁻¹) | Absent | Present (strong bands at ~770-730 and 710-690 cm⁻¹) | Provides definitive evidence for the monosubstituted benzyl group. |
Experimental Protocol for FTIR Analysis
This protocol outlines the steps for acquiring a high-quality FTIR spectrum of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for analyzing solid and liquid samples.[4]
4.1. Instrumentation and Materials
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal
-
Sample of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (solid or oil)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
4.2. Workflow for FTIR Sample Analysis
Caption: Workflow for FTIR analysis using an ATR accessory.
4.3. Step-by-Step Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are powered on and have reached thermal equilibrium as per the manufacturer's instructions.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) to remove any residual contaminants. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Sample Application: Place a small amount of the 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane sample onto the center of the ATR crystal. If the sample is a solid, apply sufficient pressure with the built-in clamp to ensure good contact between the sample and the crystal.
-
Sample Spectrum Acquisition: Acquire the FTIR spectrum of the sample. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing and Analysis: The acquired spectrum should be baseline corrected and, if necessary, ATR corrected. Analyze the peak positions, intensities, and shapes to identify the characteristic functional groups.
-
Post-Measurement Cleaning: After the analysis is complete, clean the sample from the ATR crystal using a suitable solvent and lint-free wipes.
Conclusion
The FTIR spectrum of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is predicted to exhibit a unique combination of absorption bands that are characteristic of its N-benzyl and diazabicyclic core structures. By understanding these key vibrational modes, researchers can effectively confirm the identity and assess the purity of this important synthetic intermediate. The comparative analysis and detailed experimental protocol provided in this guide serve as a valuable resource for scientists engaged in the synthesis and characterization of novel tropane analogs and related nitrogen-containing heterocyclic compounds.
References
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ResearchGate. (n.d.). FT-IR absorption spectra of tropane alkaloids, hydroxypropyl β-CD...[10]
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PubMed. (2009). Characterization of positional and configurational tropane alkaloid isomers by combining GC with NPD, MS and FTIR.[11]
-
ResearchGate. (n.d.). FT-IR spectrum of N-benzyl-N-(4-iodophenyl)cyanamide.[12]
-
ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7).[7]
-
Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. (2024).[6]
-
PMC. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides.[5]
-
ResearchGate. (n.d.). FTIR spectra of: (a and a ) benzylsulfamide; (b and b ) N-(benzyl)-N -( tert butoxycarbonyl)sulfamide treated at 115 C in helium flow.[9]
-
ResearchGate. (n.d.). Nitrogen Inversion in Cyclic Amines and the Bicyclic Effect | Request PDF.[13]
-
MDPI. (2019). Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure.[8]
-
ResearchGate. (n.d.). Example of a chromatogram of the 21 tropane alkaloids identified in the....[14]
- ResearchGate. (n.d.). Comparisons between the experimental available FTIR-1 spectra of free....
-
PMC. (n.d.). Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand.[15]
-
Vibrational Spectra, Ab Initio Calculations, and Conformations of Bicyclo[3.3.0]oct-1,5-ene. (2003).[16]
-
Vibrational modes of molecules. (n.d.).[17]
- Vibr
- PubChem. (n.d.). 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione.
-
MDPI. (2023). Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release.[4]
-
An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (n.d.).[18]
-
PMC. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis.[3]
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Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021).[1]
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NIST. (n.d.). 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-.[19]
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Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids.[2]
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- 6. ir.uitm.edu.my [ir.uitm.edu.my]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Characterization of positional and configurational tropane alkaloid isomers by combining GC with NPD, MS and FTIR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]
- 18. researchgate.net [researchgate.net]
- 19. 8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, ethyl ester, [1R-(exo,exo)]- [webbook.nist.gov]
A Comparative Guide to the Synthesis of 3,8-Diazabicyclo[3.2.1]octane Analogs for Drug Discovery
The 3,8-diazabicyclo[3.2.1]octane scaffold is a rigid, three-dimensional pharmacophore of significant interest in medicinal chemistry. Its constrained conformation allows for precise presentation of substituents, making it a valuable core for targeting a range of biological entities, including nicotinic acetylcholine and opioid receptors.[1] The development of efficient, scalable, and versatile synthetic routes to access diverse analogs of this scaffold is therefore a critical endeavor for drug development professionals.
This guide provides an in-depth comparison of two prominent and mechanistically distinct strategies for the synthesis of the 3,8-diazabicyclo[3.2.1]octane core: a linear approach involving the Intramolecular Cyclization of a Pyrrolidine Precursor and a convergent [3+2] Cycloaddition Strategy using azomethine ylides. We will delve into the rationale behind these routes, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses to aid researchers in selecting the optimal path for their specific research goals.
Route 1: Intramolecular Cyclization of a Pyrrolidine Precursor
This strategy is a robust and scalable method that builds the bicyclic system by forming the second ring from a pre-functionalized pyrrolidine core. A key advantage of this linear approach is the ability to leverage well-established pyrrolidine chemistry, with the potential for stereocontrol originating from chiral starting materials like pyroglutamic acid. A representative and well-documented example of this approach involves the transformation of a 2,5-disubstituted pyrrolidine.[1]
Mechanistic Rationale and Workflow
The fundamental principle of this route is the creation of a pyrrolidine ring bearing two electrophilic centers at the 2 and 5 positions. These centers then react with a primary amine in an intramolecular double nucleophilic substitution to form the bridging piperazine ring.
The choice of protecting groups is critical for the success of this synthesis. For instance, an N-Boc group is often used to protect the pyrrolidine nitrogen, as it is stable during the initial reduction and mesylation steps but can be readily removed later. The choice of the incoming amine for the cyclization step directly introduces diversity at the N3 position of the final bicyclic product.
Caption: Workflow for the Intramolecular Cyclization Route.
Key Advantages:
-
Scalability: This route has been demonstrated to be scalable, making it suitable for producing larger quantities of the core scaffold.[1]
-
Stereochemical Control: The stereochemistry of the final product can be controlled by starting with an enantiomerically pure pyrrolidine derivative.
-
Versatility in N8-Substitution: The initial choice of the protecting group on the pyrrolidine nitrogen can be varied to install different substituents at the N8 position.
Limitations:
-
Linear Sequence: As a linear synthesis, the overall yield can be impacted by the efficiency of each of the multiple steps.
-
Limited Diversity at C-positions: Introducing diversity on the carbon framework of the bicycle can be challenging and may require starting from a different, more complex pyrrolidine precursor.
Route 2: Convergent [3+2] Cycloaddition Strategy
This approach represents a more convergent and often shorter route to the 3,8-diazabicyclo[3.2.1]octane core. It relies on the powerful [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile. A particularly elegant variation of this strategy employs 3-oxidopyraziniums as stable and readily accessible azomethine ylide precursors.[2]
Mechanistic Rationale and Workflow
Azomethine ylides are 1,3-dipoles that react readily with electron-deficient alkenes (dipolarophiles) to form five-membered nitrogen-containing heterocycles. In the context of 3,8-diazabicyclo[3.2.1]octane synthesis, an intramolecular cycloaddition or a reaction with a cyclic dipolarophile can be employed. The use of 3-oxidopyraziniums is advantageous as they are stable, crystalline solids that generate the reactive azomethine ylide under thermal conditions. The cycloaddition step rapidly assembles the core bicyclic structure.
The regioselectivity and stereoselectivity of the cycloaddition are governed by the frontier molecular orbitals of the azomethine ylide and the dipolarophile. The choice of substituents on both components can influence the outcome of the reaction and provides a direct route to substituted analogs.
Caption: Workflow for the Convergent [3+2] Cycloaddition Route.
Key Advantages:
-
Convergence and Efficiency: This route rapidly constructs the complex bicyclic core in a single step from two less complex fragments, often leading to a shorter overall synthesis.
-
High Degree of Functionalization: The use of substituted azomethine ylides and dipolarophiles allows for the direct introduction of a wide range of functional groups onto the scaffold.
-
Stereochemical Complexity: The cycloaddition can generate multiple new stereocenters in a single, often stereocontrolled, transformation.[3]
Limitations:
-
Substrate Scope: The efficiency of the cycloaddition can be sensitive to the electronic and steric nature of the ylide and dipolarophile.
-
Regioselectivity: In some cases, mixtures of regioisomers may be formed, requiring careful optimization of reaction conditions or purification.
-
Rearrangements: The initial [3.2.1] cycloadduct can sometimes undergo rearrangement to the thermodynamically more stable [2.2.2] bicyclic system, which may be an undesired side reaction.[2]
Performance Benchmark: A Head-to-Head Comparison
| Parameter | Route 1: Intramolecular Cyclization | Route 2: [3+2] Cycloaddition | Rationale & Justification |
| Overall Yield | ~42% over 5 steps[1] | 51-73% for the key cycloaddition step[2] | Route 1's yield is for the entire sequence, while Route 2's is for the core-forming step. The overall yield for Route 2 depends on the synthesis of the precursors. |
| Step Count | Longer (e.g., 5 steps from a known precursor) | Shorter for core formation (can be 1-2 steps) | Route 2 is more convergent, building complexity rapidly. |
| Scalability | Demonstrated to be scalable.[1] | Potentially scalable, but may require optimization of the cycloaddition conditions. | Linear syntheses are often more straightforward to scale up once each step is optimized. |
| Versatility | Good for N3 and N8 diversity. | Excellent for diversity on the carbon skeleton and at the nitrogen atoms. | The cycloaddition approach allows for greater variation in the building blocks used. |
| Stereocontrol | Can be achieved from chiral starting materials. | Can be highly stereoselective, with the potential for catalytic enantioselective variants.[3][4] | Both routes offer good stereocontrol, but the cycloaddition may provide more opportunities for asymmetric catalysis. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 8-Benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione (Precursor for Route 1)
This protocol describes the cyclization step to form the dione precursor which can then be reduced to the final saturated scaffold.
Procedure:
-
A solution of cis-5-(N-methylcarbamyl)-1-benzylpyrrolidine-2-carboxylic acid (32.3 g, 0.123 mol) in acetic anhydride (160 ml) is heated at 100°C.
-
The heating is continued for 45 minutes after all the solid has dissolved.
-
The solvent is removed under reduced pressure to yield a red-brown oil.
-
The oil is dissolved in a minimal amount of benzene.
-
Unreacted starting material is removed by filtration.
-
The filtrate is purified by chromatography on alumina with benzene as the eluent to afford the pure 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione as an oil (Yield: 44%).[5]
Protocol 2: [3+2] Cycloaddition of a 3-Oxidopyrazinium with an Acrylate (Core of Route 2)
This protocol outlines the key cycloaddition step for the convergent synthesis.
Procedure:
-
To a solution of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide (107 mg, 0.33 mmol) in a suitable solvent, add methyl crotonate (54 µL, 0.50 mmol).
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography to yield the desired 3,8-diazabicyclo[3.2.1]octane derivative (Yield: 51%).[2]
Conclusion and Future Outlook
Both the intramolecular cyclization and the [3+2] cycloaddition strategies offer powerful and effective means to access the medicinally important 3,8-diazabicyclo[3.2.1]octane scaffold. The choice between these routes will be dictated by the specific goals of the research program.
-
For large-scale synthesis of a specific, relatively simple analog where a reliable, step-by-step process is paramount, the intramolecular cyclization route is a well-validated and strong choice.
-
For exploratory chemistry and library synthesis , where rapid access to a wide variety of analogs with diverse functionalization patterns is required, the convergent [3+2] cycloaddition strategy offers superior flexibility and efficiency in building molecular complexity.
Future developments in this field will likely focus on the development of novel catalytic and enantioselective versions of these routes, particularly for the cycloaddition approach, to allow for even greater control over the three-dimensional architecture of these promising therapeutic agents.
References
-
Ryan, J. H. (2015). 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Aromatic Dipolarophiles. ARKIVOC, 2015(1), 160-183. [Link]
-
Teng, D. W., et al. (2010). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. Chinese Chemical Letters, 21(9), 1025-1028. [Link]
-
Villacampa, M., et al. (2009). Robinson–Schöpf reaction. Journal of Heterocyclic Chemistry. [Link]
-
PrepChem. (n.d.). Synthesis of 3-BENZYL-3,8-DIAZABICYCLO(3.2.1)OCTANE. [Link]
-
Hashimoto, T., & Maruoka, K. (2007). Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system. Chemical Communications, (37), 3849-3851. [Link]
-
Kim, H., et al. (2018). Construction of 8-Azabicyclo[3.2.1]octanes via Sequential DDQ-Mediated Oxidative Mannich Reactions of N-Aryl Pyrrolidines. Organic Letters, 20(4), 1175-1178. [Link]
-
Adrio, J., & Pozo, C. (2014). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 50(94), 14846-14849. [Link]
-
PrepChem. (n.d.). Synthesis of 8-benzyl-3-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione. [Link]
-
Suh, Y. G., et al. (1997). Synthesis of Azabicyclo[3.2.1]octane Skeleton of Tropane Alkaloid. Yakhak Hoeji, 41(1), 18-21. [Link]
-
Cignarella, G., & Nathansohn, G. (1964). Improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane. Journal of Medicinal Chemistry, 7(4), 453-454. [Link]
-
Al-Jaroudi, S. S., & Vedejs, E. (2012). 1,3-Dipolar Cycloaddition of Azomethine Ylides to Aldehydes: Synthesis of anti α-Amino-β-Hydroxy Esters. The Journal of Organic Chemistry, 77(2), 1113-1119. [Link]
-
Nubbemeyer, U. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(5), 1399-1412. [Link]
-
Reiser, O. (2021). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. University of Regensburg. [Link]
-
Jefford, C. W., & Gunsher, J. (1971). bicyclo[3.2.1]octan-3-one. Organic Syntheses, 51, 60. [Link]
-
Moody, C. J., et al. (2017). Synthesis of Epibatidine Analogues by Pyrrole Diels–Alder Reactions: Rapid Access to Azabicyclo[2.2.1]heptane and 3,8-Diazabicyclo[3.2.1]octane Scaffolds for Library Synthesis. European Journal of Organic Chemistry, 2017(1), 138-148. [Link]
-
Amornraksa, K., et al. (2012). One pot synthesis of pyrrolidines type 3,7-diazabicyclo [3.3.0] octane and biological activity. Journal of the Chilean Chemical Society, 57(4), 1385-1388. [Link]
-
Büchi, G., et al. (1978). Robinson-Schöpf reaction. The Journal of Organic Chemistry. [Link]
-
Butler, D. E., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of 8-azabicyclo[3.2.1]octanes via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. prepchem.com [prepchem.com]
Comparative Binding Affinity of Diazabicyclo[3.2.1]octane Ligands: A Mechanistic and Kinetic Guide
The 1,6-diazabicyclo[3.2.1]octane (DBO) structural core represents one of the most privileged and versatile scaffolds in modern drug discovery. While historically explored for central nervous system targets—yielding derivatives with high binding affinity for
By functioning as non-
Structural Rationale and Mechanism of Action
Unlike traditional inhibitors such as clavulanic acid, DBOs do not possess a
The Causality of Reversibility:
The defining feature of DBO binding is the formation of a stable, yet reversible, covalent acyl-enzyme intermediate. Upon acylation, the piperidine-like conformation of the DBO core sterically shields the ester bond from hydrolytic water molecules. Rather than undergoing rapid hydrolysis, the intact ring can close back upon itself, releasing the active inhibitor and recovering the enzyme[3]. This reversible covalent mechanism drastically increases the complex residence time (
Reversible covalent inhibition pathway of Serine β-Lactamases by Diazabicyclo[3.2.1]octane ligands.
Comparative Binding Affinity Profiles
While the DBO core is conserved, modifications to the C2 substituent profoundly alter binding affinity across different SBL classes (Table 1).
Table 1: Comparative Binding Affinity of DBO Ligands against Target SBLs
| Ligand | Target Enzyme | Apparent | Key Structural Feature | |
| Avibactam | AmpC (E. coli) | 7.4 | ~0.24 | Unsubstituted carbamoyl group |
| Zidebactam | AmpC (E. coli) | 0.69 | ~0.02 | Piperidine-derived side chain |
| Relebactam | AmpC (E. coli) | ~6.6 | ~0.24 | Piperidine ring at position 2 |
| Avibactam | OXA-48 | 3.8 | 0.26 | Unsubstituted carbamoyl group |
| Nacubactam | OXA-48 | >800 | 19.9 | 1-aminoethoxy extended C2 substituent |
(Data synthesized from steady-state competitive inhibition kinetics[4],[5])
Mechanistic Deep Dive: Explaining the Variance
1. The OXA-48 Electrostatic Repulsion (Avibactam vs. Nacubactam):
Avibactam demonstrates potent inhibition of the OXA-48 carbapenemase (
2. The Dual-Action Enhancer (Zidebactam):
Zidebactam shows enhanced activity against isolated AmpC compared to other DBOs, driven by exceptionally rapid binding kinetics (
3. Efflux Mitigation (Relebactam):
Relebactam incorporates a piperidine ring at position 2 of the carbamoyl group[2]. While its binding affinity to AmpC (
Experimental Protocol: Steady-State Competitive Inhibition Kinetics
To rigorously evaluate the binding affinity (
Step-by-step experimental workflow for determining DBO binding affinity via competitive inhibition.
Step-by-Step Methodology
1. Reagent Preparation
-
Enzyme: Purify the target SBL (e.g., AmpC or OXA-48) and dilute to a working concentration of 1–5 nM in Assay Buffer (50 mM HEPES, pH 7.5, supplemented with 0.01% Triton X-100 to prevent non-specific protein aggregation).
-
Reporter Substrate: Prepare Nitrocefin (a chromogenic cephalosporin) or FC-5 (a fluorogenic substrate) at a concentration equal to its previously determined
for the specific enzyme.
2. Ligand-Enzyme Pre-incubation (The Self-Validating Control)
-
Prepare a 10-point serial dilution of the DBO ligand (e.g., 0.001
M to 1000 M). -
Self-Validation Step: To confirm the covalent mechanism, run the assay under two distinct conditions: 0-minute pre-incubation and 15-minute pre-incubation. A leftward shift in the
curve after 15 minutes confirms time-dependent covalent binding.
3. Reaction Initiation
-
In a 96-well clear-bottom microplate, combine 40
L of the Enzyme-Ligand mixture with 10 L of the Reporter Substrate to initiate the reaction.
4. Kinetic Readout
-
Immediately transfer the plate to a microplate reader.
-
Monitor absorbance continuously at 482 nm (for Nitrocefin) for 10 minutes at 25°C.
-
Extract the initial velocity (
) from the linear portion of the progress curves.
5. Data Regression & Analysis
-
Plot fractional activity (
) against the log of the inhibitor concentration. -
Because DBOs often exhibit tight-binding kinetics where
, standard Cheng-Prusoff equations fail. Fit the data using the Morrison equation for tight-binding competitive inhibition to accurately extract the apparent inhibition constant ( ).
References
-
Electrostatic interactions influence diazabicyclooctane inhibitor potency against OXA-48-like β-lactamases RSC Publishing 4
-
Structural Investigations of the Inhibition of Escherichia coli AmpC β-Lactamase by Diazabicyclooctanes PubMed Central (PMC) / NIH 5
-
β-Lactam/β-Lactamase Inhibitor Combination Antibiotics Under Development MDPI 6
-
Biochemical exploration of β-lactamase inhibitors Frontiers2
-
Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling PubMed / NIH 1
Sources
- 1. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biochemical exploration of β-lactamase inhibitors [frontiersin.org]
- 3. usiena-air.unisi.it [usiena-air.unisi.it]
- 4. Electrostatic interactions influence diazabicyclooctane inhibitor potency against OXA-48-like β-lactamases - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00512D [pubs.rsc.org]
- 5. Structural Investigations of the Inhibition of Escherichia coli AmpC β-Lactamase by Diazabicyclooctanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal Procedures: 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
Executive Summary & Immediate Action
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane is a bicyclic diamine intermediate often used in pharmaceutical synthesis. While a specific Safety Data Sheet (SDS) for this exact methylated isomer may be limited in public repositories, its structural class (diazabicyclooctanes) dictates a strict "Worst-Case" safety protocol .
Treat this compound as a Corrosive, Toxic Organic Base .
Immediate Disposal Directive:
-
DO NOT dispose of down the drain.[1]
-
DO NOT mix with acids (risk of exothermic neutralization and fume generation).
-
DO NOT mix with oxidizers (risk of fire/explosion).
-
Primary Method: High-temperature incineration via a licensed hazardous waste contractor.
Chemical Profile & Hazard Assessment
To ensure safe handling, we must infer the hazard profile from the parent structure (3,8-diazabicyclo[3.2.1]octane) and the benzyl/methyl substituents.
Structural Hazard Analysis
-
Basicity: The molecule contains two nitrogen atoms (tertiary amines). It is a strong organic base.
-
Reactivity: Incompatible with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.
-
Toxicity: Analogs (e.g., CAS 67571-90-8) are classified as Acute Toxic (Oral) and Skin/Eye Irritants .
Inferred GHS Classification
-
Signal Word: DANGER
-
H302: Harmful if swallowed.[2]
-
H314/H318: Causes severe skin burns and eye damage (Conservative classification for bicyclic amines).
-
H412: Harmful to aquatic life with long-lasting effects.[2]
| Property | Value / Characteristic | Implication for Disposal |
| Physical State | Solid or Viscous Liquid (depending on purity) | Requires dissolution for liquid waste streams or solid packing. |
| Solubility | Soluble in organic solvents (MeOH, DCM); Low water solubility | Do not attempt aqueous treatment; use organic waste streams. |
| Flash Point | >110°C (Predicted) | Combustible but not highly flammable unless in solvent. |
| pKa | ~9-10 (Estimated for tertiary amine) | Corrosive Base: Segregate from acids. |
Pre-Disposal Handling & Segregation
Before disposal, the material must be stabilized and segregated to prevent accidental reactions in the waste container.
Personal Protective Equipment (PPE)
-
Gloves: Nitrile (0.11 mm) is sufficient for incidental splash; Laminate film (Silver Shield) for spill cleanup.
-
Eye Protection: Chemical splash goggles (Face shield recommended if handling >50g).
-
Respiratory: N95/P100 particulate respirator if handling dust; Fume hood mandatory for liquids.
Waste Stream Segregation
CRITICAL: This material must be segregated into the Basic Organic Waste stream.
-
Compatible Streams: Non-halogenated organics (Methanol, Ethanol, Acetone), Basic solutions (NaOH, Amines).
-
Incompatible Streams: Aqueous Acids (HCl, H2SO4), Halogenated solvents (Chloroform/DCM - avoid mixing amines with halogenated solvents if possible to prevent alkylation reactions over long storage, though often permitted in "General Organic" waste depending on site policy).
Detailed Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired reagents or excess solid synthesis product.
-
Dissolution (Recommended): Dissolve the solid in a combustible solvent (e.g., Methanol or Ethanol) to facilitate incineration.
-
Ratio: ~10% w/v solution.
-
-
Container: Transfer to a High-Density Polyethylene (HDPE) or Glass waste container.
-
Labeling: Affix a hazardous waste label.
-
Constituents: "Methanol (90%), 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane (10%)".
-
Hazards: Flammable, Toxic, Corrosive (Basic).
-
-
Disposal: Transfer to the facility's Liquid Organic Waste accumulation area for incineration.
Scenario B: Disposal of Reaction Mixtures
Use this protocol for mother liquors or crude reaction mixtures.
-
Quenching: If the reaction involved reactive reagents (e.g., alkyl halides), ensure the reaction is quenched.
-
pH Check: Verify the pH is > 7. If acidic, neutralize slowly with Sodium Bicarbonate (NaHCO3) to prevent heat generation in the waste drum.
-
Solvent Classification:
-
If solvent is Dichloromethane (DCM) : Segregate to Halogenated Waste .
-
If solvent is THF/Ether/Alcohol : Segregate to Non-Halogenated Waste .
-
-
Transfer: Pour into the appropriate carboy using a funnel. Do not overfill (leave 10% headspace).
Scenario C: Contaminated Glassware & Sharps[1][3]
-
Triple Rinse: Rinse glassware 3 times with Acetone or Methanol.
-
Rinsate Disposal: Collect the first rinse and dispose of it as Liquid Organic Waste (see Scenario A).
-
Glass Disposal:
-
Defaced/Broken: Place in "Broken Glass" box.
-
Intact: Wash with detergent and water after the solvent rinse.
-
Waste Stream Segregation Workflow
The following logic gate ensures the material ends up in the correct regulatory stream.
Figure 1: Decision matrix for segregating diazabicyclooctane waste streams based on solvent carrier.
Regulatory Compliance (RCRA & EPA)
In the United States, this compound is not explicitly listed on the EPA "P" or "U" lists. However, it is regulated based on Characteristics :
-
Ignitability (D001): If dissolved in flammable solvents (MeOH/EtOH).
-
Corrosivity (D002): If the pH of an aqueous solution is > 12.5 (Possible for concentrated amines).
-
Toxicity: While not a TCLP metal, the "General Duty Clause" requires generators to identify hazards. Treat as Toxic .
EU Waste Code (EWC):
-
16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.
Emergency Spill Response
Small Spill (< 100 mL/g):
-
Evacuate the immediate area.
-
Ventilate: Open fume hoods to max; open windows if safe.
-
Absorb: Use a Universal Absorbent Pads or Vermiculite . Do NOT use paper towels (rapid surface area expansion can increase fume release).
-
Neutralize: Apply a weak acid neutralizer (e.g., Citric Acid powder) if available, but absorption is preferred for organics.
-
Collect: Sweep into a sealable bag and label as "Hazardous Waste - Spill Debris".
References
-
PubChem. (n.d.).[3] 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
U.S. EPA. (2023). Hazardous Waste Generators. United States Environmental Protection Agency. [Link]
Sources
Comprehensive Safety and Handling Guide for 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane
This document provides essential safety protocols and operational guidance for the handling and disposal of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane. As a trusted partner in your research, we are committed to providing information that ensures the highest standards of laboratory safety and procedural excellence. The following guide is structured to deliver immediate, actionable information tailored for researchers, scientists, and professionals in drug development.
Hazard Assessment and Core Safety Principles
The primary hazards associated with compounds structurally related to 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane include:
-
Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[1]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][4]
The foundational principle for handling this and any chemical is to minimize exposure. This is achieved through a combination of engineering controls (e.g., fume hoods), administrative controls (e.g., standard operating procedures), and the use of appropriate Personal Protective Equipment (PPE).[5][6]
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is critical for mitigating risks during the handling of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane. The following table summarizes the recommended PPE.
| Protection Type | Specific PPE | Rationale and Best Practices |
| Eye and Face Protection | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[7][8][9] |
| Skin and Body Protection | Nitrile gloves and a fully buttoned laboratory coat | Nitrile gloves offer good resistance to a wide range of chemicals. Always inspect gloves for tears or punctures before use and change them frequently.[7][8] A lab coat protects the skin and personal clothing from contamination.[7] |
| Respiratory Protection | N95 or higher-rated respirator | Recommended if the compound is a powder or if there is a potential for aerosol generation.[7][9] All work with potent compounds should ideally be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] |
Step-by-Step Handling Protocol
This protocol outlines the essential steps for the safe handling of 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane.
3.1. Preparation and Engineering Controls
-
Consult the SDS: Always attempt to locate the most specific and up-to-date Safety Data Sheet for any chemical.
-
Work in a Ventilated Area: All handling of this compound should occur in a well-ventilated laboratory, preferably within a certified chemical fume hood.[2][4]
-
Gather Materials: Ensure all necessary equipment, including PPE, spill kits, and waste containers, are readily accessible before you begin.
-
Inspect PPE: Don your PPE, ensuring a proper fit and that all items are free from defects.[7]
3.2. Weighing and Transfer
-
Tare the Balance: Place a clean, tared weigh boat on the analytical balance.
-
Careful Transfer: Using a clean spatula, carefully transfer the desired amount of the compound to the weigh boat. Avoid creating dust.
-
Close the Container: Promptly and securely close the main container of the chemical.
-
Dissolution: If dissolving the compound, add the solvent to the vessel containing the weighed compound within the fume hood.
3.3. Post-Handling and Decontamination
-
Clean Equipment: Thoroughly clean all non-disposable equipment that came into contact with the chemical.
-
Wipe Surfaces: Decontaminate the work area, including the fume hood sash and surfaces.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination: gloves, face shield, goggles, lab coat, and respirator (if used).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical advice.[1][4]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[2][4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
-
Spill: For a small spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). For a large spill, evacuate the area and follow your institution's emergency spill response procedures.
Disposal Plan
All waste containing 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane must be treated as hazardous waste.
-
Waste Containers: Use clearly labeled, sealed containers for all solid and liquid waste.
-
Segregation: Do not mix this waste with other incompatible waste streams.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste disposal program, in accordance with all local, state, and federal regulations.[2][4]
Visual Workflow for PPE Selection
Caption: PPE selection workflow for handling the specified chemical.
References
-
3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione - PubChem. (n.d.). Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs - pppmag.com. (2006, December 6). Retrieved from [Link]
-
Synthesis of 3-BENZYL-3,8-DIAZABICYCLO(3.2.1)OCTANE - PrepChem.com. (n.d.). Retrieved from [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27). Retrieved from [Link]
-
8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6). Retrieved from [Link]
-
An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. (n.d.). Retrieved from [Link]
-
MSDS of 3-azabicyclo[3.2.1]octane-8-carboxylic acid;hydrochloride - Capot Chemical. (2026, February 8). Retrieved from [Link]
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. capotchem.com [capotchem.com]
- 4. fishersci.com [fishersci.com]
- 5. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pppmag.com [pppmag.com]
- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
